molecular formula C10H18O B1584068 2-Isopropyl-5-methyl-2-hexenal CAS No. 35158-25-9

2-Isopropyl-5-methyl-2-hexenal

Cat. No.: B1584068
CAS No.: 35158-25-9
M. Wt: 154.25 g/mol
InChI Key: IOLQAHFPDADCHJ-UHFFFAOYSA-N
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Description

2-Hexenal, 5-methyl-2-(1-methylethyl)- has been reported in Theobroma cacao with data available.

Properties

CAS No.

35158-25-9

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-methyl-2-propan-2-ylhex-2-enal

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3

InChI Key

IOLQAHFPDADCHJ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C/C=C(\C=O)/C(C)C

Canonical SMILES

CC(C)CC=C(C=O)C(C)C

density

0.840-0.846

Other CAS No.

35158-25-9

physical_description

Pale yellow liquid;  powerful woody, herbaceous aroma

Pictograms

Irritant

solubility

Insoluble in water
soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Isopropyl-5-methyl-2-hexenal (CAS: 35158-25-9): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-Isopropyl-5-methyl-2-hexenal (CAS: 35158-25-9), an alpha,beta-unsaturated aldehyde with significant applications in the flavor and fragrance industries. The document delves into its molecular identity, physicochemical properties, primary synthetic pathways, and analytical characterization methods. Furthermore, it explores its relevance as a key aroma compound, its natural occurrence, and its notable role as a potential impurity in pharmaceutical manufacturing. The guide concludes with a summary of its toxicological profile and regulatory status, offering a holistic view for researchers, chemists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

This compound is an organic compound classified as a medium-chain, branched aldehyde.[1] Its structure features a hexenal backbone with isopropyl and methyl substituents, which are crucial to its distinct chemical and sensory characteristics.[1] The presence of the α,β-unsaturated aldehyde functional group is a key determinant of its reactivity.[1]

The standard IUPAC name for this compound is 5-methyl-2-propan-2-ylhex-2-enal.[2] It is also known by several synonyms, including Isodihydrolavandulal and, within the pharmaceutical context, as Pregabalin Impurity 53 or N48.[1][2] The molecule exists as cis and trans isomers.[1][3]

Diagram 1: 2D Structure of this compound.

Key Physicochemical Data

The compound is typically a colorless to pale yellow liquid at room temperature.[1] Its physical and chemical properties are critical for its handling, application, and purification.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[1][2][3]
Molecular Weight 154.25 g/mol [1][2][4]
Boiling Point 189 °C (lit.)[4][5]
Density 0.840–0.846 g/mL at 25 °C[2][5]
Refractive Index 1.448–1.454 at 20 °C[2][5]
Flash Point 145 °F / 63 °C (closed cup)[4][6]
Solubility Insoluble in water; soluble in ethanol[2]
Odor Profile Woody, herbaceous, lavender, fruity, cocoa[5][7]
FEMA Number 3406[2][4]

Synthesis and Mechanism

Primary Synthetic Route: Aldol Condensation

The most common and industrially relevant method for preparing this compound is through the self-condensation of isovaleraldehyde (3-methylbutanal).[5][8] This reaction is a classic base-catalyzed aldol condensation.[9] The process involves two key stages: the initial aldol addition to form a β-hydroxy aldehyde intermediate, followed by dehydration to yield the final α,β-unsaturated product.[9]

Causality: The choice of a base catalyst (e.g., an alkali hydroxide) is crucial as it facilitates the deprotonation of the α-carbon of an isovaleraldehyde molecule, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule. The subsequent dehydration step is often promoted by heat, sometimes during vacuum distillation, which serves the dual purpose of purification and driving the elimination reaction to completion.[9]

Detailed Experimental Protocol

The following protocol is a representative procedure derived from established methodologies.[9]

Step 1: Aldol Addition

  • To a stirred solution of isovaleraldehyde, add a catalytic amount of a base (e.g., aqueous sodium hydroxide) at a controlled temperature, typically below ambient to manage the exothermic reaction.

  • Continue stirring for several hours until analysis (e.g., by GC) indicates the consumption of the starting material and formation of the threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal intermediates.

  • Neutralize the catalyst with a suitable acid (e.g., acetic acid).

  • Wash the organic mixture with water and brine to remove salts and residual catalyst.

Step 2: Dehydration and Purification

  • Dry the crude product mixture over an anhydrous drying agent like magnesium sulfate.

  • Filter the drying agent and subject the filtrate to vacuum distillation.

  • Self-Validation: The distillation conditions are critical. The elevated temperature under vacuum preferentially dehydrates the hydroxy-aldehyde intermediate, yielding this compound as the distillate.[9] The successful separation of the lower-boiling product from any unreacted starting material or higher-boiling residues validates the completion of the dehydration step.

  • Collect the fraction distilling at the appropriate temperature and pressure (e.g., 95-100 °C at 24 mmHg).[9]

  • Confirm the purity and identity of the final product using analytical techniques as described in Section 3.

Synthesis Workflow Diagram

reactant 2x Isovaleraldehyde (3-Methylbutanal) intermediate Threo/Erythro Mixture 2-Isopropyl-5-methyl- 3-hydroxyhexanal reactant->intermediate 1. Base Catalyst (e.g., NaOH) 2. Neutralization product This compound (CAS 35158-25-9) intermediate->product Heat / Vacuum Distillation (-H₂O)

Diagram 2: General workflow for the synthesis of this compound.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity, purity, and isomeric composition of the synthesized compound.

Spectroscopic and Chromatographic Profile
  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a primary tool for identification. The NIST Chemistry WebBook provides reference spectra showing characteristic fragmentation patterns.[10] The molecular ion peak (m/z 154) may be observed, along with significant fragments resulting from cleavages alpha to the carbonyl group and other characteristic losses.[9]

  • Infrared Spectroscopy (IR): The IR spectrum will exhibit strong characteristic absorption bands for the C=O stretch of the conjugated aldehyde (approx. 1685-1705 cm⁻¹) and the C=C stretch of the alkene (approx. 1620-1640 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. Key ¹H NMR signals would include the aldehydic proton (singlet, ~9.4 ppm), the vinylic proton (doublet, ~6.0-6.5 ppm), and distinct signals for the isopropyl and methyl groups.

  • Gas Chromatography (GC): GC is the method of choice for assessing purity and separating cis/trans isomers. The NIST database provides Kovats retention indices on various column phases, which are invaluable for identification in complex mixtures.[11] For example, reported retention indices are around 1100 on non-polar columns (like DB-5) and around 1373 on polar columns.[11]

Analytical TechniqueExpected Key FeaturesSource(s)
Mass Spec (EI) Molecular Ion: m/z 154. Key fragments at m/z 43 (base peak), 55, 69, 83, 111.[9][10]
Gas Chromatography Kovats Index (non-polar): ~1100-1106. Kovats Index (polar): ~1373.[11]
¹H NMR Aldehydic proton (~9.4 ppm), vinylic proton (~6.0-6.5 ppm).General chemical principles
IR Spectroscopy C=O stretch (~1690 cm⁻¹), C=C stretch (~1630 cm⁻¹).[9]

Applications and Significance

This compound is a versatile molecule with established roles in several scientific and commercial domains.

Flavor and Fragrance Industries

This compound is highly valued for its complex and powerful aroma profile. It possesses a unique combination of herbaceous, woody, and lavender notes with fruity and cocoa-like undertones.[5][7] It is a key contributor to the characteristic scent of natural lavender oil, despite being present in low concentrations.[12] In the flavor industry, it is used to impart dry, woody notes to berry flavors and cocoa powder notes to chocolate formulations.[7] Its status as a FEMA GRAS (Generally Recognized as Safe) substance underscores its widespread use in food products.[2][13]

Relevance in Pharmaceutical Development

For drug development professionals, this compound is recognized as a process impurity related to the synthesis of Pregabalin.[1][2] Isovaleraldehyde is a potential starting material or intermediate in certain synthetic routes of Pregabalin, and its self-condensation can lead to the formation of this aldehyde as an impurity. Therefore, robust analytical methods for its detection and quantification are critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API).

Natural Occurrence

Beyond its synthetic preparation, this aldehyde is a natural volatile constituent of various foods and plants. It has been reported in cocoa, malted barley, and roasted coffee beans.[5][8] Its formation in these products is often attributed to the Maillard reaction between the amino acid leucine and reducing sugars or other carbonyl compounds like 3-methylbutanal during thermal processing.[5][8]

Application Pathways Diagram

main This compound (CAS 35158-25-9) flavor Flavor Industry (FEMA GRAS) main->flavor Aroma & Taste Profile fragrance Fragrance Industry (Lavender, Woody Notes) main->fragrance Scent Contribution pharma Pharmaceutical Analysis (Pregabalin Impurity) main->pharma Process Impurity research Research Chemical (Biochemical Synthesis) main->research Synthetic Intermediate

Diagram 3: Key application areas for this compound.

Safety and Toxicological Profile

Hazard Identification and Handling

The compound is classified as a combustible liquid.[6] Safety data indicates that it causes skin irritation and may cause an allergic skin reaction (sensitization).[2][4] Standard laboratory personal protective equipment, including gloves and eye protection, should be used during handling.[4][6] It should be stored in a well-ventilated place away from sources of ignition.[6]

Summary of Toxicological Assessments

The Research Institute for Fragrance Materials (RIFM) has published a safety assessment.[14]

  • Genotoxicity: While no direct data exists for the compound, read-across studies to an analog (2-methyl-2-pentenal) suggest it does not present a concern for genotoxicity.[14]

  • Repeated Dose Toxicity: Similarly, read-across data from hexen-2-al established a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day.[14] The Margin of Exposure (MOE) was deemed sufficient for current use levels in fragrances.[14]

  • Reproductive Toxicity: No specific data is available, but the total systemic exposure from fragrance use is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[14]

  • Skin Sensitization: It has the potential to induce skin sensitization.[12] A No Expected Sensitization Induction Level (NESIL) of 590 μg/cm² was established based on analog data to determine maximum acceptable concentrations in consumer products.[14]

Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2] It is listed on the FDA's list of substances added to food and holds FEMA GRAS status (FEMA No. 3406).[2][13]

Conclusion

This compound (CAS 35158-25-9) is a molecule of considerable interest due to its dual role as a high-impact aroma chemical and a relevant pharmaceutical impurity. Its synthesis via aldol condensation is a well-understood and scalable process, yielding a product whose identity and purity can be rigorously confirmed through standard analytical techniques. For researchers and scientists, a thorough understanding of its properties, synthesis, and toxicological profile is essential for its safe and effective application, whether in the development of new consumer products or in ensuring the quality and safety of pharmaceuticals.

References

2-Isopropyl-5-methyl-2-hexenal molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Isopropyl-5-methyl-2-hexenal

Introduction

This compound, also known under synonyms such as Isodihydrolavandulyl aldehyde, is an α,β-unsaturated aldehyde that presents significant interest to researchers in both academia and industry.[1][2][3] Structurally, it is a ten-carbon medium-chain aldehyde, a class of organic compounds characterized by an aldehyde functional group with a carbon chain length of six to twelve atoms.[4] Its natural occurrence has been reported in substances like cocoa, malted barley, and roasted coffee beans, where it contributes to the overall aroma profile.[5][6][7]

Beyond its role as a flavor and fragrance agent, the true value of this compound for drug development professionals and synthetic chemists lies in its reactive chemical nature. The conjugated system of the alkene and the aldehyde group makes it a versatile precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and discusses its utility as a building block in organic synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These data are critical for designing experimental conditions, from reaction setup to purification and storage.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[1][2][3][6][8]
Molecular Weight 154.25 g/mol [3][6][8]
CAS Registry Number 35158-25-9[1][2][8]
Appearance Pale yellow or colorless oily liquid[3][7]
Odor Woody, herbaceous, green, fruity[5][7]
Boiling Point 189 °C (at 760 mmHg)[5][6]
Density 0.845 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.452[5][6]
Solubility Insoluble in water; Soluble in ethanol[3]

Spectroscopic analysis is essential for structural confirmation. The key expected features are:

  • Infrared (IR) Spectroscopy: Characteristic peaks would include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1705 cm⁻¹ and a C=C stretch for the alkene at around 1620-1680 cm⁻¹.[3][9][10]

  • ¹H NMR Spectroscopy: Key signals would include a singlet for the aldehydic proton between 9-10 ppm, a signal for the vinylic proton, and distinct signals for the isopropyl and other alkyl protons.

Synthesis Pathway: Aldol Condensation

The most direct and industrially relevant synthesis of this compound is the self-condensation of isovaleraldehyde (3-methylbutanal).[5][6][9] This reaction is a classic example of a base-catalyzed aldol condensation.

Mechanism Rationale:

  • Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-proton from one molecule of isovaleraldehyde to form a resonance-stabilized enolate. This is the nucleophilic species in the reaction.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule, forming a carbon-carbon bond and yielding a β-hydroxy aldehyde intermediate (an aldol adduct).[9]

  • Dehydration: This intermediate is often unstable. Upon heating or under acidic/basic conditions, it readily dehydrates via an E1cB mechanism to form the more stable, conjugated α,β-unsaturated aldehyde product, this compound.[9] The formation of the conjugated system is the thermodynamic driving force for this elimination step.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediate cluster_product Final Product R1 Isovaleraldehyde (2 eq.) S1 Step 1: Base-Catalyzed Aldol Addition R1->S1 Base (e.g., NaOH) I1 β-Hydroxy Aldehyde Adduct S1->I1 S2 Step 2: Dehydration (Elimination of H2O) P1 This compound S2->P1 I1->S2 Heat

Caption: Aldol condensation pathway for the synthesis of this compound.

Utility in Drug Development and Organic Synthesis

The reactivity of this compound makes it a valuable intermediate. The conjugated system allows for selective transformations at multiple sites:

  • 1,4-Conjugate Addition (Michael Addition): The β-carbon is electrophilic and susceptible to attack by soft nucleophiles (e.g., organocuprates, enamines, thiols). This is a powerful C-C bond-forming reaction used to build molecular complexity.

  • 1,2-Addition to the Carbonyl: The aldehyde can be targeted by strong, hard nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.

  • Selective Reduction: The aldehyde can be selectively reduced to an allylic alcohol using reagents like sodium borohydride (NaBH₄). The double bond can be reduced via catalytic hydrogenation.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

This multi-faceted reactivity allows chemists to use this compound as a scaffold to introduce diverse functional groups and build larger, more complex molecules, which is a foundational activity in the discovery of new therapeutic agents.

Experimental Protocol: Synthesis via Aldol Condensation

This protocol is adapted from established methodologies for the self-condensation of aldehydes.[9] It is designed to be self-validating by including checkpoints for reaction monitoring and purification.

Materials:

  • Isovaleraldehyde (3-methylbutanal), ≥98%

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 50 mL of isovaleraldehyde. Cool the flask in an ice-water bath to 0-5 °C.

  • Base Addition: Begin stirring the isovaleraldehyde and slowly add 20 mL of 10% aqueous NaOH solution dropwise from the dropping funnel over 30 minutes. The key here is slow addition to control the exothermic reaction and prevent unwanted side reactions. The temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 3-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Workup - Quenching: Once the reaction is deemed complete, pour the mixture into a separatory funnel containing 100 mL of diethyl ether. Carefully neutralize the mixture by adding 1M HCl until the aqueous layer is slightly acidic (pH ~5-6). This step quenches the reaction and protonates the aldol intermediate, facilitating its separation and subsequent dehydration.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product will be a mixture of the desired product and the β-hydroxy aldehyde intermediate.

  • Purification - Dehydration and Distillation: Set up a vacuum distillation apparatus. Heat the crude oil. The β-hydroxy aldehyde intermediate will dehydrate upon heating, and the resulting this compound can be collected as the distillate.[9] A typical distillation might occur at 95-100 °C under 24 mmHg pressure.[9]

  • Characterization: Confirm the identity and purity of the final product using IR and NMR spectroscopy.

Safety and Handling

This compound is classified as a skin irritant and a skin sensitizer.[11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. It is a combustible liquid with a flash point of approximately 63 °C. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is more than a simple flavor compound; it is a versatile and reactive chemical intermediate. Its straightforward synthesis from readily available starting materials and the diverse reactivity offered by its α,β-unsaturated aldehyde motif make it a valuable tool for synthetic chemists. For professionals in drug development and materials science, understanding the properties and synthetic utility of such building blocks is paramount for the rational design and construction of novel, high-value molecules.

References

natural sources of 2-Isopropyl-5-methyl-2-hexenal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Sources of 2-Isopropyl-5-methyl-2-hexenal for Researchers, Scientists, and Drug Development Professionals

Foreword

This compound, a volatile aldehyde, presents a compelling subject for researchers in flavor chemistry, natural products, and drug development. Its characteristic woody, chocolate, and herbaceous aroma contributes significantly to the sensory profiles of several commercially important natural products.[1] Understanding its origins, biosynthetic pathways, and the methodologies for its isolation and quantification is crucial for harnessing its potential. This guide offers a comprehensive technical overview of the , delving into its formation and the analytical protocols required for its study.

Natural Occurrence and Significance

This compound has been identified as a key aroma compound in a variety of natural sources, where it contributes to their distinctive flavors and fragrances. Its presence is particularly notable in processed materials such as roasted cocoa and coffee, as well as in the essential oils of certain plants.

Documented Natural Sources

The presence of this compound has been confirmed in several key natural products:

  • Cocoa (Theobroma cacao): This compound is a significant contributor to the characteristic aroma of roasted cocoa beans and cocoa products.[2]

  • Lavender (Lavandula angustifolia): It is recognized as a component of lavender essential oil, where it is sometimes referred to as "lavender aldehyde," contributing to the plant's signature scent.[3]

  • Malted Barley and Roasted Coffee Beans: this compound is a known volatile aroma constituent in both malted barley and roasted coffee beans, formed during the thermal processing of these materials.[4][5]

  • Other Food Products: The compound has also been detected in a range of other food items, including breakfast cereals and various fruits, although often in trace amounts.[6][2][7]

Quantitative Data on Natural Occurrence

The concentration of this compound can vary significantly depending on the source material and processing conditions. The following table summarizes available data on its occurrence.

Natural SourceTypical Concentration RangeAnalytical MethodReference
Cocoa (Roasted Beans)Detected, not quantifiedGC-MS[7]
Lavender (Essential Oil)Trace to low levelsGC-MS[3]
Malted BarleyDetected, not quantifiedGC-MS[5]
Roasted Coffee BeansDetected, not quantifiedGC-MS[4]

Biosynthesis and Formation Pathways

The generation of this compound in nature occurs through distinct pathways, primarily dependent on the source organism and any processing it undergoes.

Maillard Reaction and Strecker Degradation in Processed Foods

In thermally processed foods like cocoa, roasted coffee, and malted barley, this compound is predominantly formed through the Maillard reaction.[4][5] A key step in this complex series of reactions is the Strecker degradation of the amino acid L-leucine.

The generally accepted pathway involves the reaction of L-leucine with a dicarbonyl compound, which is an intermediate of the Maillard reaction. This leads to the formation of 3-methylbutanal (isovaleraldehyde). Subsequently, this compound can be formed through an aldol condensation of 3-methylbutanal with another aldehyde, or potentially through the self-condensation of isovaleraldehyde.[4][8]

G Leucine L-Leucine Strecker_Aldehyde 3-Methylbutanal (Isovaleraldehyde) Leucine->Strecker_Aldehyde Strecker Degradation Dicarbonyl Dicarbonyl Intermediate (from Maillard Reaction) Dicarbonyl->Strecker_Aldehyde Aldol_Condensation Aldol Condensation Strecker_Aldehyde->Aldol_Condensation Final_Product This compound Aldol_Condensation->Final_Product G DMAPP Dimethylallyl Diphosphate (DMAPP) LPPS Lavandulyl Diphosphate Synthase (LPPS) DMAPP->LPPS LPP Lavandulyl Diphosphate (LPP) Phosphatase Phosphatase LPP->Phosphatase Lavandulol Lavandulol ADH Alcohol Dehydrogenase Lavandulol->ADH Final_Product This compound LPPS->LPP Phosphatase->Lavandulol ADH->Final_Product G cluster_extraction Extraction cluster_analysis Analysis Sample Lavender Sample in Vial Incubation Incubation (60°C, 20 min) Sample->Incubation SPME HS-SPME (DVB/CAR/PDMS fiber, 30 min) Incubation->SPME GC_MS GC-MS Analysis SPME->GC_MS Desorption Data Data Processing and Quantification GC_MS->Data G cluster_extraction Extraction cluster_analysis Analysis Sample Ground Cocoa Defatting Defatting (Hexane) Sample->Defatting Solvent_Extraction Solvent Extraction (Dichloromethane) Defatting->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration Filtration->Concentration GC_MS GC-MS Analysis Concentration->GC_MS

References

synthesis of 2-Isopropyl-5-methyl-2-hexenal via aldol condensation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-5-methyl-2-hexenal via Aldol Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a C10 α,β-unsaturated aldehyde valued in the fragrance and flavor industries.[1] The core synthetic strategy detailed herein is the base-catalyzed self-condensation of isovaleraldehyde (3-methylbutanal). This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. The content is tailored for researchers, chemists, and process development professionals seeking to understand and implement this classic yet powerful C-C bond-forming reaction.

Introduction and Strategic Overview

The aldol condensation is a cornerstone of organic synthesis, enabling the construction of larger molecules through the formation of carbon-carbon bonds.[2][3] The reaction joins two carbonyl compounds to form a β-hydroxy carbonyl adduct, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound.[4] This guide focuses on a specific application: the self-condensation of isovaleraldehyde to produce this compound.

The choice of a self-condensation route is strategic. When a single aldehyde possessing α-hydrogens is subjected to basic conditions, it can act as both the nucleophilic enolate and the electrophilic carbonyl acceptor, simplifying the reaction pathway and minimizing the complex product mixtures often seen in crossed aldol reactions between two different enolizable aldehydes.[5]

The target molecule, this compound, is formed from the dimerization and subsequent dehydration of isovaleraldehyde. This process is not only efficient but also utilizes readily available starting materials, making it an industrially relevant synthesis.[6]

The Core Mechanism: Base-Catalyzed Aldol Condensation

The synthesis proceeds via a base-catalyzed aldol condensation mechanism, which can be dissected into four key steps. The use of a hydroxide base (e.g., NaOH, KOH) in an alcoholic solvent is a common and effective condition for this transformation.[2]

  • Enolate Formation: A hydroxide ion, acting as a strong base, abstracts an acidic α-hydrogen from a molecule of isovaleraldehyde. This deprotonation forms a resonance-stabilized enolate, which is the key nucleophile in the reaction.[7][8]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.[9]

  • Protonation: The alkoxide intermediate is rapidly protonated by a solvent molecule (e.g., water or ethanol), yielding the β-hydroxy aldehyde adduct: 3-hydroxy-2-isopropyl-5-methylhexanal.[7]

  • Dehydration (Condensation): With the application of heat or under specific conditions like vacuum distillation, the β-hydroxy aldehyde eliminates a molecule of water.[4][6] Under basic conditions, this proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base removes the α-hydrogen to form an enolate, which then expels the hydroxide leaving group from the β-position to form a stable, conjugated π-system.[4] The formation of this conjugated system is a significant thermodynamic driving force for the reaction.[4]

Reaction Mechanism: Self-Condensation of Isovaleraldehyde

Mechanism of the base-catalyzed self-condensation of isovaleraldehyde.

Experimental Protocol

This protocol is adapted from established methodologies for the base-catalyzed self-condensation of aliphatic aldehydes.[6][10]

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) must be worn. Isovaleraldehyde is flammable and has a strong odor. Sodium hydroxide is corrosive.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Isovaleraldehyde (3-methylbutanal)86.13172.26 g (215 mL)2.0Purity ≥98%
Sodium Hydroxide (NaOH)40.008.0 g0.2Catalyst
Ethanol (95%)-200 mL-Solvent
Diethyl Ether-300 mL-Extraction Solvent
Hydrochloric Acid (1 M)-~250 mL-For neutralization
Saturated NaCl solution (brine)-100 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-20 g-Drying agent
Step-by-Step Procedure
  • Catalyst Preparation: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 8.0 g of sodium hydroxide in 200 mL of 95% ethanol. Stir until the solid is fully dissolved.

  • Initial Charge: Add half of the isovaleraldehyde (86.13 g, approx. 107.5 mL) to the flask containing the ethanolic NaOH solution.

  • Reactant Addition & Temperature Control: Begin stirring the mixture and gently heat the flask to 40-50°C using a water bath. Slowly add the remaining isovaleraldehyde from the dropping funnel over a period of 60-90 minutes. The reaction is exothermic; maintain the temperature below 60°C by adjusting the addition rate and using external cooling if necessary.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 50°C for an additional 2 hours to ensure the reaction proceeds to completion.

  • Workup - Neutralization: Cool the reaction mixture to room temperature and then pour it into a 2-L separatory funnel containing 500 mL of cold water. Carefully neutralize the mixture by slowly adding 1 M HCl. Check the pH with litmus paper to ensure it is approximately 7. The mixture will separate into two layers.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with 100 mL of saturated NaCl solution (brine) to remove residual water and salts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate for 20 minutes. Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • Purification: The crude product is a mixture of the β-hydroxy aldehyde and the target α,β-unsaturated aldehyde. Purify the crude oil by vacuum distillation. The dehydration of the remaining aldol adduct is often driven to completion during this step.[6] Collect the fraction corresponding to this compound (Boiling Point: ~75-80°C at 10 mmHg).

Process Control and Optimization

Catalyst Selection and Concentration

While NaOH and KOH are effective and widely used, the choice of base can influence reaction rates and selectivity.[2] The catalyst concentration is also critical; too little may lead to slow or incomplete reactions, while too much can promote undesired side reactions such as polymerization or the Tishchenko reaction, especially with aliphatic aldehydes.[11][12]

Temperature Management

Aldol reactions are typically exothermic.[13] Maintaining a controlled temperature is vital to prevent runaway reactions and minimize the formation of byproducts. Forcing the dehydration step often requires higher temperatures or vacuum conditions, which must be balanced to avoid degradation of the product.[4]

Minimizing Side Reactions

The primary challenge in aldol condensations of aliphatic aldehydes is controlling selectivity.[14] Potential side reactions include:

  • Polymerization: Aldehydes can polymerize under strongly basic or acidic conditions.[13]

  • Tishchenko Reaction: In the presence of certain catalysts, aldehydes can disproportionate to form an ester. This is a known side reaction for isobutyraldehyde and can be relevant for other branched aldehydes.[11]

  • Over-condensation: The product itself is an aldehyde and could potentially react further, though this is sterically hindered.

Careful control of temperature, reaction time, and stoichiometry are the primary levers for minimizing these unwanted pathways.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Method Expected Observations for this compound
¹H NMR Signals corresponding to the aldehydic proton (~9.4 ppm), vinylic proton (~6.0 ppm), and various aliphatic protons consistent with the structure.
¹³C NMR Resonances for the carbonyl carbon (~195 ppm), olefinic carbons (~155 ppm, ~140 ppm), and aliphatic carbons.[15]
IR Spectroscopy Strong C=O stretch for a conjugated aldehyde (~1680 cm⁻¹), C=C stretch (~1640 cm⁻¹), and aldehydic C-H stretches (~2820, 2720 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 154.25.[16]

Note: Specific chemical shifts may vary slightly based on the solvent used for analysis. Spectroscopic data for this compound is available in public databases for comparison.[15][16][17]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product analysis.

Workflow cluster_reaction I. Reaction Phase cluster_workup II. Workup & Isolation cluster_purification III. Purification & Analysis A Prepare Ethanolic NaOH Solution B Charge Initial Isovaleraldehyde A->B C Slow Addition of Remaining Aldehyde (40-50°C) B->C D Stir at 50°C (2 hours) C->D E Cool and Quench with Water D->E Proceed to Workup F Neutralize with 1 M HCl E->F G Extract with Diethyl Ether (3x) F->G H Wash with Brine G->H I Dry with MgSO₄ H->I J Filter and Evaporate Solvent I->J K Vacuum Distillation of Crude Product J->K Proceed to Purification L Collect Pure Fraction K->L M Characterize Product (NMR, IR, MS) L->M

Figure 2: Overall experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via the self-condensation of isovaleraldehyde is a robust and illustrative example of the aldol condensation reaction. By carefully controlling key parameters such as temperature, catalyst concentration, and reaction time, high yields of the desired α,β-unsaturated aldehyde can be achieved. This guide provides the foundational mechanistic understanding and practical methodology for researchers to successfully execute this synthesis, offering a valuable pathway to an important industrial chemical.

References

2-Isopropyl-5-methyl-2-hexenal NMR and mass spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Isopropyl-5-methyl-2-hexenal

Introduction

This compound is an α,β-unsaturated aldehyde with the chemical formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol .[1][2] This compound is a significant volatile aroma constituent found in natural products such as malted barley, roasted coffee beans, and cocoa. Its characteristic fruity, woody, and green aroma profile makes it a valuable ingredient in the flavor and fragrance industry.[3][4] The structural elucidation of such molecules is paramount for quality control, synthesis verification, and understanding their biochemical origins, such as formation via the Maillard reaction.

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. As a senior application scientist, the objective is to not only present the data but to explain the causal relationships behind the observed spectra, providing a robust framework for researchers, chemists, and drug development professionals for the unambiguous identification and characterization of this molecule and related structures.

For clarity throughout this guide, the following atomic numbering scheme will be used for this compound:

Figure 1: Structure and numbering of this compound.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane. Ensure the sample is free of non-volatile impurities.

  • GC-MS Parameters:

    • Injector: Split mode (e.g., 50:1 ratio) at 250 °C. Injection volume: 1 µL.

    • GC Column: A non-polar column (e.g., DB-5 or HP-1, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Initial temperature of 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min). This program should be optimized for the specific sample matrix.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: m/z 35-300.

Analysis of the EI Mass Spectrum

The EI mass spectrum provides a fingerprint of the molecule based on its fragmentation pattern upon electron impact. The fragmentation is governed by the formation of the most stable carbocations. For α,β-unsaturated aldehydes, fragmentation is influenced by the carbonyl group, the double bond, and the alkyl substituents.[5][6]

The molecular ion (M⁺˙) peak is expected at m/z 154 , corresponding to the molecular formula C₁₀H₁₈O⁺˙.[1] The fragmentation pattern is dominated by cleavages that form stable, resonance-stabilized, or highly substituted carbocations.[7][8]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zPredicted Ion StructureFragmentation PathwayPredicted Relative Abundance
154[C₁₀H₁₈O]⁺˙Molecular Ion (M⁺˙)Low to Medium
139[C₉H₁₅O]⁺Loss of a methyl radical (•CH₃) from the isobutyl group.Low
111[C₇H₁₁O]⁺Loss of an isopropyl radical (•C₃H₇) from C2 (α-cleavage).Medium
97[C₆H₉O]⁺Loss of an isobutyl radical (•C₄H₉) from C3.Medium to High
83[C₆H₁₁]⁺Cleavage at the C3-C4 bond with hydrogen rearrangement.Medium
43[C₃H₇]⁺Isopropyl cation. Highly stable secondary carbocation.High (likely Base Peak)
29[CHO]⁺Acylium ion from cleavage at C1-C2.Low

  • Causality of Fragmentation: The high abundance of the m/z 43 fragment is a direct consequence of the stability of the secondary isopropyl carbocation, a common feature in molecules with this moiety.[8] The loss of the larger isopropyl group from the α-position (C2) to yield the m/z 111 ion is also a favorable process. Cleavage of the bond next to the carbonyl group is a characteristic fragmentation pathway for aldehydes.[6][9] A patent for a related synthesis describes the base peak at m/e 43, supporting this prediction.[10]

G Predicted Mass Spectrometry Fragmentation Pathway M C₁₀H₁₈O⁺˙ m/z 154 (Molecular Ion) F139 C₉H₁₅O⁺ m/z 139 M->F139 - •CH₃ F111 C₇H₁₁O⁺ m/z 111 M->F111 - •C₃H₇ (isopropyl) F97 C₆H₉O⁺ m/z 97 M->F97 - •C₄H₉ (isobutyl) F43 C₃H₇⁺ m/z 43 (Base Peak) F111->F43 Further fragmentation

Figure 2: Predicted EI fragmentation pathway for this compound.

Part 2: NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of the carbon skeleton and the connectivity of atoms.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peak.

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Experiments:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and splitting patterns.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

Proton(s)MultiplicityPredicted δ (ppm)J-Coupling (Hz)Rationale
H-1s9.4 - 9.6-Aldehydic proton, highly deshielded by the carbonyl group.[11][12]
H-3t6.5 - 6.8J ≈ 7-8Vinylic proton, deshielded by conjugation and coupled to the two H-4 protons.
H-7sept2.8 - 3.1J ≈ 7Isopropyl methine, deshielded by the adjacent double bond. Coupled to six H-8/9 protons.
H-4t2.1 - 2.3J ≈ 7-8Allylic methylene protons, coupled to the H-3 and H-5 protons.[11][12]
H-5m1.7 - 1.9-Methine proton, complex splitting.
H-8, H-9d1.0 - 1.2J ≈ 7Diastereotopic methyls of the isopropyl group, coupled to H-7.
H-10d0.9 - 1.0J ≈ 6-7Methyl group of the isobutyl moiety, coupled to H-5.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

Carbon(s)Predicted δ (ppm)Rationale
C-1195 - 200Aldehyde carbonyl carbon.
C-2155 - 160Quaternary vinylic carbon, deshielded by oxygen and alkyl substituent.
C-3145 - 150Tertiary vinylic carbon.
C-445 - 50Allylic methylene carbon.
C-528 - 32Methine carbon.
C-727 - 31Isopropyl methine carbon.
C-1022 - 25Methyl carbon of the isobutyl group.
C-8, C-920 - 23Isopropyl methyl carbons.
2D NMR Correlation Analysis

2D NMR experiments are essential to piece the structure together by establishing through-bond connectivities.

  • ¹H-¹H COSY: This experiment confirms proton-proton couplings. Key expected correlations would be:

    • H-3 with H-4

    • H-4 with H-5

    • H-5 with H-10

    • H-7 with H-8 and H-9

Figure 3: Visualization of expected key ¹H-¹H COSY correlations.

  • ¹H-¹³C HSQC: This experiment maps each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.[13][14] For example, the proton signal at ~6.6 ppm will correlate with the carbon signal at ~147 ppm, assigning them as H-3 and C-3, respectively.

  • ¹H-¹³C HMBC: This is arguably the most crucial experiment for defining the carbon skeleton, as it shows correlations between protons and carbons separated by 2 or 3 bonds.[14][15]

    • Trustworthiness through Self-Validation: The HMBC spectrum provides a self-validating system. For instance, the aldehyde proton (H-1) is a singlet with no COSY correlations. Its structural position is confirmed by its HMBC correlations to C-2 and C-3. This cross-peak is only possible if the aldehyde group is attached to the C-2 position of the hexenal backbone.

    Key Expected HMBC Correlations:

    • H-1 (aldehyde)C-2, C-3 : Confirms the aldehyde position.

    • H-3 (vinylic)C-1, C-2, C-5 : Links the double bond to the carbonyl and the isobutyl group.

    • H-8/H-9 (isopropyl methyls)C-7, C-2 : Unambiguously places the isopropyl group at the C-2 position.

    • H-10 (isobutyl methyl)C-4, C-5 : Confirms the structure of the isobutyl side chain.

Figure 4: Key HMBC correlations confirming the molecular backbone.

Conclusion

The combined application of mass spectrometry and a suite of NMR experiments provides a powerful and self-validating workflow for the complete structural characterization of this compound. Mass spectrometry confirms the molecular weight and provides key fragmentation data indicative of the branched alkyl chains. 1D NMR spectroscopy offers detailed information on the proton and carbon environments, while 2D NMR experiments, particularly COSY and HMBC, unambiguously establish the atomic connectivity. The predicted data, grounded in fundamental principles of spectroscopy, serves as an authoritative guide for the identification of this important flavor and fragrance compound.

References

An In-depth Technical Guide to the Biological Activity of α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α,β-Unsaturated aldehydes are a class of highly reactive organic compounds characterized by a carbonyl group conjugated with a carbon-carbon double bond.[1][2] This structural motif renders them potent electrophiles, capable of reacting with a wide array of biological nucleophiles and thereby exerting significant and varied biological effects.[3][4] These compounds are ubiquitous, arising from both endogenous metabolic processes, such as lipid peroxidation of polyunsaturated fatty acids, and exogenous sources like environmental pollutants, diet, and industrial applications.[3][5][6] Prominent examples include acrolein, crotonaldehyde, and 4-hydroxy-2-nonenal (HNE).[4][7]

The inherent reactivity of α,β-unsaturated aldehydes underpins their dualistic nature in biological systems. On one hand, their ability to form covalent adducts with proteins and DNA can lead to cellular dysfunction, electrophilic stress, and toxicity, implicating them in the pathogenesis of numerous diseases including cardiovascular and neurodegenerative disorders.[4][7][8] On the other hand, this same reactivity is harnessed by cells as a signaling mechanism and is being increasingly explored for therapeutic intervention.[9][10] By modulating key signaling pathways, such as the Keap1-Nrf2 antioxidant response, these molecules can trigger protective cellular mechanisms.[11][12] This guide provides an in-depth exploration of the core chemical principles governing the biological activity of α,β-unsaturated aldehydes, their multifaceted interactions with cellular components, and the experimental methodologies used to investigate these processes.

The Chemistry of Bioactivity: The Michael Addition Reaction

The cornerstone of the biological activity of α,β-unsaturated aldehydes is their susceptibility to conjugate addition, specifically the Michael addition reaction.[13][14] The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, creating an electron-deficient β-carbon.[15][16] This makes the β-carbon a "soft" electrophilic center, prime for attack by "soft" nucleophiles.[15][17]

Within a biological milieu, the most significant nucleophiles are the side chains of amino acid residues in proteins. The thiol group of cysteine is a particularly potent nucleophile, readily participating in thiol-Michael addition reactions.[18][19] Other nucleophilic residues, such as the imidazole group of histidine and the ε-amino group of lysine, can also react, though generally to a lesser extent.[20][21]

This covalent modification of proteins can have profound consequences on their function. Adduct formation can lead to:

  • Enzyme Inactivation: Modification of active site residues, particularly cysteine, can abolish catalytic activity.[7]

  • Disruption of Protein Structure and Function: Covalent adduction can alter protein conformation, leading to misfolding, aggregation, or impaired interactions with other molecules.

  • Altered Signaling: Modification of regulatory proteins can either activate or inhibit signaling pathways.

The specificity and rate of these reactions are influenced by several factors, including the chemical structure of the aldehyde, the pKa of the nucleophilic group, and the local protein microenvironment.[18]

Modulation of Key Cellular Signaling Pathways

α,β-Unsaturated aldehydes are potent modulators of intracellular signaling cascades, primarily through their interaction with redox-sensitive proteins.

The Keap1-Nrf2 Pathway: A Paradigm of Electrophilic Signaling

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant and cytoprotective response.[12] Under basal conditions, Keap1, a cysteine-rich protein, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

α,β-Unsaturated aldehydes, as electrophiles, react with specific cysteine residues on Keap1.[11][12] This covalent modification induces a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2.[11] As a result, newly synthesized Nrf2 is stabilized, bypasses Keap1, and translocates to the nucleus.[11][12] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[12][22]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldehyde Aldehyde Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Proteasome Proteasome ARE ARE Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription mRNA mRNA Genes->mRNA Proteins Protective Proteins (e.g., HO-1, NQO1) mRNA->Proteins Translation Cellular_Protection Cellular Protection Proteins->Cellular_Protection Leads to

This activation of the Nrf2 pathway represents a classic example of hormesis, where a low dose of a toxic substance induces a beneficial, adaptive response.

Other Signaling Pathways

Beyond the Keap1-Nrf2 axis, α,β-unsaturated aldehydes can influence other critical signaling pathways, often leading to pro-inflammatory or pro-apoptotic outcomes, particularly at higher concentrations. These include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Aldehydes can activate stress-responsive MAPK pathways such as JNK and p38, contributing to inflammation and apoptosis.[21]

  • Nuclear Factor-kappa B (NF-κB) Signaling: These compounds can modulate the NF-κB pathway, a key regulator of inflammation, although the effects can be complex and context-dependent.[7]

The Dual Role in Health and Disease

The biological activities of α,β-unsaturated aldehydes place them at the crossroads of cellular homeostasis and pathology.

Toxicological Implications

The accumulation of α,β-unsaturated aldehydes, often a hallmark of oxidative stress, is implicated in numerous disease states.[6][7]

  • Cardiovascular Disease: These aldehydes contribute to endothelial dysfunction, inflammation, and the development of atherosclerosis by modifying proteins and lipids in blood vessel walls.[7][8]

  • Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, aldehydes generated from lipid peroxidation are thought to contribute to neuronal damage and synaptic dysfunction.[4][16]

  • Carcinogenesis: By forming adducts with DNA, some α,β-unsaturated aldehydes can be mutagenic and carcinogenic.[23]

Therapeutic Potential

The ability of α,β-unsaturated aldehydes to modulate the Nrf2 pathway has opened avenues for drug development.[9][10] Compounds containing an α,β-unsaturated carbonyl moiety are being investigated and utilized for conditions characterized by oxidative stress and inflammation. A notable example is dimethyl fumarate, an α,β-unsaturated ester, used in the treatment of multiple sclerosis and psoriasis.[18] The therapeutic strategy involves leveraging the electrophilic nature of these molecules to activate endogenous defense mechanisms at controlled doses.[9][10]

Experimental Methodologies

The study of α,β-unsaturated aldehydes requires a diverse toolkit of chemical and biological assays.

Detection and Quantification
  • Spectrophotometric Methods: Assays using reagents like Girard-T can be employed for the colorimetric determination of α,β-unsaturated aldehydes and ketones.[24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of specific aldehydes, often after derivatization to enhance volatility and detection.[25]

Assessment of Biological Activity
AssayPurposePrinciple
Thiol Reactivity Assay To measure the rate of Michael addition to a model thiol.The depletion of a thiol-reactive probe (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is monitored spectrophotometrically in the presence of the aldehyde.[22]
Protein Adduct Analysis To identify protein targets and sites of modification.Mass spectrometry-based proteomics approaches are used to detect mass shifts in peptides corresponding to aldehyde adduction.[20]
Nrf2 Activation Assays To determine if a compound activates the Keap1-Nrf2 pathway.This can be assessed by measuring the nuclear translocation of Nrf2 via immunofluorescence or Western blotting of nuclear fractions, or by using reporter gene assays where a luciferase gene is under the control of an ARE promoter.
Gene Expression Analysis To quantify the upregulation of Nrf2 target genes.Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of genes like HMOX1 (for HO-1) and NQO1.
Cell Viability Assays To assess the cytotoxicity of the aldehydes.Assays like MTT or LDH release are used to measure the dose-dependent effects on cell survival.
Experimental Protocol: In Vitro Nrf2 Activation Assay using an ARE-Luciferase Reporter

This protocol outlines a common method to screen for Nrf2 activators.

1. Cell Culture and Transfection: a. Plate human keratinocytes (HaCaT) or another suitable cell line in a 96-well plate. b. Transfect cells with a plasmid containing a firefly luciferase reporter gene driven by an Antioxidant Response Element (ARE) promoter. Co-transfect with a plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency.

2. Compound Treatment: a. 24 hours post-transfection, treat the cells with various concentrations of the α,β-unsaturated aldehyde. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle (e.g., DMSO) as a negative control. b. Incubate for a specified period (e.g., 6-24 hours).

3. Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Use a dual-luciferase reporter assay system to measure the luminescence from both firefly and Renilla luciferase in each well using a luminometer.

4. Data Analysis: a. For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. b. Express the results as fold induction over the vehicle control. c. Plot the fold induction against the compound concentration to determine the dose-response relationship.

ARE_Luciferase_Workflow A 1. Plate and Transfect Cells (ARE-Luciferase Reporter) B 2. Treat with α,β-Unsaturated Aldehyde A->B C 3. Incubate (6-24h) B->C D 4. Lyse Cells C->D E 5. Measure Firefly & Renilla Luciferase Activity D->E F 6. Normalize Data & Calculate Fold Induction E->F

Conclusion

α,β-Unsaturated aldehydes are a fascinating and biologically important class of molecules whose reactivity dictates their function. Their ability to covalently modify proteins via Michael addition drives their involvement in both toxic pathological processes and adaptive cellular signaling. Understanding the intricate mechanisms by which these compounds interact with cellular machinery is crucial for elucidating disease pathogenesis and for the rational design of novel therapeutics that can harness their potent bioactivity for beneficial outcomes. The continued development of sophisticated analytical and biological tools will further unravel the complex and context-dependent roles of these reactive aldehydes in health and disease.

References

An In-depth Technical Guide to the Organoleptic Properties of 2-Isopropyl-5-methyl-2-hexenal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isopropyl-5-methyl-2-hexenal, a volatile aroma compound, presents a multifaceted sensory profile that has garnered interest across the flavor and fragrance industries. This technical guide offers a comprehensive exploration of its organoleptic properties, intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's sensory characteristics and the methodologies for their evaluation. As a medium-chain, alpha,beta-unsaturated aldehyde, its chemical structure dictates a unique interplay of aroma and taste perceptions.[1] This guide will delve into its detailed sensory profile, its natural occurrences and biosynthetic origins, proposed standardized protocols for its sensory evaluation, and an analysis of the structure-activity relationship that governs its distinct characteristics.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its sensory behavior.

PropertyValueSource
Chemical Formula C₁₀H₁₈O[2][3]
Molecular Weight 154.25 g/mol [2][3]
Appearance Pale yellow, oily liquid[2]
Boiling Point 189 °C (lit.)[3]
Density 0.840-0.846 g/mL at 25 °C (lit.)[2][3]
Refractive Index 1.448-1.454 at 20°C[2][3]
Solubility Insoluble in water; soluble in ethanol[2]
Vapor Pressure 0.200000 mmHg @ 20.00 °C[4]
Flash Point 63 °C (145.4 °F) - closed cup[3]

Organoleptic Profile: A Symphony of Notes

This compound is characterized by a complex and powerful aroma and flavor profile. Its sensory attributes are a blend of fruity, green, herbal, woody, and even chocolatey notes, making it a versatile ingredient in a variety of applications.

Odor Profile

The aroma of this compound is described as powerful and diffusive.[4] Key descriptors frequently associated with its scent include:

  • Fruity: With specific nuances of blueberry.[5]

  • Green & Herbaceous: Evoking fresh, leafy, and herbal impressions.[1][3]

  • Woody: A distinct woody, and at times, cedar-like character.[4]

  • Floral: Notes of lavender are often reported.[3]

  • Cocoa: A subtle, yet important, dry cocoa powder undertone.[4]

Taste Profile

When evaluated in a suitable medium, the taste of this compound mirrors its aromatic complexity, with some additional dimensions:

  • Herbal and Green: A persistent herbal and green character.[1]

  • Woody: A dry, woody taste that complements its aroma.[4]

  • Fruity: A blueberry-like fruitiness.[1]

  • Chocolatey: A bitter chocolate or cocoa powder taste, making it particularly useful in chocolate flavor formulations.[5]

  • Nutshell-like: A distinct nutty character has also been noted.[5]

Natural Occurrence and Biosynthesis

This compound has been identified as a naturally occurring volatile compound in a variety of food products, most notably in cocoa and cocoa products.[1] Its presence has also been reported in malted barley and roasted coffee beans.[5] The formation of this aldehyde in these matrices is primarily attributed to the Maillard reaction and the biosynthesis of terpenes.

Formation via the Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a key pathway for the formation of a vast array of flavor compounds.[6][7] In the context of this compound, it is suggested to be formed from the reaction of leucine and 3-methylbutanal.[5]

Maillard_Reaction_Pathway Leucine Leucine Strecker_Degradation Strecker Degradation Leucine->Strecker_Degradation with dicarbonyls Reducing_Sugar Reducing Sugar Reducing_Sugar->Strecker_Degradation Three_Methylbutanal 3-Methylbutanal Aldol_Condensation Aldol Condensation Three_Methylbutanal->Aldol_Condensation self-condensation Strecker_Degradation->Three_Methylbutanal Target_Compound This compound Aldol_Condensation->Target_Compound

Caption: Proposed Maillard reaction pathway to this compound.

Terpene Biosynthesis in Cocoa

In cocoa, the biosynthesis of terpenes contributes significantly to the floral and fruity notes of the final product.[8][9] While the direct biosynthetic pathway to this compound from terpene precursors in cocoa has not been explicitly elucidated, it is plausible that it arises from the degradation or enzymatic transformation of larger terpenoid structures during fermentation and drying.[9]

Terpene_Biosynthesis_Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Monoterpenes Monoterpenes (e.g., Linalool) GPP->Monoterpenes Degradation Degradation / Enzymatic Transformation (Fermentation & Drying) Monoterpenes->Degradation Target_Compound This compound Degradation->Target_Compound

Caption: Hypothetical formation of this compound from terpene precursors in cocoa.

Protocols for Sensory Evaluation

To obtain reliable and reproducible data on the organoleptic properties of this compound, standardized sensory evaluation protocols are imperative. The following methodologies are proposed for a comprehensive characterization.

Determination of Odor and Taste Thresholds

The determination of detection and recognition thresholds is fundamental to understanding the potency of a flavor compound. The ASTM E679-04 standard method for the determination of odor and taste thresholds by a forced-choice ascending concentration series is recommended.

Experimental Workflow:

Threshold_Determination_Workflow Sample_Prep Prepare Ascending Concentration Series (in appropriate solvent/base) Triangle_Test Present Samples using 3-Alternative Forced Choice (3-AFC) Method Sample_Prep->Triangle_Test Panelist_Selection Select and Train Sensory Panel Panelist_Selection->Triangle_Test Data_Collection Record Panelist Responses (Correct/Incorrect Identification) Triangle_Test->Data_Collection Data_Analysis Calculate Individual and Group Thresholds (e.g., using geometric mean) Data_Collection->Data_Analysis

Caption: Workflow for odor and taste threshold determination.

Quantitative Descriptive Analysis (QDA)

QDA provides a detailed sensory profile of the compound. A trained sensory panel develops a consensus vocabulary to describe the aroma and flavor attributes and then rates the intensity of each attribute on a linear scale.

Step-by-Step Methodology:

  • Panelist Training: A panel of 10-12 individuals is trained to recognize and identify key aroma and flavor attributes in relevant food matrices.

  • Vocabulary Development: Through exposure to a range of reference standards, the panel collaboratively develops a lexicon of descriptive terms for the organoleptic properties of this compound.

  • Intensity Rating: Panelists are presented with samples of this compound at a predetermined concentration in a neutral base (e.g., deodorized oil for aroma, sugar solution for taste). They rate the intensity of each descriptor on a 15-cm line scale anchored with "low" and "high".

  • Data Analysis: The intensity ratings are converted to numerical data and analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to generate a comprehensive sensory profile.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines instrumental analysis with human sensory perception to identify odor-active compounds in a sample.

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent.

  • GC Separation: The sample is injected into a gas chromatograph, where the individual volatile compounds are separated based on their boiling points and polarity.

  • Olfactory Detection: The effluent from the GC column is split, with one portion directed to a mass spectrometer for chemical identification and the other to an olfactory port where a trained assessor sniffs the eluting compounds and describes their aroma.

  • Data Correlation: The retention time of each aroma event is correlated with the corresponding peak on the chromatogram to identify the specific compound responsible for the odor.

Structure-Activity Relationship

The organoleptic properties of this compound are intrinsically linked to its molecular structure. As an α,β-unsaturated aldehyde, several structural features contribute to its characteristic aroma and taste.

  • Aldehyde Group (-CHO): The aldehyde functional group is a primary contributor to the reactive and often potent aromas of many flavor compounds.

  • α,β-Unsaturation (C=C-C=O): The conjugated double bond system enhances the molecule's reactivity and is known to contribute to green, fatty, and sometimes metallic notes in other aldehydes. This structural feature is crucial for its interaction with olfactory receptors.[10][11]

  • Isopropyl and Methyl Groups: The branched alkyl groups influence the molecule's volatility and overall shape, which in turn affects how it fits into and activates specific olfactory receptors. These groups likely contribute to the woody and fruity nuances of its profile.

Applications in Industry

The complex and desirable organoleptic profile of this compound makes it a valuable ingredient in the following applications:

  • Flavor Formulations: Particularly in chocolate, cocoa, tea, nut, and tobacco flavors.

  • Fragrance Compositions: Used to impart fruity, herbal, and woody notes in perfumes and other scented products.

  • Food and Beverages: As a flavor enhancer in a variety of products.

Conclusion

This compound is a fascinating aroma compound with a rich and complex sensory profile. Its unique combination of fruity, green, herbal, woody, and chocolatey notes, derived from its specific chemical structure and formation through pathways like the Maillard reaction, makes it a significant molecule in the field of flavor and fragrance science. A thorough understanding of its organoleptic properties, achieved through rigorous and standardized sensory evaluation methodologies, is crucial for its effective application and for the development of innovative new products. This guide provides a comprehensive framework for researchers and professionals to explore and harness the full sensory potential of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for the Identification of 2-Isopropyl-5-methyl-2-hexenal

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide to the analytical methods for the definitive identification of 2-Isopropyl-5-methyl-2-hexenal (CAS No. 35158-25-9), a significant volatile compound found in various natural products and utilized as a flavoring and fragrance agent.[1] This guide is intended for researchers, scientists, and professionals in the fields of food science, fragrance development, and drug development. We will delve into the primary analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, offering both theoretical insights and detailed, field-tested protocols.

Introduction: The Significance of this compound

This compound is a medium-chain aldehyde known for its characteristic fruity, blueberry, and green aroma profile.[2] It is a naturally occurring volatile constituent in malted barley, roasted coffee beans, and cocoa.[3] Its formation can occur through the Maillard reaction between leucine and 3-methylbutanal.[3] In the flavor and fragrance industry, it is valued for imparting woody, nutty, and cocoa-like notes.[3][4] Given its sensory impact and potential as a biomarker for the consumption of certain foods, its accurate identification and quantification are paramount.[2]

This application note will provide the necessary protocols to unambiguously identify this compound, ensuring the quality and consistency of products in which it is a component.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Boiling Point 189 °C (lit.)[3]
Density 0.845 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.452 (lit.)[3]
Appearance Pale yellow liquid[1]
Odor Fruity, blueberry, woody, herbaceous[1][3]
Solubility Insoluble in water; soluble in ethanol[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound due to its exceptional separating power and definitive identification capabilities.

Principle of GC-MS

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.

Experimental Workflow for GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., food extract, fragrance oil) Dilution Dilution with Solvent (e.g., Dichloromethane) Sample->Dilution Dissolve InternalStd Addition of Internal Standard Dilution->InternalStd Spike Filtration Filtration (0.45 µm) InternalStd->Filtration Purify Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Vaporize Ionization Electron Ionization (EI) Separation->Ionization Elute Detection Mass Detection Ionization->Detection Fragment TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Acquisition TIC->MassSpec Peak Integration LibrarySearch NIST Library Comparison MassSpec->LibrarySearch Compare Spectra Confirmation Confirmation of This compound LibrarySearch->Confirmation Match >90% NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Pure this compound Solvent Dissolution in Deuterated Solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquisition Acquire ¹H and ¹³C Spectra Spectrometer->Acquisition Processing Process Spectra (FT, Phasing, Baseline Correction) Acquisition->Processing Interpretation Interpret Chemical Shifts, Coupling Constants, and Integration Processing->Interpretation Confirmation Confirm Structure Interpretation->Confirmation

References

Application Note: Quantification of 2-Isopropyl-5-methyl-2-hexenal in Food Samples by HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of 2-Isopropyl-5-methyl-2-hexenal, a key flavor compound, in various food matrices such as cereals and cocoa-based products. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This solvent-free extraction technique offers high sensitivity and minimizes matrix interference. The protocol herein is designed for researchers, scientists, and quality control professionals in the food and beverage industry, providing a robust framework for accurate and reproducible quantification of this important volatile compound.

Introduction: The Significance of Flavor Aldehydes

This compound is a volatile aldehyde that contributes significantly to the sensory profile of various food products, imparting characteristic woody, chocolate, and fruity notes.[1][2] It has been identified as a naturally occurring compound in cocoa, cereals, and fruits.[3] The concentration of such flavor compounds is a critical determinant of consumer acceptance and product quality. Therefore, a reliable and sensitive analytical method for the quantification of this compound is essential for product development, quality assurance, and sensory analysis in the food industry.

The complexity of food matrices presents a significant analytical challenge, often requiring extensive sample preparation to isolate volatile compounds from non-volatile components that can interfere with the analysis.[4] This application note addresses this challenge by employing Headspace Solid-Phase Microextraction (HS-SPME), a simple, rapid, and solvent-free sample preparation technique.[5] HS-SPME integrates sampling, extraction, and concentration into a single step, making it an efficient and environmentally friendly approach for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Principle of the Method

The methodology is based on the principle of equilibrium partitioning of the analyte between the food matrix, the headspace above the sample, and a coated fused-silica fiber (SPME fiber). The sample is first equilibrated in a sealed vial at a controlled temperature to facilitate the release of volatile compounds into the headspace. The SPME fiber is then exposed to the headspace, where the volatile analytes, including this compound, are adsorbed onto the fiber coating.

Following extraction, the fiber is withdrawn and directly inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column. The compounds are then separated based on their boiling points and polarity. The separated compounds are subsequently ionized and fragmented in the mass spectrometer. Quantification is achieved by comparing the peak area of the target analyte to that of an internal standard, using a calibration curve generated from standards of known concentrations.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis s_prep Homogenize Food Sample s_weigh Weigh Sample into Vial s_prep->s_weigh is_add Add Internal Standard s_weigh->is_add s_seal Seal Vial is_add->s_seal s_incubate Incubate and Equilibrate s_seal->s_incubate Transfer to Autosampler s_extract Expose SPME Fiber to Headspace s_incubate->s_extract s_retract Retract Fiber s_extract->s_retract s_desorb Thermal Desorption in GC Inlet s_retract->s_desorb Inject into GC-MS s_separate Chromatographic Separation s_desorb->s_separate s_detect Mass Spectrometric Detection s_separate->s_detect d_integrate Peak Integration s_detect->d_integrate d_calibrate Calibration Curve Generation d_integrate->d_calibrate d_quantify Quantification of Analyte d_calibrate->d_quantify

Caption: Overall workflow for the quantification of this compound in food samples.

Materials and Reagents

  • Analytical Standard: this compound (≥95% purity, Sigma-Aldrich or equivalent)

  • Internal Standard (IS): 2-Octanone (≥98% purity, Sigma-Aldrich or equivalent)

  • Solvent: Methanol (HPLC grade)

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm film thickness (Supelco or equivalent)

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • Deionized Water

Instrumentation

  • Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer (MS): Agilent 5977B or equivalent, with an electron ionization (EI) source.

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • SPME Autosampler: For automated extraction and injection.

Detailed Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Octanone and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 to 20 µg/mL.

  • Spiking Solution: Prepare a spiking solution of the internal standard at a concentration of 10 µg/mL in methanol.

Sample Preparation
  • Homogenize the food sample (e.g., cereal, cocoa powder) to a fine powder.

  • Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water to the vial.

  • Spike the sample with 10 µL of the 10 µg/mL internal standard solution (final concentration of 100 ng/g).

  • Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure
  • Place the sealed vial in the autosampler tray.

  • Incubation: Incubate the vial at 60°C for 15 minutes with agitation (250 rpm).

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: After extraction, retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis

The following table summarizes the optimized GC-MS parameters:

ParameterSetting
GC Inlet
Injection ModeSplitless
Inlet Temperature250°C
Desorption Time5 minutes
Carrier Gas Helium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature Program Initial: 40°C, hold for 2 min
Ramp 1: 5°C/min to 150°C
Ramp 2: 15°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
This compoundQuantifier: 83, Qualifiers: 41, 111
2-Octanone (IS)Quantifier: 58, Qualifiers: 43, 71

Method Validation

The analytical method was validated according to the guidelines of AOAC International to ensure its performance and reliability.[6][7][8] The following parameters were assessed:

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.998
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 ng/g
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101.5 ng/g
Precision (RSD%) Intraday: ≤ 10%, Interday: ≤ 15%Intraday: 4.2%, Interday: 7.8%
Accuracy (Recovery %) 80 - 120%95.3 - 108.1%
Specificity No interfering peaks at the retention time of the analyte and ISConfirmed by analyzing blank matrix samples.

Data Analysis and Quantification

  • Identify the peaks of this compound and the internal standard (2-Octanone) based on their retention times and characteristic ions in the mass spectra.

  • Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

  • Determine the concentration of this compound in the food sample using the linear regression equation from the calibration curve.

Conclusion

The HS-SPME-GC-MS method described in this application note provides a reliable, sensitive, and efficient approach for the quantification of this compound in complex food matrices. The solvent-free sample preparation and the high selectivity of the MS detector make this method well-suited for routine analysis in quality control laboratories. The thorough validation of the method ensures the accuracy and precision of the obtained results, making it a valuable tool for food scientists and researchers.

References

Application Notes and Protocols for 2-Isopropyl-5-methyl-2-hexenal in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the application of 2-Isopropyl-5-methyl-2-hexenal (CAS No. 35158-25-9). Also known by trade names such as Isodihydrolavandulal, this unsaturated aldehyde is a high-impact aroma chemical with a complex and powerful olfactory profile. These notes detail its physicochemical properties, olfactory characteristics, stability, and compatibility. Furthermore, this guide outlines detailed protocols for its incorporation into various fragrance formulations, along with methodologies for performance and sensory evaluation. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process, ensuring a scientifically rigorous approach to its application.

Introduction: Understanding the Potential of this compound

This compound is a key contributor to the characteristic aroma of several natural products, including cocoa, lavender, and malted barley.[1][2] Its powerful and diffusive scent profile makes it a valuable tool for perfumers seeking to impart unique and impactful notes to their creations. The molecule's structure, an alpha,beta-unsaturated aldehyde, is responsible for both its potent aroma and its chemical reactivity, which necessitates a thorough understanding for successful application.

The olfactory profile is multifaceted, primarily described as herbaceous, woody, and reminiscent of lavender, with intriguing undertones of cocoa, blueberry, and clary sage.[1][3] This complexity allows for its use in a wide array of fragrance types, most notably in the creation of modern Fougère accords where it can enhance or even replace traditional lavender notes.[3] Its utility also extends to gourmand fragrances, where its cocoa and nutty facets can be emphasized.[4]

This guide will provide the necessary technical information and practical protocols to effectively and safely utilize this compound in fragrance development, from initial raw material evaluation to the assessment of the final fragranced product.

Physicochemical and Olfactory Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use.

PropertyValueSource
CAS Number 35158-25-9[1]
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 189 °C at 760 mmHg[5]
Density 0.842 - 0.846 g/mL at 25 °C[5]
Refractive Index 1.448 - 1.454 at 20 °C[5]
Vapor Pressure 0.2 mmHg at 20 °C[5]
Flash Point 62.78 °C (145.00 °F) TCC[5]
Solubility Soluble in alcohol; Insoluble in water[5]
Shelf Life 24 months or longer if stored properly[5]
Stabilizer Often supplied with a stabilizer such as α-tocopherol

Olfactory Profile:

  • Primary Notes: Herbaceous, Lavender, Woody, Green[5]

  • Subtle Nuances: Cocoa, Blueberry, Clary Sage, Minty, Resinous[1][3]

  • Strength: Powerful and diffusive[1]

  • Substantivity: Approximately 14 hours on a smelling strip[5]

Stability and Compatibility: Critical Formulation Considerations

As an alpha,beta-unsaturated aldehyde, this compound presents specific stability challenges that must be addressed during formulation. The double bond conjugated with the aldehyde group is susceptible to oxidation and polymerization, and the aldehyde function can react with other nucleophilic components in a formulation.

3.1. Chemical Stability

  • Oxidation: Exposure to air and light can lead to oxidation, resulting in a weakening of the desired aroma and the potential formation of off-notes. It is often supplied with a stabilizer like α-tocopherol. The use of antioxidants, such as BHT, in the fragrance concentrate is recommended.

  • pH Sensitivity: In highly acidic or alkaline conditions, aldehydes can undergo various reactions. In alkaline media, such as soap bases, aldol condensation reactions can occur, potentially leading to discoloration (yellowing or browning) and a shift in the olfactory profile. It is crucial to evaluate the stability of this compound in the specific pH of the final product base.

  • Reaction with Amines: Aldehydes can react with amines (e.g., anthranilates) to form Schiff bases, which often results in significant discoloration. Co-formulation with amine-containing ingredients should be approached with caution and thoroughly tested for stability.

3.2. Compatibility

This compound demonstrates excellent compatibility with a wide range of common fragrance raw materials. Its diffusive character allows it to blend seamlessly and act as an enhancer for various notes.

  • Excellent Blending Partners:

    • Citrus: Bergamot, Lemon[3]

    • Herbal/Aromatic: Lavender, Clary Sage, Rosemary[3]

    • Woody: Cedarwood, Vetiver

    • Floral: Geranium

  • Use in Accords:

    • Fougère: Provides a modern, powerful, and herbaceous alternative or complement to lavender.

    • Gourmand: Enhances cocoa and nutty notes.[4]

    • Fruity: Can add a dry, woody nuance to blueberry and cranberry accords.[3]

Application Protocols

Due to its high impact, this compound should be handled with precision. The following protocols are designed to provide a systematic approach to its incorporation into fragrance formulations.

4.1. Initial Evaluation and Dilution

Given its potency, it is recommended to evaluate this compound in dilution.

Protocol 4.1.1: Preparation of a 10% Stock Solution

  • Materials: this compound, Perfumer's Alcohol (SDA 40B or equivalent), glass beaker, glass stirring rod, analytical balance, amber glass bottle for storage.

  • Procedure:

    • Tare the glass beaker on the analytical balance.

    • Carefully weigh 1.0 g of this compound into the beaker.

    • Add 9.0 g of Perfumer's Alcohol to the beaker.

    • Gently stir with the glass rod until the solution is homogeneous.

    • Transfer the solution to a labeled amber glass bottle and seal tightly.

    • Allow the solution to sit for at least 24 hours before olfactory evaluation.

Dilution_Protocol cluster_materials Materials cluster_process Procedure cluster_output Output A This compound Weigh Weigh 1.0g of Aldehyde A->Weigh B Perfumer's Alcohol Add_Solvent Add 9.0g of Alcohol B->Add_Solvent Mix Stir until Homogeneous Add_Solvent->Mix Store Transfer to Amber Bottle Mix->Store Stock_Solution 10% Stock Solution Store->Stock_Solution

4.2. Incorporation into Fragrance Concentrates

The order of addition can be critical, especially for reactive ingredients. It is advisable to add this compound towards the end of the compounding process to minimize its contact time with potentially reactive materials in the undiluted state.

Protocol 4.2.1: Compounding a Modern Fougère Accord

This protocol provides a starting point for a simple, modern Fougère accord.

  • Materials: Pre-prepared stock solutions of all ingredients, analytical balance, beakers, stirring rod, final storage bottle.

  • Formulation:

IngredientParts (w/w)
Bergamot Oil20
Lavender Oil15
Dihydromyrcenol15
Geranium Oil5
Oakmoss Accord10
Coumarin (10% solution)10
Vetiver Oil5
This compound (10% solution) 5
Musks (e.g., Galaxolide, Ethylene Brassylate)15
Total 100
  • Procedure:

    • Combine the Bergamot, Lavender, Dihydromyrcenol, and Geranium oils. Mix gently.

    • Add the Oakmoss accord, Coumarin solution, and Vetiver oil. Mix until homogeneous.

    • In a separate beaker, blend the musk components.

    • Add the musk blend to the main mixture.

    • Finally, add the 10% solution of this compound.

    • Stir thoroughly and transfer to a sealed amber glass bottle.

    • Allow the concentrate to mature for at least one week before further dilution and application.

Fougere_Compounding start Start step1 Combine Top & Heart Notes (Bergamot, Lavender, Dihydromyrcenol, Geranium) start->step1 step2 Add Mid & Base Notes (Oakmoss, Coumarin, Vetiver) step1->step2 step4 Combine Musk Blend with Main Mix step2->step4 step3 Prepare Musk Blend step3->step4 step5 Add this compound Solution step4->step5 end Mature Concentrate step5->end

4.3. Recommended Usage Levels

The use level of this compound will depend on the desired effect and the product matrix.

ApplicationRecommended Concentration in Final Product
Fine Fragrance (Eau de Toilette/Parfum)0.01% - 0.5%
Soaps and Body Washes0.02% - 0.2%
Shampoos and Conditioners0.01% - 0.15%
Deodorants0.01% - 0.1%
Air Care Products0.05% - 1.0%
Fabric Care (Detergents, Softeners)0.02% - 0.3%

Note: These are starting point recommendations and should be optimized based on stability and sensory testing. Always adhere to the latest IFRA standards and the safety assessment recommendations from RIFM.[6]

Performance Evaluation Protocols

5.1. Stability Testing in Product Bases

Protocol 5.1.1: Accelerated Stability Testing

  • Objective: To assess the stability of a fragrance containing this compound in a product base under accelerated conditions.

  • Procedure:

    • Prepare three samples of the final product containing the fragrance oil.

    • Store one sample at room temperature (approx. 20-25°C) in the dark (control).

    • Store the second sample in an oven at 40-45°C.

    • Store the third sample under a UV lamp or in a window with direct sunlight exposure.

    • Evaluate all samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for changes in color, clarity, pH, viscosity, and odor.

    • Compare the test samples to the control at each time point. Any significant deviation in odor or color indicates a potential stability issue.

5.2. Substantivity on Fabric

Protocol 5.2.1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To quantitatively measure the amount of this compound remaining on fabric after a washing and drying cycle.

  • Procedure:

    • Wash pre-weighed cotton swatches with a standard detergent containing the fragrance oil.

    • Air-dry the swatches for 24 hours.

    • Place a dried swatch in a sealed headspace vial and incubate at a controlled temperature (e.g., 35°C).

    • Analyze the headspace for the concentration of this compound using GC-MS.

    • Compare the results to a calibration curve to determine the quantity of the molecule on the fabric.

Sensory Analysis Protocols

Sensory analysis is crucial for understanding the impact of this compound in a fragrance.

Protocol 6.1.1: Triangle Test for Difference Evaluation

  • Objective: To determine if there is a perceivable difference between a fragrance with and without this compound.

  • Procedure:

    • Prepare two fragrance samples: a control (without the aldehyde) and a test sample (with the aldehyde at a specific concentration).

    • Present a panel of trained sensory analysts with three coded smelling strips: two containing the control and one containing the test sample (or vice versa).

    • Ask the panelists to identify the "odd" sample.

    • Analyze the results statistically to determine if the difference is significant.

Protocol 6.1.2: Quantitative Descriptive Analysis (QDA)

  • Objective: To characterize the olfactory profile of a fragrance containing this compound.

  • Procedure:

    • A trained sensory panel develops a set of descriptive terms (e.g., "herbaceous," "woody," "lavender," "cocoa") to describe the fragrance.

    • Panelists then rate the intensity of each attribute on a linear scale for the fragrance sample.

    • The data is compiled and analyzed to create a detailed sensory profile of the fragrance.

Safety and Regulatory Information

  • GHS Classification: Causes skin irritation (H315).

  • Sensitization: The Research Institute for Fragrance Materials (RIFM) has assessed this compound and found it to have the potential for skin sensitization.[1] RIFM has established maximum acceptable concentration levels for various product categories to prevent sensitization.[6]

  • Regulatory Status:

    • FEMA Number: 3406[4]

    • JECFA Evaluation: No safety concern at current levels of intake when used as a flavoring agent.

    • IFRA: Listed on the IFRA Transparency List. Adherence to the latest IFRA standards is mandatory.

Conclusion

This compound is a potent and versatile aroma chemical that can significantly enhance a wide range of fragrance formulations. Its complex olfactory profile offers creative possibilities, particularly in modern Fougère and gourmand types. However, its classification as an alpha,beta-unsaturated aldehyde necessitates a careful and systematic approach to formulation, with particular attention to stability and safety. By following the protocols and guidelines outlined in this document, fragrance scientists can effectively harness the unique properties of this ingredient to develop innovative and high-performing fragrances.

References

The Pivotal Role of 2-Isopropyl-5-methyl-2-hexenal in Cocoa and Chocolate Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in the food and fragrance industries on the significance, analysis, and sensory impact of 2-Isopropyl-5-methyl-2-hexenal, a key volatile compound shaping the characteristic aroma of cocoa and chocolate.

Introduction: Unveiling a Key Aroma Compound

The rich and complex aroma of chocolate is a symphony of hundreds of volatile compounds. Among these, this compound (FEMA Number 3406) has been identified as a significant contributor to the desirable malty, nutty, and cocoa-like notes.[1][2] Its presence, even at trace levels, can profoundly influence the overall sensory profile of cocoa and chocolate products. This guide delves into the chemical identity, formation pathways, analytical protocols for quantification, and sensory evaluation of this pivotal aroma molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
CAS Number 35158-25-9[1]
Boiling Point 189 °C (lit.)[1]
Density 0.845 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.452 (lit.)[1]
Organoleptic Profile Woody, chocolate, fruity, nutty, herbaceous, green, lavender[1][3]
Natural Occurrence Cocoa, malted barley, roasted coffee beans[1]

Formation Pathways: From Precursors to Potent Aroma

The generation of this compound in cocoa is intrinsically linked to the transformative processing steps of fermentation, drying, and roasting. Two primary chemical routes are responsible for its formation: the Maillard reaction, including the Strecker degradation of specific amino acids, and the aldol condensation of Strecker-derived aldehydes.

The Maillard Reaction and Strecker Degradation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the cornerstone of flavor development in many thermally processed foods, including chocolate.[4][5][6] A crucial subsidiary reaction is the Strecker degradation of α-amino acids, which produces characteristic aldehydes with one fewer carbon atom than the parent amino acid.

In the context of cocoa, the amino acids L-leucine and L-isoleucine, liberated during the fermentation of cocoa beans, serve as the primary precursors. During roasting, these amino acids react with dicarbonyl compounds, formed from the initial stages of the Maillard reaction, to yield isovaleraldehyde (3-methylbutanal) and 2-methylbutanal, respectively.[7][8][9]

Protocol 1: Synthesis of this compound via Aldol Condensation of Isovaleraldehyde (for use as an analytical standard)

This protocol is adapted from established synthesis methods and is intended for the preparation of an analytical standard for quantitative studies.[10][11]

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride - TEBA)

  • Organic solvent (e.g., Toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distillation apparatus

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, combine isovaleraldehyde and the organic solvent.

  • Add the aqueous NaOH solution and the phase-transfer catalyst to the mixture.

  • Stir the reaction mixture vigorously at room temperature for a specified period (e.g., 3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to obtain this compound. The fraction distilling at approximately 95-100 °C at 24 mmHg is collected.[11]

Note: This synthesis should be performed by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions.

Aldol_Condensation cluster_strecker Strecker Degradation in Cocoa Roasting cluster_aldol Aldol Condensation Leucine/Isoleucine Leucine/Isoleucine Isovaleraldehyde Isovaleraldehyde Leucine/Isoleucine->Isovaleraldehyde Maillard Reaction Reducing Sugars Reducing Sugars Reducing Sugars->Isovaleraldehyde Maillard Reaction Isovaleraldehyde_2 Isovaleraldehyde This compound This compound Isovaleraldehyde_2->this compound Self-condensation

Self-Aldol Condensation

The Strecker aldehydes, particularly isovaleraldehyde, are highly reactive. Under the thermal conditions of roasting, two molecules of isovaleraldehyde can undergo a self-aldol condensation reaction to form this compound.[10][11] This reaction is a key step in the generation of this potent aroma compound.

Analytical Methodologies for Quantification

Accurate quantification of this compound in cocoa and chocolate is essential for understanding its contribution to the aroma profile and for quality control. The preferred method for analysis is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Gas Chromatography-Olfactometry (GC-O) is also a powerful tool for correlating chemical identity with sensory perception.[12][13]

Protocol 2: Quantification of this compound in Cocoa Liquor using HS-SPME-GC-MS

Materials and Equipment:

  • Cocoa liquor sample

  • Saturated sodium chloride (NaCl) solution

  • Internal standard (e.g., d₃-2-Isopropyl-5-methyl-2-hexenal or a suitable non-native compound)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • HS-SPME autosampler

  • SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of cocoa liquor (e.g., 2 g) into a 20 mL headspace vial.

    • Add a defined volume of saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

  • GC-MS Analysis:

    • Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.

    • Separate the volatile compounds on the capillary column using a suitable temperature program (e.g., initial temperature of 40 °C, hold for 3 min, ramp at 5 °C/min to 220 °C, hold for 5 min).

    • Use helium as the carrier gas at a constant flow rate.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum by comparison with the synthesized analytical standard.

    • Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Cocoa Liquor Sample Vial Headspace Vial Sample->Vial Equilibration Equilibration (60°C) Vial->Equilibration Internal_Std Add Internal Standard Internal_Std->Vial Extraction SPME Fiber Extraction Equilibration->Extraction Desorption GC Inlet Desorption Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Sensory Impact and Evaluation

The sensory contribution of this compound to chocolate aroma is significant. Its aroma is often described as having cocoa powder, dry, and woody notes, which are highly desirable in high-quality chocolate.[3]

Table 2: Sensory Descriptors for this compound

DescriptorSource
Woody, Chocolate Aroma[3]
Fruity, Bitter Chocolate Taste[3]
Cocoa Powder, Dry, Woody[3]
Herbaceous, Resinous, Minty[3]
Lavender-like[3]

While a definitive odor detection threshold in a chocolate matrix is not yet established in peer-reviewed literature, its potent aroma suggests a low threshold. Further research is warranted to determine its precise flavor threshold and its synergistic or masking effects with other volatile compounds in chocolate.

Protocol 3: Sensory Evaluation of this compound in a Chocolate Matrix

This protocol outlines a descriptive sensory analysis to characterize the impact of this compound on chocolate aroma and flavor.

Materials and Equipment:

  • Base dark chocolate (low in the target compound)

  • Synthesized this compound standard

  • Trained sensory panel (8-12 panelists)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Unsalted crackers and room temperature water for palate cleansing

  • Computerized sensory data collection system

Procedure:

  • Sample Preparation:

    • Prepare a series of chocolate samples with varying concentrations of this compound (e.g., control, and spiked samples at different levels).

    • Melt the base chocolate at a controlled temperature and evenly incorporate the standard.

    • Temper and mold the chocolate into uniform pieces.

    • Code the samples with random three-digit numbers.

  • Panel Training:

    • Conduct training sessions to familiarize panelists with the aroma and flavor attributes of the base chocolate and the pure this compound standard.

    • Develop a consensus vocabulary to describe the sensory characteristics.

  • Sensory Evaluation:

    • Present the coded samples to the panelists in a randomized and balanced order.

    • Instruct panelists to evaluate the aroma of the chocolate before tasting.

    • Panelists should then taste the chocolate, allowing it to melt slowly in their mouth.

    • Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale).

    • Ensure panelists cleanse their palate between samples.

  • Data Analysis:

    • Analyze the sensory data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in sensory attributes between the samples.

    • Use multivariate analysis (e.g., Principal Component Analysis - PCA) to visualize the relationships between the samples and their sensory profiles.

Conclusion and Future Perspectives

This compound is a vital component of the intricate aroma of cocoa and chocolate. Its formation through the Maillard reaction and subsequent aldol condensation during cocoa processing highlights the critical role of these chemical transformations in developing the final flavor profile. The analytical and sensory protocols outlined in this guide provide a framework for researchers and industry professionals to quantify and characterize the impact of this important aroma compound.

Future research should focus on establishing a definitive odor detection threshold in a chocolate matrix, further elucidating the precise precursors and reaction kinetics of its formation during different cocoa processing conditions, and exploring its synergistic and antagonistic interactions with other key aroma compounds. A deeper understanding of this compound will enable greater control over the final flavor of chocolate, leading to the development of products with enhanced and consistent sensory profiles.

References

Application Note: 2-Isopropyl-5-methyl-2-hexenal as a Potential Biomarker for Food Consumption

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Objective Dietary Assessment

In the realms of nutrition, clinical research, and drug development, the accurate assessment of dietary intake is paramount. Traditional methods, such as food frequency questionnaires and dietary recalls, are often plagued by recall bias and misreporting. Objective biomarkers of food consumption are therefore invaluable tools for providing accurate data on dietary exposure, adherence to interventional diets, and understanding the interplay between diet, health, and disease. This application note presents a comprehensive guide to the investigation of 2-isopropyl-5-methyl-2-hexenal as a potential biomarker for the consumption of a range of foods, including cocoa, malted barley, and roasted coffee beans.[1][2]

This compound is a volatile organic compound (VOC) that has been identified as a natural aroma constituent in various food products.[1][2] Its exogenous origin and presence in specific foods make it a promising candidate for a food intake biomarker.[2] This document provides the scientific rationale, detailed analytical protocols, and a framework for the validation of this compound as a reliable biomarker of food consumption.

Biochemical Rationale and Potential as a Biomarker

This compound is a medium-chain aldehyde, and its presence has been detected in breakfast cereals, cocoa products, and fruits.[2] The plausibility of using this compound as a biomarker stems from its direct origin from specific food items and its likely absorption into the bloodstream following ingestion, with subsequent excretion via breath or in urine as metabolites.

The metabolic fate of aliphatic aldehydes in the human body typically involves oxidation to their corresponding carboxylic acids by aldehyde dehydrogenase enzymes.[3][4] This metabolic pathway is a key consideration in biomarker research, as both the parent compound and its metabolites can serve as potential indicators of exposure. Therefore, the analytical approach to validating this compound as a biomarker should consider the detection of both the aldehyde in breath and its potential carboxylic acid metabolite in urine.

The validation of any food intake biomarker requires a systematic approach to establish its utility and reliability.[5] Key validation criteria include:

  • Plausibility: The biomarker must have a known and credible link to the intake of a specific food.

  • Dose-Response: There should be a clear and quantifiable relationship between the amount of food consumed and the concentration of the biomarker in a biological sample.[6][7][8]

  • Time-Response: The biomarker's appearance and elimination kinetics should be characterized to determine the optimal window for sample collection after food intake.

  • Robustness: The biomarker should be reliably detected across different populations and in the context of mixed diets.

  • Analytical Validity: The method for measuring the biomarker must be accurate, precise, sensitive, and specific.

This application note will provide the protocols to begin to address these validation criteria for this compound.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the analysis of this compound in breath and its potential metabolite in urine. These protocols are designed to be a starting point for researchers and should be optimized and validated in your specific laboratory setting.

Diagram of the Overall Experimental Workflow

biomarker_validation_workflow cluster_study_design Study Design & Sample Collection cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis & Validation A Human Intervention Study (Controlled Diet) B Sample Collection (Breath & Urine) Pre- and Post-Consumption A->B Collect Samples C Breath Sample Analysis (TD-GC-MS) B->C Breath Samples D Urine Sample Analysis (HS-SPME-GC-MS) B->D Urine Samples E Data Processing & Quantification C->E D->E F Statistical Analysis (Dose-Response, Time-Course) E->F Quantified Data G Biomarker Validation F->G Statistical Significance

Caption: Overall workflow for the validation of this compound as a food consumption biomarker.

Protocol 1: Breath Sample Collection and Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Exhaled breath is an excellent non-invasive matrix for the analysis of volatile organic compounds.

1.1. Subject Preparation and Sample Collection:

  • Fasting: Participants should fast for at least 8 hours prior to the study to minimize dietary-related VOCs.

  • Baseline Sample: Collect a baseline breath sample before the consumption of the test food.

  • Test Food Consumption: Provide a standardized amount of the test food (e.g., a beverage made with a specific amount of cocoa powder).

  • Post-Consumption Samples: Collect breath samples at multiple time points after consumption (e.g., 30, 60, 90, 120, and 180 minutes) to capture the kinetic profile of the biomarker.

  • Breath Collection:

    • Use a commercial breath sampler (e.g., Bio-VOC™) or Tedlar® bags for sample collection.

    • Instruct the participant to inhale to total lung capacity and exhale steadily into the collection device.

    • Capture the end-tidal breath, which is rich in alveolar air and more representative of blood concentrations of VOCs.

    • Immediately after collection, draw the breath sample from the bag or sampler through a thermal desorption tube packed with a suitable sorbent (e.g., Tenax® TA).

1.2. TD-GC-MS Analysis:

  • Instrumentation: A thermal desorber coupled to a gas chromatograph-mass spectrometer (GC-MS) is required.

  • Thermal Desorption:

    • Place the sorbent tube in the thermal desorber.

    • Purge the tube with an inert gas (e.g., helium) to remove any residual air and water.

    • Heat the tube to desorb the trapped VOCs onto a cooled focusing trap.

    • Rapidly heat the trap to inject the analytes into the GC column.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum (e.g., from the NIST library).

    • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Table 1: TD-GC-MS Parameters for Breath Analysis

ParameterSetting
Thermal Desorber
Sorbent TubeTenax® TA
Desorption Temperature280°C
Focusing TrapCooled to -10°C
Trap DesorptionRapid heating to 300°C
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Oven Program40°C (2 min), 5°C/min to 150°C, 10°C/min to 250°C (5 min)
Mass Spectrometer
IonizationElectron Ionization (70 eV)
Scan Rangem/z 35-350
Protocol 2: Urine Sample Collection and Analysis by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

Urine is another valuable matrix for biomarker discovery, particularly for non-volatile metabolites.

2.1. Sample Collection and Preparation:

  • Collection: Collect urine samples at the same time points as the breath samples.

  • Storage: Immediately after collection, aliquot the urine into cryovials and store at -80°C until analysis to ensure the stability of the analytes.[9]

  • Preparation for HS-SPME:

    • Thaw the urine samples at room temperature.

    • Centrifuge the samples to remove any sediment.

    • Transfer a specific volume of urine (e.g., 5 mL) into a headspace vial.

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

    • For the analysis of the potential carboxylic acid metabolite, a derivatization step may be necessary to increase its volatility.

2.2. HS-SPME-GC-MS Analysis:

  • Instrumentation: A GC-MS equipped with an SPME autosampler.

  • SPME:

    • Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point for broad-range VOC analysis.

    • Extraction: Expose the SPME fiber to the headspace of the urine sample in the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation.

  • Gas Chromatography:

    • Desorption: Insert the SPME fiber into the hot GC inlet (e.g., 250°C) to desorb the analytes.

    • Use the same GC column and a similar temperature program as described for the breath analysis, with potential modifications to optimize the separation of the target analytes.

  • Mass Spectrometry:

    • Utilize the same MS parameters as in the breath analysis protocol.

    • Search for the mass spectrum of this compound and its potential oxidized metabolite (2-isopropyl-5-methyl-2-hexenoic acid).

Table 2: HS-SPME-GC-MS Parameters for Urine Analysis

ParameterSetting
HS-SPME
Sample Volume5 mL urine
SPME FiberDVB/CAR/PDMS
Extraction Temperature60°C
Extraction Time30 minutes
Gas Chromatograph
Desorption Temperature250°C
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Oven ProgramOptimize based on target analytes
Mass Spectrometer
IonizationElectron Ionization (70 eV)
Scan Rangem/z 35-350

Designing a Validation Study

A robust validation study is crucial to establish this compound as a reliable biomarker.

Diagram of the Validation Study Design

validation_study_design cluster_participants Participant Recruitment cluster_intervention Dietary Intervention (Crossover Design) cluster_sampling Sample Collection P Healthy Volunteers (n=20-30) D1 Day 1: Baseline Sampling P->D1 D2 Day 2: Low Dose Test Food D1->D2 D3 Day 3: Medium Dose Test Food D2->D3 S Breath & Urine Samples (Multiple Time Points) D2->S D4 Day 4: High Dose Test Food D3->D4 D3->S W Washout Period (1 week) D4->W D4->S W->D1 Repeat with Control Food

Caption: A crossover study design for validating the dose-response of the biomarker.

3.1. Study Design:

  • Participants: Recruit a cohort of healthy volunteers.

  • Design: Employ a randomized, crossover study design.

  • Intervention:

    • Test Food: Provide the test food (e.g., cocoa beverage) at three different doses (low, medium, high) on separate days.

    • Control: Include a control food that is similar in macronutrient composition but does not contain this compound.

    • Washout Period: A sufficient washout period (e.g., one week) should be included between each intervention arm.

3.2. Data Analysis:

  • Dose-Response: Analyze the correlation between the dose of the test food and the peak concentration (Cmax) and the area under the curve (AUC) of this compound in breath and its metabolite in urine.

  • Time-Course: Determine the time to reach peak concentration (Tmax) and the elimination half-life of the biomarker.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, regression analysis) to assess the significance of the dose-response relationship.

Conclusion and Future Directions

This compound holds significant promise as a specific and sensitive biomarker for the consumption of certain foods. The protocols and validation framework provided in this application note offer a comprehensive guide for researchers to investigate and establish its utility. Future studies should focus on confirming its presence and dose-response relationship in a wider range of foods, evaluating its performance in diverse populations, and exploring its application in large-scale epidemiological and clinical studies. The successful validation of this compound will provide a valuable tool for objective dietary assessment and advance our understanding of the complex relationship between diet and human health.

References

Protocols for the Selective Reduction of 2-Isopropyl-5-methyl-2-hexenal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the chemical reduction of 2-Isopropyl-5-methyl-2-hexenal, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. This document emphasizes chemoselectivity, providing pathways to selectively target either the carbonyl group to yield the allylic alcohol, 2-Isopropyl-5-methyl-2-hexen-1-ol, or the carbon-carbon double bond to produce the saturated aldehyde, 2-Isopropyl-5-methylhexanal, and subsequently the fully saturated alcohol, 2-Isopropyl-5-methylhexan-1-ol.

Introduction: The Chemistry of a Versatile Aldehyde

This compound is an α,β-unsaturated aldehyde characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group.[1][2][3] This arrangement presents a unique challenge in synthetic chemistry, as reduction can occur at two distinct sites: the C=O bond (1,2-addition) or the C=C bond (conjugate or 1,4-addition). The choice of reducing agent and reaction conditions dictates the regioselectivity of the hydride attack, leading to different, valuable products. The selective synthesis of the allylic alcohol is often desired for its utility as a building block in the fragrance and pharmaceutical industries.[4]

This guide will explore three primary, highly effective protocols for the controlled reduction of this compound:

  • Luche Reduction: For the high-yield synthesis of the allylic alcohol, 2-Isopropyl-5-methyl-2-hexen-1-ol.

  • DIBAL-H Reduction: A low-temperature method also targeting the selective formation of the allylic alcohol.

  • Catalytic Hydrogenation: A versatile method for the synthesis of the saturated aldehyde and the fully saturated alcohol.

Protocol 1: Luche Reduction for Selective 1,2-Addition

The Luche reduction is a cornerstone method for the chemoselective 1,2-reduction of α,β-unsaturated ketones and aldehydes to their corresponding allylic alcohols.[5][6][7][8][9][10][11] This protocol employs sodium borohydride (NaBH₄) in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol.

Causality of Selectivity: The key to the Luche reduction's selectivity lies in the Hard-Soft Acid-Base (HSAB) theory. The borohydride anion is a "soft" nucleophile, which would typically favor a "soft" electrophilic site, leading to 1,4-conjugate addition. However, in the presence of methanol, CeCl₃ facilitates the formation of methoxyborohydrides, which are "harder" reducing agents.[7][8] The cerium ion also coordinates to the "hard" carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and directing the "hard" hydride for a highly selective 1,2-attack.[5][8]

Caption: Mechanism of the Luche Reduction.

Experimental Protocol: Luche Reduction

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (ACS grade)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (approximately 0.2 M concentration relative to the aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.1 eq) portion-wise over 5-10 minutes. A slight effervescence may be observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).[12][13][14] The reaction is typically complete within 10-30 minutes.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of methanol).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

ParameterConditionRationale
Temperature 0 °CControls the rate of reaction and minimizes side reactions.
Solvent MethanolEssential for the formation of the "hard" methoxyborohydride reducing species.
Stoichiometry Slight excess of CeCl₃ and NaBH₄Ensures complete conversion of the starting material.
Reaction Time 10-30 minutesThe reaction is typically rapid under these conditions.

Protocol 2: DIBAL-H Reduction for Selective Carbonyl Reduction

Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent, highly effective for the reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols at low temperatures.[15][16]

Causality of Selectivity: The bulky isobutyl groups on the aluminum atom create significant steric hindrance, favoring attack at the less hindered carbonyl oxygen.[17][18][19] At low temperatures (typically -78 °C), the intermediate aluminum alkoxide is stable and does not readily undergo further reactions.[17][20] The electrophilic nature of DIBAL-H leads to coordination with the carbonyl oxygen, activating it for hydride delivery.[15]

DIBAL_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification Start Dissolve Aldehyde in Anhydrous Solvent (e.g., Toluene, DCM) Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Cool Cool to -78 °C (Dry Ice/Acetone Bath) Inert->Cool Add_DIBAL Slow, Dropwise Addition of DIBAL-H (1.1 eq) Cool->Add_DIBAL Stir Stir at -78 °C for 1-3 h Add_DIBAL->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench at -78 °C (e.g., Methanol) Monitor->Quench Warm Warm to Room Temp. Quench->Warm Hydrolyze Add Rochelle's Salt or dilute HCl(aq) Warm->Hydrolyze Extract Extract with Organic Solvent Hydrolyze->Extract Purify Dry, Concentrate, and Purify Extract->Purify

Caption: Experimental Workflow for DIBAL-H Reduction.

Experimental Protocol: DIBAL-H Reduction

Materials:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

  • Anhydrous toluene or dichloromethane (DCM)

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution or 1 M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a three-neck round-bottom flask with a septum

  • Syringes and needles

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous toluene or DCM (to make an approx. 0.1-0.2 M solution).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add DIBAL-H solution (1.1-1.2 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction's completion by TLC.[20]

  • Quenching: While still at -78 °C, quench the reaction by the very slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this can take several hours). Alternatively, slowly add 1 M HCl until the aluminum salts dissolve.[15][20][21]

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude allylic alcohol by flash column chromatography on silica gel.

ParameterConditionRationale
Temperature -78 °CCritical for preventing over-reduction and ensuring selectivity.[17][20]
Atmosphere Inert (N₂ or Ar)DIBAL-H is pyrophoric and reacts with air and moisture.[15]
Work-up Rochelle's salt or dilute acidBreaks up the gelatinous aluminum salts, facilitating product isolation.[20][21]
Stoichiometry 1.1-1.2 equivalents of DIBAL-HA slight excess ensures full conversion, but a large excess can lead to over-reduction.[20]

Protocol 3: Catalytic Hydrogenation for Saturated Products

Catalytic hydrogenation is a powerful technique to reduce both the C=C and C=O bonds. By tuning the catalyst and reaction conditions, one can selectively obtain either the saturated aldehyde or the fully saturated alcohol. A US patent describes the hydrogenation of this compound under mild conditions over a palladium catalyst to yield 2-isopropyl-5-methyl-hexanal, and under more severe conditions with platinum oxide to yield 2-isopropyl-5-methylhexanol.

Causality of Selectivity: The choice of catalyst and conditions (pressure, temperature) determines the outcome. Palladium (Pd) catalysts are generally effective for the selective hydrogenation of C=C bonds in the presence of C=O bonds. More active catalysts like platinum (Pt) or rhodium (Rh), often under higher hydrogen pressure and temperature, will reduce both functional groups.

Experimental Protocol: Selective Hydrogenation to Saturated Aldehyde

Materials:

  • This compound

  • Palladium on activated carbon (5% or 10% Pd/C)

  • Ethyl acetate or ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a balloon hydrogenation setup

  • Celite

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethyl acetate or ethanol.

  • Catalyst Addition: Carefully add 5% Pd/C (1-5 mol%) under a stream of inert gas.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 1-3 atm or 15-45 psi) or use a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-8 hours). Monitor the reaction by TLC or GC-MS.

  • Work-up: Carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude 2-Isopropyl-5-methylhexanal. Further purification can be achieved by distillation if required.

Experimental Protocol: Hydrogenation to Saturated Alcohol

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol or acetic acid

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus

Procedure:

  • Reaction Setup: Follow the setup as described for the saturated aldehyde, using PtO₂ (1-5 mol%) as the catalyst and ethanol or acetic acid as the solvent.

  • Hydrogenation: Pressurize the vessel with hydrogen to a higher pressure (e.g., 3-5 atm or 45-75 psi). The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.

  • Reaction and Work-up: Stir vigorously until hydrogen uptake ceases. The work-up procedure is identical to the one described for the saturated aldehyde. The resulting product will be 2-Isopropyl-5-methylhexan-1-ol.

ParameterSaturated AldehydeSaturated AlcoholRationale
Catalyst Palladium on Carbon (Pd/C)Platinum Oxide (PtO₂)Pd is more selective for C=C reduction; Pt is more active and reduces both C=C and C=O.
H₂ Pressure 1-3 atm3-5 atmHigher pressure favors the reduction of the more resilient carbonyl group.
Temperature Room TemperatureRoom Temp. to 50 °CMild heating can be used to increase the rate of the more difficult carbonyl reduction.

Conclusion

The selective reduction of this compound is a critical transformation for accessing a variety of valuable chemical intermediates. The choice of protocol—be it the highly selective Luche or DIBAL-H reductions for the synthesis of the allylic alcohol, or the tunable catalytic hydrogenation for producing the saturated aldehyde or alcohol—must be guided by the desired final product. By understanding the underlying chemical principles and carefully controlling the experimental parameters as detailed in these protocols, researchers can achieve high yields and selectivities in their synthetic endeavors.

References

The Synthetic Versatility of 2-Isopropyl-5-methyl-2-hexenal: A Guide for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Isopropyl-5-methyl-2-hexenal, a sterically hindered α,β-unsaturated aldehyde, is a valuable yet underutilized building block in organic synthesis. While widely recognized for its characteristic herbaceous and lavender-like aroma in the fragrance and flavor industries, its synthetic potential extends far beyond organoleptic applications.[1][2] This guide provides detailed application notes and protocols for the strategic use of this compound in key organic transformations, including Michael additions, Diels-Alder reactions, and reductive aminations. By leveraging its unique structural features, researchers and drug development professionals can access novel molecular architectures and expand their synthetic toolkit.

Introduction: Beyond the Scent

This compound, also known as isodihydrolavandulal, is a C10 branched-chain aldehyde.[3] Its structure, featuring significant steric encumbrance at both the α- and β-positions of the enal moiety, presents both challenges and opportunities in synthetic design. While this steric hindrance can temper reactivity compared to simpler enals, it can also be exploited to achieve unique selectivity in various bond-forming reactions. This document aims to provide both the theoretical underpinnings and practical, field-tested protocols for harnessing the synthetic utility of this versatile reagent.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 35158-25-9[1][3]
Molecular Formula C₁₀H₁₈O[4]
Molecular Weight 154.25 g/mol [5]
Appearance Colorless to pale yellow liquid[1][2]
Odor Herbaceous, woody, lavender-like[2][3]
Boiling Point 189 °C (lit.)[6]
Density 0.845 g/mL at 25 °C (lit.)[6]
Refractive Index n20/D 1.452 (lit.)[6]
Solubility Insoluble in water; soluble in ethanol[1]
Spectroscopic Characterization

Key spectroscopic data for this compound are summarized below.

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks for the aldehyde C-H stretch (around 2820 cm⁻¹), the conjugated carbonyl (C=O) stretch (approximately 1720 cm⁻¹), and the conjugated alkene (C=C) stretch (around 1680 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Key signals include the aldehydic proton around δ 9.4-9.8 ppm, the vinylic proton, and characteristic multiplets for the isopropyl and isobutyl groups.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the α- and β-carbons of the enal system, and the aliphatic carbons of the alkyl groups.

Synthesis Overview

The most common laboratory and industrial synthesis of this compound is the base-catalyzed self-condensation (an aldol condensation) of isovaleraldehyde.[6][7] The initial aldol adduct, 3-hydroxy-2-isopropyl-5-methylhexanal, is subsequently dehydrated to yield the target α,β-unsaturated aldehyde.[7]

G cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Isovaleraldehyde_1 Isovaleraldehyde Aldol_Addition Aldol Addition (Base Catalyst, e.g., NaOH) Isovaleraldehyde_1->Aldol_Addition Isovaleraldehyde_2 Isovaleraldehyde Isovaleraldehyde_2->Aldol_Addition Aldol_Adduct 3-Hydroxy-2-isopropyl- 5-methylhexanal Aldol_Addition->Aldol_Adduct Dehydration Dehydration (Heat) Target_Molecule 2-Isopropyl-5-methyl- 2-hexenal Dehydration->Target_Molecule Aldol_Adduct->Dehydration

Caption: Synthesis of this compound.

Applications in Organic Synthesis: Detailed Protocols and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of its conjugated system. The aldehyde group can undergo nucleophilic attack, while the β-carbon is susceptible to conjugate addition.

Michael (Conjugate) Addition of Nitroalkanes

The Michael addition of nitroalkanes to α,β-unsaturated aldehydes is a powerful C-C bond-forming reaction that yields γ-nitro aldehydes, which are versatile precursors to γ-amino acids, 1,4-dicarbonyl compounds, and other valuable synthetic intermediates.[8] The steric hindrance in this compound favors 1,4-addition over 1,2-addition for many nucleophiles.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), is chosen to deprotonate the nitroalkane, forming the nucleophilic nitronate anion, without competing in the addition to the aldehyde.

  • Solvent: A polar aprotic solvent like THF or CH₂Cl₂ is ideal as it solubilizes the reactants and intermediates without interfering with the reaction.

  • Temperature: The reaction is typically run at or below room temperature to control the exothermicity and minimize side reactions. For highly hindered substrates, gentle heating may be required to drive the reaction to completion.

Experimental Protocol: Michael Addition of Nitromethane

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and dry THF (0.2 M).

  • Addition of Nitroalkane: Add nitromethane (1.5 eq.) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DBU (1.2 eq.) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (e.g., 20% EtOAc/hexanes).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Enol This compound Michael_Addition Michael Addition (1,4-Conjugate Addition) Enol->Michael_Addition Nitroalkane Nitromethane (in presence of DBU) Nitroalkane->Michael_Addition Product γ-Nitro Aldehyde Michael_Addition->Product

Caption: Michael Addition Workflow.

Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[9] In this reaction, this compound acts as the dienophile. Due to the electron-withdrawing nature of the aldehyde group, it participates in normal-electron-demand Diels-Alder reactions. The steric hindrance of the dienophile can influence the endo/exo selectivity and may require elevated temperatures or Lewis acid catalysis to proceed at a reasonable rate.

Causality of Experimental Choices:

  • Diene: Isoprene is a classic, electron-rich diene partner.

  • Lewis Acid: A Lewis acid such as BF₃·OEt₂ can coordinate to the carbonyl oxygen, lowering the LUMO of the dienophile and accelerating the reaction. This is particularly useful for sterically hindered systems.

  • Solvent: A non-coordinating solvent like dichloromethane is used to avoid competition with the Lewis acid.

  • Temperature: The reaction may require heating to overcome the activation barrier, but excessive heat can favor the retro-Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Isoprene

  • Setup: In a sealed tube, dissolve this compound (1.0 eq.) in dry dichloromethane (0.5 M).

  • Addition of Diene: Add freshly distilled isoprene (3.0 eq.).

  • Lewis Acid (Optional): For an accelerated reaction, cool the mixture to -78 °C (dry ice/acetone bath) and add BF₃·OEt₂ (0.2 eq.) dropwise.

  • Reaction: Seal the tube and heat at 80-100 °C for 24-48 hours (or stir at room temperature if using a Lewis acid). Monitor the reaction progress by GC-MS or TLC.

  • Workup: Cool the reaction to room temperature. If a Lewis acid was used, quench carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting regio- and stereoisomeric mixture of cyclohexene aldehydes by flash column chromatography.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, converting aldehydes and ketones into primary, secondary, or tertiary amines.[10][11][12] The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced. The choice of reducing agent is critical to selectively reduce the C=N bond in the presence of the starting aldehyde.

Causality of Experimental Choices:

  • Amine: A primary or secondary amine is used to form the intermediate iminium ion.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less basic than sodium cyanoborohydride and can be used in a wider range of solvents.

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for this transformation. Acetic acid is often added as a catalyst to facilitate iminium ion formation.

Experimental Protocol: Reductive Amination with Benzylamine

  • Setup: To a solution of this compound (1.0 eq.) in 1,2-dichloroethane (0.3 M), add benzylamine (1.1 eq.) followed by acetic acid (1.2 eq.).

  • Addition of Reducing Agent: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes (Note: gas evolution may occur).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, until TLC analysis indicates complete consumption of the starting aldehyde.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the mixture with dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amine by flash column chromatography.

Safety and Handling

This compound is a combustible liquid and should be handled in a well-ventilated fume hood.[4][5] It is a skin and eye irritant.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store in a cool, well-ventilated area away from heat and ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).[4]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its sterically hindered α,β-unsaturated aldehyde functionality allows for selective transformations that can be challenging with less substituted substrates. The protocols outlined in this guide for Michael additions, Diels-Alder reactions, and reductive aminations provide a solid foundation for researchers to explore the synthetic potential of this compound. With careful consideration of its reactivity and steric properties, this compound can be a powerful tool for the construction of complex molecules in academic and industrial research.

References

Application Notes & Protocols: Experimental Uses of 2-Isopropyl-5-methyl-2-hexenal and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Beyond Flavor and Fragrance

2-Isopropyl-5-methyl-2-hexenal is a volatile organic compound naturally found in substances like cocoa, malted barley, and roasted coffee beans.[1][2][3] It is widely used as a flavoring agent and fragrance ingredient, prized for its woody, herbaceous, and fruity notes.[1][4][5] However, its chemical identity as an α,β-unsaturated aldehyde places it in a class of compounds known for their biological reactivity.[6]

The core of this reactivity lies in the electrophilic nature of the carbon-carbon double bond conjugated with the carbonyl group. This structure makes it susceptible to nucleophilic attack, particularly via a Michael-type addition reaction.[7][8] This reactivity is the basis for both its potential toxicity and its utility as a synthetic intermediate. For researchers in toxicology, consumer product development, and chemical synthesis, understanding the experimental protocols to characterize and harness this reactivity is paramount.

This document outlines key experimental applications, from controlled synthesis and derivatization to the toxicological assays essential for risk assessment.

Synthesis and Derivatization: Creating Experimental Variants

The primary route for synthesizing this compound is through the self-condensation of isovaleraldehyde (3-methylbutanal) in a base-catalyzed aldol condensation reaction.[1][9] Further derivatization can be employed to explore structure-activity relationships or to create novel compounds.

Synthesis of this compound

This protocol describes a standard aldol condensation followed by dehydration.

Protocol 2.1: Base-Catalyzed Aldol Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isovaleraldehyde (2.0 eq) with a suitable solvent such as ethanol.

  • Catalyst Addition: Slowly add an aqueous solution of a base catalyst, such as 10% sodium hydroxide (NaOH), to the stirred solution at room temperature. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the aldol addition product (2-isopropyl-5-methyl-3-hydroxyhexanal).

  • Dehydration: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to neutralize the base and catalyze the dehydration of the intermediate alcohol. Gentle heating (50-60°C) may be required to drive the elimination reaction to completion, yielding this compound.[9]

  • Workup and Purification: Cool the mixture, transfer to a separatory funnel, and extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.[5]

Derivatization for Structure-Activity Relationship Studies

Creating derivatives is crucial for understanding how modifications to the core structure impact biological activity. Key derivatives include the corresponding alcohol and carboxylic acid.[9]

Protocol 2.2.1: Reduction to 2-isopropyl-5-methyl-2-hexen-1-ol

  • Dissolve the purified this compound in a suitable solvent like methanol or ethanol.

  • Cool the solution in an ice bath and slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), in small portions.

  • Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Quench the reaction by the slow addition of water, followed by extraction and purification as described in Protocol 2.1.

Protocol 2.2.2: Hydrogenation to 2-isopropyl-5-methylhexanol

  • In a hydrogenation vessel, dissolve this compound in methanol.

  • Add a catalyst, such as platinum oxide (PtO₂) and a co-catalyst like ferrous chloride (FeCl₂).[9]

  • Pressurize the vessel with hydrogen gas (30-40 psi) and agitate at room temperature until hydrogen uptake ceases.

  • Filter the catalyst and purify the resulting saturated alcohol by distillation.

G cluster_synthesis Synthesis & Derivatization Isovaleraldehyde Isovaleraldehyde Aldol Condensation Aldol Condensation Isovaleraldehyde->Aldol Condensation This compound This compound Aldol Condensation->this compound Reduction (NaBH4) Reduction (NaBH4) This compound->Reduction (NaBH4) Hydrogenation (PtO2) Hydrogenation (PtO2) This compound->Hydrogenation (PtO2) 2-isopropyl-5-methyl-2-hexen-1-ol 2-isopropyl-5-methyl-2-hexen-1-ol Reduction (NaBH4)->2-isopropyl-5-methyl-2-hexen-1-ol 2-isopropyl-5-methylhexanol 2-isopropyl-5-methylhexanol Hydrogenation (PtO2)->2-isopropyl-5-methylhexanol

Caption: Synthesis and key derivatization pathways of this compound.

Toxicological Assessment: Protocols for Safety Evaluation

The primary experimental use of this compound in a biological context is for safety and toxicological assessment. Its structure as an α,β-unsaturated aldehyde necessitates rigorous testing for potential adverse effects.

Mechanism of Action: Michael Addition and Cellular Targets

The toxicity of α,β-unsaturated aldehydes is primarily driven by their ability to act as Michael acceptors.[8] They readily react with soft nucleophiles, particularly the thiol groups of cysteine residues in proteins and in glutathione (GSH), a key cellular antioxidant.[10] Depletion of GSH can lead to oxidative stress, while covalent modification of functional proteins can disrupt cellular processes, leading to cytotoxicity and sensitization.[10]

G cluster_moa Mechanism of Toxicity: Michael Addition Unsaturated_Aldehyde This compound (Electrophile) Michael_Addition Michael Addition (Covalent Bond Formation) Unsaturated_Aldehyde->Michael_Addition Nucleophile Nucleophile (e.g., Cysteine in Protein, GSH) Nucleophile->Michael_Addition Adduct Protein/GSH Adduct Michael_Addition->Adduct Cellular_Effects Downstream Cellular Effects Adduct->Cellular_Effects Sensitization Skin Sensitization Cellular_Effects->Sensitization Cytotoxicity Cytotoxicity / Oxidative Stress Cellular_Effects->Cytotoxicity

Caption: The Michael addition mechanism underlying the biological reactivity of α,β-unsaturated aldehydes.

Protocol: In Vitro Skin Sensitization - Direct Peptide Reactivity Assay (DPRA)

The DPRA is a validated in vitro method to assess the skin sensitization potential of a chemical by quantifying its reactivity with model synthetic peptides containing cysteine and lysine.

Objective: To determine the percent peptide depletion of cysteine and lysine peptides following a 24-hour incubation with this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM solution of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) in an appropriate buffer (e.g., pH 7.5 phosphate buffer).

    • Prepare a 100 mM solution of a lysine-containing peptide in an appropriate buffer (e.g., pH 10.2 ammonium acetate buffer).

    • Prepare a 100 mM stock solution of the test chemical, this compound, in acetonitrile.

  • Incubation:

    • For the cysteine peptide, mix the test chemical with the peptide solution to achieve a final concentration ratio of 1:10 (peptide:chemical).

    • For the lysine peptide, use a 1:50 ratio.

    • Incubate the mixtures for 24 ± 2 hours at 25 ± 2.5°C with gentle shaking.

  • Analysis:

    • Following incubation, quench the reaction and dilute the samples.

    • Analyze the concentration of the remaining, non-reacted peptide using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 220 nm).

  • Data Interpretation:

    • Calculate the percent peptide depletion for both cysteine and lysine.

    • The mean of the cysteine and lysine depletion values is used to classify the substance into reactivity classes (low, moderate, high), which correlates with its skin sensitization potential.

Protocol: In Vivo Genotoxicity - Mammalian Erythrocyte Micronucleus Test

This protocol is based on the OECD 474 guideline and is used to detect damage to chromosomes or the mitotic apparatus. The RIFM safety assessment for this compound relies on data from a similar in vivo test using a read-across material.[9]

Objective: To determine if this compound induces cytogenetic damage resulting in the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.

Methodology:

  • Animal Model and Dosing:

    • Use a suitable rodent species (e.g., Han Wistar rats).[9]

    • Administer the test substance, typically via oral gavage, at three dose levels. A vehicle control and a positive control group (e.g., cyclophosphamide) must be included.

    • Dosing can be a single administration or two administrations 24 hours apart.

  • Sample Collection:

    • At 24 and 48 hours after the last administration, humanely euthanize the animals.

    • Collect bone marrow from the femurs by flushing with fetal bovine serum.

  • Slide Preparation and Staining:

    • Prepare bone marrow smears on glass slides.

    • Stain the slides with a dye that allows for the differentiation of PCEs (immature erythrocytes) and normochromatic erythrocytes (NCEs), such as May-Grünwald-Giemsa or acridine orange.

  • Microscopic Analysis:

    • Score at least 2000 PCEs per animal for the presence of micronuclei.

    • Determine the ratio of PCEs to NCEs to assess myelotoxicity.

  • Data Interpretation:

    • A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result for clastogenic or aneugenic activity.

Data Interpretation and Risk Assessment

The data generated from these experimental protocols are crucial for risk assessment. Key quantitative outputs are used to establish safe exposure levels for consumers.

ParameterDefinitionTypical Value for this compoundSource
NOAEL No Observed Adverse Effect Level: The highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.200 mg/kg/day (from read-across)[4]
NESIL No Expected Sensitization Induction Level: The highest concentration of a substance in a defined vehicle that is not expected to induce skin sensitization.590 µg/cm²[4][9]
TTC Threshold of Toxicological Concern: A level of exposure for all chemicals below which there is no appreciable risk to human health.30 µg/kg/day (for Cramer Class I)[9]

These values, derived from experimental data, are used by regulatory bodies and organizations like the Research Institute for Fragrance Materials (RIFM) to set maximum acceptable concentration levels for ingredients in consumer products.[3][11]

Conclusion and Future Directions

While the primary application of this compound remains in the flavor and fragrance sector, its experimental evaluation provides a valuable framework for researchers. The protocols detailed here for synthesis, derivatization, and toxicological assessment are fundamental to the scientific investigation of any biologically active compound intended for commercial use.

The reactive α,β-unsaturated aldehyde moiety also presents opportunities for its use as a chemical intermediate. Further research could explore its application in Michael additions, Diels-Alder reactions, or reductive aminations to synthesize novel specialty chemicals with unique properties.[4] Such explorations, however, must be coupled with the rigorous safety and toxicological testing outlined in these notes to ensure responsible innovation.

References

Application Notes and Protocols for the Safety Assessment of 2-Isopropyl-5-methyl-2-hexenal for Human Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to the Safety of a Widely Used Aroma Chemical

2-Isopropyl-5-methyl-2-hexenal (CAS No. 35158-25-9) is a fragrance and flavor ingredient valued for its powerful, diffusive, and natural lavender-like aroma with hints of cocoa and blueberry.[1] It is a key component in many consumer products, from cosmetics and personal care items to household cleaners and air care.[1][2] Given its widespread use, a thorough safety assessment is paramount to ensure human health and well-being. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safety assessment of this compound, grounded in established scientific principles and regulatory guidelines.

The safety evaluation of a fragrance ingredient like this compound follows a tiered and data-driven approach. This begins with an analysis of existing data and physicochemical properties, followed by a series of toxicological evaluations to address specific endpoints.[3] This application note will delve into the key toxicological assessments for this substance, providing not only the "how" but also the "why" behind each protocol, ensuring a robust and scientifically sound evaluation.

Physicochemical Properties

A fundamental understanding of a substance's physicochemical properties is the cornerstone of any safety assessment, as it informs its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₀H₁₈O[4]
Molecular Weight 154.25 g/mol [4]
Appearance Pale yellow liquid[2]
Odor Powerful woody, herbaceous aroma[2]
Boiling Point 189 °C[5]
Density 0.845 g/mL at 25 °C[5]
Refractive Index 1.448-1.454[2]
Solubility Insoluble in water; soluble in ethanol[2]
Vapor Pressure 0.2 mmHg @ 20.00 °C[6]
Flash Point 145.00 °F TCC (62.78 °C)[6]

Toxicological Assessment Strategy: A Weight of Evidence Approach

The safety assessment of this compound relies on a "weight of evidence" approach, integrating data from various sources, including existing studies, in silico predictions, in vitro and in chemico assays, and, where necessary and ethically justified, in vivo studies.[7] For this compound, a significant portion of the safety data is derived from "read-across" to structurally similar molecules.[4] This is a scientifically valid approach to fill data gaps and reduce animal testing, as recognized by regulatory bodies.[3]

The following diagram illustrates the general workflow for the safety assessment of a fragrance ingredient like this compound.

Safety_Assessment_Workflow General Safety Assessment Workflow cluster_0 Data Gathering & Initial Assessment cluster_1 Toxicological Endpoint Evaluation Physicochemical_Properties Physicochemical Properties Existing_Data_Review Review Existing Data on Substance Physicochemical_Properties->Existing_Data_Review In_Silico_Analysis In Silico Analysis (e.g., QSAR, Read-Across) Existing_Data_Review->In_Silico_Analysis Genotoxicity Genotoxicity Assessment In_Silico_Analysis->Genotoxicity Skin_Sensitization Skin Sensitization In_Silico_Analysis->Skin_Sensitization Systemic_Toxicity Systemic Toxicity (Repeated Dose) In_Silico_Analysis->Systemic_Toxicity Reproductive_Toxicity Reproductive/Developmental Toxicity In_Silico_Analysis->Reproductive_Toxicity Phototoxicity Phototoxicity In_Silico_Analysis->Phototoxicity Risk_Assessment Risk Assessment & Exposure Modeling Genotoxicity->Risk_Assessment Skin_Sensitization->Risk_Assessment Systemic_Toxicity->Risk_Assessment Reproductive_Toxicity->Risk_Assessment Phototoxicity->Risk_Assessment Safe_Use_Levels Establish Safe Use Levels Risk_Assessment->Safe_Use_Levels

Caption: General workflow for the safety assessment of a fragrance ingredient.

Genotoxicity Assessment

Rationale: Genotoxicity assessment is a critical component of safety evaluation, as it identifies substances that can cause genetic alterations, which may lead to cancer or heritable diseases.[8] For this compound, no direct mutagenicity or clastogenicity data is available. Therefore, a read-across approach to the structurally similar compound 2-methyl-2-pentenal (CAS # 623-36-9) was employed.[4] The read-across was justified based on structural similarity and reactivity. Data on 2-methyl-2-pentenal showed no concern for genotoxic potential.[4]

To provide a comprehensive guide, the following protocol outlines the standard in vitro bacterial reverse mutation assay (Ames test) as per OECD Test Guideline 471, which would be a primary step in assessing the mutagenic potential of this compound directly.[4]

Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

Objective: To detect gene mutations induced by the test substance. The assay utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.

Materials:

  • Test substance: this compound

  • Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA)

  • S9 fraction (from induced rat liver) for metabolic activation

  • Cofactors for S9 mix (e.g., NADP, G6P)

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

  • Negative/vehicle control

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Preliminary Cytotoxicity Assay: Determine the concentration range of the test substance that is not overly toxic to the bacterial strains.

  • Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add 0.1 mL of bacterial culture and 0.1 mL of the test substance solution (or control). b. For experiments with metabolic activation, add 0.5 mL of S9 mix. For experiments without metabolic activation, add 0.5 mL of a buffer solution. c. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. d. Allow the top agar to solidify. e. Incubate the plates at 37°C for 48-72 hours.

  • Main Experiment (Pre-incubation Method): a. Pre-incubate the test substance, bacterial culture, and S9 mix (or buffer) at 37°C for a short period (e.g., 20 minutes) before adding the top agar and plating.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the test groups to the negative control group. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible biologically relevant positive response for at least one of the tested strains.

Skin Sensitization Assessment

Rationale: Skin sensitization is a key endpoint for topically applied products containing fragrance ingredients.[9] this compound is considered a skin sensitizer based on limited available data and read-across to 3,7-dimethyl-2-methylenocta-6-enal (CAS # 22418-66-2).[4] A No Expected Sensitization Induction Level (NESIL) of 590 μg/cm² has been established for this substance.[4]

Modern approaches to skin sensitization testing focus on non-animal methods that address key events in the Adverse Outcome Pathway (AOP) for skin sensitization.[10] The following diagram and protocol describe a defined approach that integrates multiple non-animal tests.

Skin_Sensitization_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization Molecular_Initiating_Event Molecular Initiating Event: Covalent Binding to Skin Proteins Keratinocyte_Activation Key Event 2: Keratinocyte Activation Molecular_Initiating_Event->Keratinocyte_Activation OECD TG 442C (DPRA) Dendritic_Cell_Activation Key Event 3: Dendritic Cell Activation Keratinocyte_Activation->Dendritic_Cell_Activation OECD TG 442D (KeratinoSens™) T_Cell_Proliferation Key Event 4: T-Cell Proliferation & Differentiation Dendritic_Cell_Activation->T_Cell_Proliferation OECD TG 442E (h-CLAT) Adverse_Outcome Adverse Outcome: Allergic Contact Dermatitis T_Cell_Proliferation->Adverse_Outcome

Caption: AOP for skin sensitization and corresponding OECD test guidelines.

Protocol: Defined Approach for Skin Sensitization (integrating OECD TGs 442C, 442D, and 442E)

Objective: To determine the skin sensitization potential of a test substance by evaluating key events in the AOP for skin sensitization using a combination of in chemico and in vitro methods.

Part A: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

  • Principle: Measures the depletion of synthetic peptides containing cysteine or lysine following incubation with the test substance, mimicking the covalent binding of haptens to skin proteins.

  • Procedure:

    • Prepare solutions of the test substance and control substances.

    • Incubate the test substance with solutions of cysteine- and lysine-containing peptides for 24 hours.

    • Analyze the concentration of the remaining peptide using high-performance liquid chromatography (HPLC).

    • Calculate the percentage of peptide depletion.

Part B: KeratinoSens™ Assay - OECD TG 442D

  • Principle: Measures the activation of the Keap1-Nrf2-ARE antioxidant response element (ARE) pathway in a human keratinocyte cell line.

  • Procedure:

    • Culture HaCaT cells containing a luciferase reporter gene under the control of the ARE element.

    • Expose the cells to a range of concentrations of the test substance for 48 hours.

    • Measure luciferase activity and cell viability.

    • Determine the concentration at which a statistically significant induction of luciferase activity is observed.

Part C: Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

  • Principle: Measures the expression of cell surface markers (CD86 and CD54) associated with dendritic cell activation in a human monocytic cell line (THP-1).

  • Procedure:

    • Culture THP-1 cells and expose them to various concentrations of the test substance for 24 hours.

    • Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

    • Analyze the expression of the markers using flow cytometry.

    • Determine the concentration at which a significant increase in the expression of CD86 and/or CD54 is observed.

Data Integration and Interpretation: The results from these three assays are integrated using a defined approach, such as a Bayesian network or a simple "2 out of 3" rule, to predict the skin sensitization potential and, in some cases, potency of the test substance.

Systemic Toxicity Assessment (Repeated Dose)

Rationale: Evaluating the potential for adverse effects following repeated exposure is crucial for substances with the potential for systemic absorption. For this compound, there is no repeated dose toxicity data on the substance itself. The assessment relies on read-across to hexen-2-al (CAS # 6728-26-3), which has a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg/day in a 13-week rat study.[4] The calculated Margin of Exposure (MOE) for this compound is considered sufficient at current use levels.[4]

Additionally, the total systemic exposure to this compound (0.54 μg/kg/day) is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material (30 μg/kg/day).[4] The TTC is a risk assessment tool used to establish a level of exposure for a chemical below which there is a very low probability of an appreciable risk to human health.[11]

The following protocol describes a standard 28-day repeated dose oral toxicity study in rodents (OECD TG 407), which would be a foundational study if data were required.

Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents - OECD TG 407

Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.

Materials:

  • Test substance: this compound

  • Rodent species (e.g., Wistar or Sprague-Dawley rats)

  • Vehicle for test substance administration

  • Standard laboratory diet and water

Procedure:

  • Dose Selection: Conduct a preliminary dose-ranging study to select at least three dose levels for the main study. The highest dose should induce some toxicity but not mortality.

  • Animal Dosing: a. Assign animals to control and test groups (e.g., 5 males and 5 females per group). b. Administer the test substance or vehicle daily by gavage for 28 consecutive days.

  • Observations: a. Conduct daily clinical observations for signs of toxicity. b. Measure body weight and food consumption weekly. c. Perform detailed clinical observations at least once before the first exposure and once weekly thereafter.

  • Clinical Pathology: a. At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.

  • Pathology: a. Conduct a full necropsy on all animals. b. Weigh selected organs. c. Collect tissues for histopathological examination.

  • Data Analysis: Analyze the data for treatment-related effects. Determine the NOAEL, which is the highest dose at which no statistically or biologically significant adverse effects are observed.

Reproductive and Developmental Toxicity Assessment

Rationale: Assessing the potential for adverse effects on reproductive function and development is a key part of a comprehensive safety evaluation. For this compound, there is no specific reproductive toxicity data available, nor are there suitable read-across materials.[4] In such cases, the TTC approach is a valuable tool. The total systemic exposure to this compound is below the TTC for a Cramer Class I material for the reproductive toxicity endpoint (30 μg/kg/day), indicating a low probability of risk.[4]

Should further data be required, a tiered testing approach would be employed, starting with in vitro screening assays and potentially leading to an in vivo study such as the OECD TG 421 (Reproduction/Developmental Toxicity Screening Test).

Phototoxicity Assessment

Rationale: Phototoxicity is the potential for a substance to cause a toxic response when the skin is exposed to light after application of the substance. For fragrance ingredients, this is an important consideration. The phototoxicity potential of this compound was evaluated based on its ultraviolet/visible (UV/Vis) absorption spectrum.[4] As it does not absorb light in the relevant range, it is not expected to be phototoxic or photoallergenic.[4]

Should a substance show significant UV/Vis absorption, an in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) would be warranted.

Conclusion and Risk Assessment

The comprehensive safety assessment of this compound, based on a weight of evidence approach including read-across and the Threshold of Toxicological Concern, supports its safe use as a fragrance ingredient at current levels.[4] The key toxicological endpoints have been evaluated, and for skin sensitization, a safe use level has been established. This application note provides the scientific rationale and detailed protocols for the key toxicological assessments, offering a robust framework for the safety evaluation of this and other fragrance ingredients. By adhering to these scientifically sound and ethically considered methodologies, researchers and manufacturers can ensure the continued safe enjoyment of products containing this compound.

References

handling and storage protocols for 2-Isopropyl-5-methyl-2-hexenal

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Safe Handling and Storage of 2-Isopropyl-5-methyl-2-hexenal

Abstract

This document provides a comprehensive guide for the safe handling and storage of this compound (CAS No. 35158-25-9), a valuable compound in flavor and fragrance research and development. As an α,β-unsaturated aldehyde, this molecule possesses inherent reactivity that necessitates specific protocols to ensure both personnel safety and compound integrity. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven insights grounded in established chemical safety principles. The protocols herein move beyond simple instruction to explain the causality behind each recommendation, fostering a proactive safety culture and ensuring experimental reproducibility.

Section 1: Compound Profile and Inherent Chemical Risks

This compound is a medium-chain aldehyde noted for its characteristic fruity, woody, and herbaceous aroma.[1] It is found naturally in substances like cocoa and malted barley and is used as a flavoring and fragrance agent.[1][2] Its utility, however, is directly linked to its chemical structure—specifically, the conjugated system of an aldehyde and a carbon-carbon double bond (enal functionality).[3] This structure is the primary determinant of its handling and storage requirements.

The principal risks associated with this compound stem from two main areas:

  • Reactivity of the α,β-Unsaturated Aldehyde System: This functional group is susceptible to several degradation pathways. The aldehyde can readily oxidize to a carboxylic acid, while the conjugated system makes it prone to polymerization reactions, especially when initiated by light, heat, or oxygen radicals.[4][5] This reactivity means the compound is sensitive to air and may be stabilized with agents like α-tocopherol.[2]

  • Physiological Hazards: Like many aldehydes, it is classified as an irritant, capable of causing skin and eye irritation.[2][6] Furthermore, it is identified as a potential skin sensitizer, meaning repeated contact can lead to an allergic reaction. Its status as a combustible liquid also presents a fire hazard.[7]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 35158-25-9[1][2]
Molecular Formula C₁₀H₁₈O[2][6]
Molecular Weight 154.25 g/mol [2][6]
Appearance Colorless to pale yellow oily liquid[2][6]
Boiling Point 189 °C (lit.)[1][2]
Density 0.845 g/mL at 25 °C (lit.)[1][2]
Flash Point 63 °C (145.4 °F) - closed cup
Refractive Index n20/D 1.452 (lit.)[1][2]
Solubility Insoluble in water; Soluble in ethanol[6]
GHS Hazard Codes H315 (Skin Irritation), H317 (Skin Sensitization), H319 (Eye Irritation)
Storage Class 10 - Combustible Liquids

Section 2: Risk Mitigation and Personal Protective Equipment (PPE)

A thorough risk assessment must precede any handling of this compound. The primary routes of exposure are inhalation of vapors, skin contact, and eye contact.[8] Engineering controls are the first line of defense; all handling of the neat compound or its concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[9]

The selection of appropriate PPE is critical and must be based on the specific hazards of aldehydes.[8][10]

  • Hand Protection: Standard latex gloves are not sufficient for handling aldehydes, as they are readily permeable.[8][11]

    • Recommended: Wear chemical-resistant gloves. Butyl rubber or nitrile gloves (minimum 10 mil thickness) are effective choices for protection against aldehyde solutions.[8][12] Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving.[10]

  • Eye and Face Protection: The irritant nature of the compound necessitates robust eye protection.

    • Recommended: Chemical splash goggles are mandatory.[8] If there is a significant risk of splashing during transfers or other operations, a full-face shield must be worn in addition to goggles.[10][11]

  • Body Protection: To prevent skin contact from drips or splashes, appropriate lab attire is required.

    • Recommended: A flame-resistant lab coat, fully buttoned, should be worn.[9] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[9][10] For transfers of larger volumes, a chemical-resistant apron is advised.[11]

  • Respiratory Protection: While engineering controls (fume hood) should prevent the need for respiratory protection during routine use, it may be required for large spills.

    • Recommended: Any use of an air-purifying respirator must be done in accordance with a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[8][9] Disposable dust masks provide no protection against organic vapors.[8]

Section 3: Standard Operating Protocol for Handling

This protocol outlines the standard workflow for receiving, inspecting, and using this compound in a laboratory setting.

Receiving and Initial Storage
  • Inspect Packaging: Upon receipt, inspect the external packaging for any signs of damage or leaks.

  • Verify Compound: Confirm the label on the bottle matches the order and the Safety Data Sheet (SDS). Note the presence of any stabilizers (e.g., α-tocopherol).

  • Initial Storage: Immediately transfer the unopened container to the designated storage location as outlined in Section 4. Do not store with incompatible materials such as strong oxidizing agents.

Protocol for Aliquoting and Transfer

Causality Note: The compound's sensitivity to air necessitates the use of techniques that minimize its exposure to the atmosphere. The following steps are designed to maintain an inert environment.[13][14]

  • Prepare Workspace: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or ignition sources.[7]

  • Gather Materials: Assemble all necessary glassware (clean, dry), syringes, needles, and inert gas supply (dry nitrogen or argon) with a bubbler setup.[15]

  • Equilibrate Compound: If the compound is stored under refrigeration, allow the sealed container to warm to ambient temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing inside the cold bottle.[16]

  • Establish Inert Atmosphere: Place the sealed bottle in the fume hood. Pierce the septum with a needle connected to the inert gas line (vented through a bubbler) to create a slight positive pressure. Pierce the septum with a second, wider-gauge needle to act as a vent.

  • Withdraw Liquid: Once the bottle's atmosphere has been replaced with inert gas, remove the vent needle. Insert a clean, dry syringe with a long needle through the septum and withdraw the desired volume of liquid.[15]

  • Transfer: Dispense the liquid into the reaction vessel, which should also be under an inert atmosphere.

  • Post-Transfer: Remove the syringe and inert gas needle from the source bottle. To ensure a continued protective seal, wrap the cap and septum with Parafilm.[4]

  • Cleanup and Waste: Rinse the syringe and needles with a suitable solvent (e.g., ethanol or acetone) and dispose of the rinse solvent as hazardous waste. Return the compound to its designated storage location.

G cluster_prep Preparation cluster_transfer Inert Atmosphere Transfer cluster_cleanup Post-Procedure start Start: Need to Use Compound prep_hood Prepare Fume Hood (Clear area, check flow) start->prep_hood gather_tools Gather Equipment (Dry glassware, syringes, inert gas) prep_hood->gather_tools equilibrate Equilibrate Bottle to RT (If refrigerated) gather_tools->equilibrate purge Place bottle in hood Purge with N2/Ar equilibrate->purge withdraw Withdraw Aliquot (Use gas-tight syringe) purge->withdraw dispense Dispense into Reaction Vessel (Also under inert atmosphere) withdraw->dispense seal Reseal Source Bottle (Wrap with Parafilm) dispense->seal cleanup Clean Equipment (Rinse syringe, dispose of waste) seal->cleanup store Return Bottle to Storage cleanup->store end End store->end

Caption: Workflow for Handling Air-Sensitive this compound.

Section 4: Long-Term Storage Protocols

Proper storage is paramount to preserving the purity and efficacy of this compound. The primary goals are to protect it from oxygen, light, and heat.[4][13]

  • Atmosphere: The compound is air-sensitive and must be stored under an inert atmosphere (nitrogen or argon).[2][13] For bottles with a septum seal, ensure the seal remains intact. For screw-cap bottles, flush the headspace with inert gas before sealing tightly.

  • Temperature: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[7] While refrigeration (>4°C) can slow degradation pathways, always allow the container to warm to room temperature before opening to prevent water condensation.[4][16] Do not freeze unless specified by the manufacturer, as this could cause the container to fracture.[4]

  • Light: Although not explicitly listed as light-sensitive, unsaturated compounds can be susceptible to light-induced polymerization.[13] As a best practice, store the compound in an amber glass bottle or in a dark location (e.g., inside a cabinet).[4]

  • Container: The compound should be stored in its original container. If transferred, use clean, dry, amber glass bottles with a tight-fitting cap, preferably with a PTFE liner.

Section 5: Emergency Protocols: Spills and Exposures

Accidents require a swift and correct response to mitigate harm. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[10][17]

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][18] Wash the area with soap and water.[8] Seek medical attention if irritation or a rash develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7][19] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][19]

Spill Management

The response to a spill depends on its size and location.

  • Minor Spill (e.g., <100 mL, contained within a fume hood):

    • Alert personnel in the immediate area.

    • Ensure proper PPE is worn (see Section 2).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the liquid.[18][20]

    • Working from the outside in, carefully scoop the absorbent material into a sealable, properly labeled hazardous waste container.[17][20]

    • Decontaminate the spill area with a detergent solution, followed by water.[12]

    • Place all contaminated materials (gloves, pads, etc.) into the hazardous waste container.

  • Major Spill (e.g., >100 mL, outside a fume hood, or any spill you are not comfortable handling):

    • Evacuate: Immediately alert everyone in the lab and evacuate the area.[12][17]

    • Isolate: Close the doors to the lab to contain the vapors. If safe to do so, turn off any nearby ignition sources.[17]

    • Report: From a safe location, call your institution's Environmental Health & Safety (EHS) emergency line or local emergency services. Provide details on the chemical spilled, the quantity, and the location.

    • Do not re-enter the area until cleared by emergency personnel.

G cluster_assess Initial Assessment cluster_major Major Spill Protocol cluster_minor Minor Spill Protocol spill Spill Occurs q_size Spill > 100mL OR Outside Fume Hood? spill->q_size q_comfort Are you trained and comfortable cleaning it? q_size->q_comfort No evacuate EVACUATE Immediate Area q_size->evacuate Yes q_comfort->evacuate No alert Alert nearby personnel q_comfort->alert Yes isolate ISOLATE the Lab (Close doors, restrict access) evacuate->isolate report REPORT (Call EHS / Emergency Services) isolate->report don_ppe Don appropriate PPE (Nitrile gloves, goggles, etc.) alert->don_ppe absorb Contain & Absorb Spill (Use inert material) don_ppe->absorb collect Collect Waste into Sealed Container absorb->collect decon Decontaminate Area collect->decon

Caption: Decision Tree for Responding to a Chemical Spill.

References

Application of 2-Isopropyl-5-methyl-2-hexenal in Creating Fruity and Woody Notes: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Isopropyl-5-methyl-2-hexenal (CAS No. 35158-25-9), a potent aroma chemical with a multifaceted olfactory profile, for researchers, scientists, and professionals in the fragrance, flavor, and related industries. Herein, we detail its chemical properties, olfactory characteristics, and provide actionable protocols for its application in creating sophisticated fruity and woody notes.

Introduction to this compound

This compound, also known as isodihydrolavandulal or lavender aldehyde, is a powerful and diffusive aroma molecule.[1] While it is a key component of the signature scent of natural lavender oil, it is present at very low levels.[1][2] This compound is also found naturally in cocoa.[1][3][4] Its complex aroma profile, which includes lavender overtones with hints of cocoa, blueberry, bergamot, and clary sage, makes it a versatile ingredient for fragrance and flavor creation.[1] The woody and herbaceous facets of its scent profile are particularly valuable for building nuanced and impactful fragrance accords.[2][5]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Formula C₁₀H₁₈OPubChem
Molecular Weight 154.25 g/mol PubChem
CAS Number 35158-25-9[1]
Appearance Pale yellow liquid[5]
Odor Powerful, herbaceous, woody, with lavender, cocoa, and fruity nuances[1][2][5]
Boiling Point 189 °C (lit.)Sigma-Aldrich
Density 0.840-0.846 g/mL at 25 °C (lit.)[5]
Refractive Index 1.448-1.454 at 20 °C (lit.)[5]
Solubility Insoluble in water, soluble in ethanol[5]

Olfactory Profile: A Duality of Fruity and Woody Notes

The unique olfactory character of this compound lies in its ability to impart both fruity and woody tonalities. This duality allows for its use in a wide range of fragrance applications, from fresh, vibrant compositions to deep, resonant accords.

  • Fruity Notes: The fruity aspect is often described as reminiscent of blueberry.[1] This characteristic can be leveraged to add a natural-smelling, ripe fruitiness to fragrance compositions, moving beyond simple ester-based fruit notes. In flavor applications, it is noted to have a fruity, bitter chocolate taste and is used in chocolate, cocoa, tea, nut, tobacco, and fruity flavors at levels of 0.02-2ppm as consumed.[3][4]

  • Woody Notes: The woody dimension is a dominant feature of its profile, often characterized as herbaceous and cedar-like.[2] It can provide a dry, diffusive woodiness that blends well in fougère types and adds a sophisticated, natural backbone to a variety of fragrance families.[2] The Good Scents Company notes that it imparts dry woody notes for blueberry and cranberry flavors.[2]

Application in Creating Fruity Accords

To harness the fruity potential of this compound, it is crucial to consider its potency and complex character. It is rarely used in isolation but rather as a modifier to enhance and naturalize other fruity notes.

Conceptual Blending Strategy for a "Wild Berry" Accord

fruity_accord This compound This compound Wild Berry Accord Wild Berry Accord This compound->Wild Berry Accord Adds natural complexity and a hint of blueberry Fruity Esters (e.g., Ethyl Acetoacetate) Fruity Esters (e.g., Ethyl Acetoacetate) Fruity Esters (e.g., Ethyl Acetoacetate)->Wild Berry Accord Provides initial bright fruitiness Natural Berry Extracts (e.g., Raspberry Ketone) Natural Berry Extracts (e.g., Raspberry Ketone) Natural Berry Extracts (e.g., Raspberry Ketone)->Wild Berry Accord Lends a jam-like, ripe character Citrus Top Notes (e.g., Bergamot Oil) Citrus Top Notes (e.g., Bergamot Oil) Citrus Top Notes (e.g., Bergamot Oil)->Wild Berry Accord Offers a fresh, sparkling opening

Caption: Conceptual blending for a "Wild Berry" accord.

Protocol for Evaluating Fruity Nuances

This protocol outlines a method for a sensory panel to evaluate the fruity characteristics of this compound in a simple fragrance base.

Objective: To determine the optimal concentration of this compound for achieving a discernible and pleasant fruity (blueberry) note.

Materials:

  • This compound (10% solution in ethanol)

  • Fragrance-free base (e.g., dipropylene glycol - DPG)

  • Glass beakers and stirring rods

  • Pipettes

  • Smelling strips

  • Controlled environment for sensory evaluation[6]

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the fragrance-free base at concentrations of 0.01%, 0.05%, 0.1%, 0.5%, and 1.0%.

  • Panelist Selection: Recruit a panel of at least 10 trained sensory assessors.[6]

  • Evaluation:

    • Dip smelling strips into each dilution and allow the solvent to evaporate for 30 seconds.

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Ask panelists to rate the intensity of the "fruity/blueberry" note on a scale from 1 (not perceptible) to 9 (very strong).

    • Ask panelists to provide descriptive terms for the perceived aroma.

  • Data Analysis: Analyze the intensity ratings to identify the concentration at which the fruity note is most prominent and pleasing. Compile the descriptive terms to create a sensory profile.

Application in Creating Woody Accords

The robust woody and herbaceous character of this compound makes it an excellent component for building complex woody accords. It blends well with classic woody materials and can add a unique, natural freshness.

Conceptual Blending Strategy for a "Modern Fougère" Accord

woody_accord This compound This compound Modern Fougère Accord Modern Fougère Accord This compound->Modern Fougère Accord Enhances the herbaceous and woody facets of lavender Lavender & Bergamot Lavender & Bergamot Lavender & Bergamot->Modern Fougère Accord Forms the classic fougère opening Cedarwood & Vetiver Cedarwood & Vetiver Cedarwood & Vetiver->Modern Fougère Accord Provides a dry, smoky, and earthy heart Oakmoss & Coumarin Oakmoss & Coumarin Oakmoss & Coumarin->Modern Fougère Accord Creates the traditional warm, mossy base

Caption: Conceptual blending for a "Modern Fougère" accord.

Protocol for Quantitative Descriptive Analysis (QDA) of Woody Characteristics

This protocol uses a trained sensory panel to develop a detailed olfactory profile of this compound, focusing on its woody attributes.

Objective: To quantitatively describe the woody and herbaceous aroma attributes of this compound.

Materials:

  • This compound (1% solution in DPG)

  • Reference standards for woody and herbaceous notes (e.g., cedarwood oil, clary sage oil, vetiver oil)

  • Smelling strips

  • Sensory booths with controlled ventilation and lighting[6]

Procedure:

  • Panel Training: Train a panel of 10-12 assessors to identify and rate the intensity of specific aroma attributes related to woody and herbaceous scents (e.g., "cedarwood," "pine," "earthy," "green," "camphorous," "dry").

  • Lexicon Development: Through a series of sessions, have the panel develop a consensus lexicon of descriptive terms for the aroma of this compound.

  • Evaluation:

    • Present the 1% solution of this compound and the reference standards to the panelists.

    • Ask panelists to rate the intensity of each attribute in the developed lexicon for the test sample on a 15-cm line scale anchored with "low" and "high."

  • Data Analysis: Convert the line scale ratings to numerical data and calculate the mean intensity for each attribute. The results can be visualized using a spider-web or radar plot to provide a comprehensive sensory profile.

Mechanistic Insights: Olfactory Receptor Interaction

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory receptor neurons.[7][8] The binding of an odorant molecule to an OR initiates a signaling cascade that results in the perception of a specific scent.[7]

While the specific ORs that bind to this compound have not been fully elucidated, its complex aroma profile suggests that it likely interacts with multiple ORs with varying affinities.[7] The "fruity" and "woody" perceptions are the brain's interpretation of the combinatorial code generated by the activation of a specific set of ORs. Recent advances in structural biology are beginning to shed light on how different chemical features of odorant molecules correspond to the activation of specific ORs, paving the way for a more predictive understanding of structure-odor relationships.[9]

olfactory_pathway cluster_0 Olfactory Epithelium cluster_1 Brain Odorant Molecule (this compound) Odorant Molecule (this compound) Olfactory Receptor (OR) Olfactory Receptor (OR) Odorant Molecule (this compound)->Olfactory Receptor (OR) Binds G-Protein Activation G-Protein Activation Olfactory Receptor (OR)->G-Protein Activation Activates Signal Transduction Signal Transduction G-Protein Activation->Signal Transduction Olfactory Bulb Olfactory Bulb Signal Transduction->Olfactory Bulb Nerve Impulse Odor Perception (Fruity/Woody) Odor Perception (Fruity/Woody) Olfactory Bulb->Odor Perception (Fruity/Woody) Processes Signal

Caption: Simplified olfactory signal transduction pathway.

Safety and Regulatory Information

This compound has been assessed for safety by the Research Institute for Fragrance Materials (RIFM).[1] It has been found to have the potential to induce skin sensitization in a small fraction of people.[1] RIFM has established maximum acceptable concentration levels for this ingredient in various product categories to prevent sensitization.[1][10] It is listed as a flavoring agent by the FDA and JECFA.[5][11]

Conclusion

This compound is a valuable and versatile aroma chemical for the creation of nuanced fruity and woody notes. Its powerful and complex olfactory profile requires careful handling and evaluation to achieve the desired effects. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers and perfumers to explore the full creative potential of this ingredient. A thorough understanding of its sensory properties, combined with systematic evaluation and blending, will enable the development of innovative and sophisticated fragrances and flavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Isopropyl-5-methyl-2-hexenal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropyl-5-methyl-2-hexenal. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yield and purity. Our approach is rooted in explaining the "why" behind the "how," ensuring you have a comprehensive understanding of the reaction dynamics.

I. Overview of the Synthesis Pathway

The primary industrial and laboratory-scale synthesis of this compound is achieved through a base-catalyzed self-aldol condensation of isovaleraldehyde (3-methylbutanal)[1][2]. This reaction is a classic example of carbon-carbon bond formation and proceeds in two main stages:

  • Aldol Addition: In the presence of a base, an enolate of isovaleraldehyde is formed, which then acts as a nucleophile, attacking the carbonyl carbon of a second isovaleraldehyde molecule. This results in the formation of a β-hydroxy aldehyde intermediate, 3-hydroxy-2-isopropyl-5-methylhexanal. This intermediate exists as a mixture of threo and erythro diastereomers[1].

  • Dehydration (Condensation): The aldol addition product is subsequently dehydrated, typically facilitated by heat or vacuum distillation, to yield the final α,β-unsaturated aldehyde, this compound[1]. The conjugation of the newly formed double bond with the carbonyl group provides the thermodynamic driving force for this elimination step.

The overall reaction can be visualized as follows:

Synthesis_Pathway cluster_intermediates Intermediates Isovaleraldehyde1 Isovaleraldehyde (Nucleophile Precursor) Enolate Enolate Ion Isovaleraldehyde1->Enolate + Base Isovaleraldehyde2 Isovaleraldehyde (Electrophile) Aldol_Adduct 3-Hydroxy-2-isopropyl- 5-methylhexanal Enolate->Aldol_Adduct + Isovaleraldehyde Final_Product 2-Isopropyl-5-methyl- 2-hexenal Aldol_Adduct->Final_Product - H₂O (Heat/Vacuum) Water H₂O Base Base (e.g., NaOH)

Caption: General synthesis pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

Low yield is often attributed to incomplete reaction or the formation of side products due to suboptimal reaction conditions. The self-condensation of isovaleraldehyde can be a reversible process, and pushing the equilibrium towards the product is key. Key factors include:

  • Insufficient Catalyst: The concentration of the base is critical. Too little catalyst will result in a slow and incomplete reaction.

  • Inadequate Temperature/Reaction Time: The dehydration of the aldol adduct requires energy. If the temperature is too low or the reaction time too short, the reaction may stall at the β-hydroxy aldehyde stage[1].

  • Formation of Byproducts: Higher-order condensation products or polymers can form, especially with prolonged reaction times at high temperatures or high catalyst concentrations[3].

Q2: What are the expected side products, and how can I identify them?

The primary side products in this reaction are:

  • Unreacted Isovaleraldehyde: Can be detected by its low boiling point during distillation and by its characteristic signals in GC-MS and ¹H NMR.

  • 3-Hydroxy-2-isopropyl-5-methylhexanal (Aldol Adduct): This is the intermediate. If dehydration is incomplete, it will remain in the product mixture. It has a higher boiling point than the final product[1]. On a GC, it may appear as a broader peak or multiple peaks due to its diastereomers.

  • Higher Molecular Weight Oligomers: These are formed from further reactions of the product with the enolate of isovaleraldehyde. They are typically high-boiling point residues and can be observed as a non-volatile "tar" in the distillation flask.

Analytical Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the best technique to separate and identify the components of your reaction mixture. You can monitor the disappearance of the isovaleraldehyde peak and the appearance of the product peak. The aldol adduct and other byproducts will have different retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the purity of the final product. The aldehydic proton of this compound appears as a singlet, while the vinylic proton gives a characteristic triplet. The presence of significant unreacted starting material or the aldol adduct will be evident from their distinct NMR signals.

Q3: Which base catalyst is recommended for this reaction?

Commonly used base catalysts include alkali metal hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH)[1]. For reactions involving organic-insoluble bases like aqueous NaOH, a phase-transfer catalyst (PTC) such as triethylbenzylammonium chloride (TEBA) can significantly improve the reaction rate and yield by facilitating the transport of the hydroxide ion into the organic phase. A Chinese patent (CN103242147A) describes a high-yield process using NaOH with TEBA.

Q4: Can I use an acid catalyst for this reaction?

While acid-catalyzed aldol condensations are possible, base catalysis is generally preferred for the self-condensation of simple aldehydes like isovaleraldehyde as it typically leads to fewer side reactions and better yields under milder conditions.

III. Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Inactive or Insufficient Catalyst: The base may be old or carbonated.1. Use fresh, high-purity NaOH or KOH. Ensure accurate weighing and concentration of the solution. Consider using a phase-transfer catalyst like TEBA if using a two-phase system.
2. Low Reaction Temperature: Insufficient energy for the reaction to proceed at a reasonable rate.2. Ensure the reaction mixture reaches the recommended temperature (e.g., 90-110 °C for the PTC method).
3. Poor Quality Starting Material: Isovaleraldehyde can oxidize to isovaleric acid on storage.3. Use freshly distilled isovaleraldehyde. Check for the presence of acidic impurities by pH measurement or titration.
Formation of a Viscous, Tarry Residue 1. Excessive Reaction Time/Temperature: Promotes polymerization and side reactions.1. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures or prolonged heating.
2. High Catalyst Concentration: Can lead to uncontrolled, rapid polymerization.2. Optimize the catalyst concentration. Start with the recommended ratios and adjust as needed based on analytical monitoring.
Product is Contaminated with Aldol Adduct 1. Incomplete Dehydration: Insufficient heating during the reaction or distillation.1. Ensure the reaction is heated for the recommended duration. During vacuum distillation, a sufficiently high pot temperature is needed to drive the dehydration of the higher-boiling aldol adduct.
2. Inefficient Distillation: Poor vacuum or an inefficient distillation column.2. Check the vacuum pump for leaks and ensure it can achieve the required pressure. Use a fractionating column (e.g., Vigreux) for better separation[1].
Product Decomposes During GC Analysis 1. Thermal Retro-Aldol Reaction: The product can revert to isovaleraldehyde in a hot GC inlet.1. Use a lower inlet temperature for your GC analysis if possible. Be aware that a peak for isovaleraldehyde in the product chromatogram may be an artifact of the analysis[1].

IV. Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Self-Condensation with Phase-Transfer Catalyst

This protocol is adapted from the high-yield method described in patent CN103242147A.

Materials:

  • Isovaleraldehyde (freshly distilled)

  • Sodium Hydroxide (NaOH)

  • Triethylbenzylammonium chloride (TEBA)

  • Deionized water

  • 500 mL three-necked round-bottom flask

  • Reflux condenser, mechanical stirrer, and thermometer

Procedure:

  • Reaction Setup: In the 500 mL three-necked flask, combine:

    • 15 parts by mass of isovaleraldehyde.

    • An aqueous solution of NaOH (10-20% w/w).

    • 0.1-0.35 parts by mass of TEBA.

    • The mass ratio of isovaleraldehyde to NaOH to TEBA should be approximately 10: (0.1-0.5): (0.1-0.35).

  • Reaction Execution:

    • Stir the mixture vigorously and heat to reflux. The reaction is exothermic, and the temperature may rise initially.

    • Maintain the reflux at 90-110 °C for 2-5 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.

  • Work-up and Purification:

    • After the reaction is complete (indicated by the consumption of isovaleraldehyde), cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel. The organic layer contains the product. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 95-100 °C at 24 mmHg[1].

Safety Precautions
  • Isovaleraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation and may cause an allergic skin reaction and respiratory irritation[1][3]. Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and wear appropriate PPE.

  • General: The reaction is exothermic and should be carefully monitored, especially during the initial heating phase. Ground all equipment to prevent static discharge.

V. Visualization of Workflow and Logic

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Reactant Check Isovaleraldehyde Purity (distill if necessary) Start->Check_Reactant Check_Catalyst Verify Catalyst Activity & Concentration (use fresh NaOH) Check_Reactant->Check_Catalyst Purity OK Check_Conditions Review Reaction Conditions (Temperature & Time) Check_Catalyst->Check_Conditions Catalyst OK Analyze_Byproducts Analyze Crude Product by GC-MS Check_Conditions->Analyze_Byproducts Conditions OK High_SM High Starting Material? Analyze_Byproducts->High_SM High_Adduct High Aldol Adduct? High_SM->High_Adduct No Optimize_Reaction Increase Temperature or Reaction Time High_SM->Optimize_Reaction Yes Optimize_Dehydration Improve Dehydration Step (Higher temp/better vacuum) High_Adduct->Optimize_Dehydration Yes End Yield Optimized High_Adduct->End No Optimize_Reaction->End Optimize_Dehydration->End

References

Technical Support Center: Purification of 2-Isopropyl-5-methyl-2-hexenal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Isopropyl-5-methyl-2-hexenal. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges associated with the purification of this α,β-unsaturated aldehyde. As a senior application scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and ensure the integrity of your compound.

This compound is a valuable compound, noted as a volatile aroma constituent in various natural products.[1] Its synthesis, commonly achieved through the aldol condensation of isovaleraldehyde, presents several purification hurdles due to its chemical structure: an α,β-unsaturated aldehyde.[1][2] This functionality makes the molecule susceptible to oxidation, polymerization, and thermal degradation.

This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered during purification and handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My GC-MS results are inconsistent. I see a peak for my starting material (isovaleraldehyde) even after purification. Is my reaction incomplete?

This is a classic issue when analyzing thermally sensitive compounds like α,β-unsaturated aldehydes. While an incomplete reaction is possible, it is highly probable that you are observing thermal decomposition of your product within the Gas Chromatography (GC) instrument.

The Science Behind the Problem: this compound is formed from the aldol condensation of two isovaleraldehyde molecules.[2] This reaction is reversible. At the high temperatures of a standard GC inlet port (often >200 °C), the compound can undergo a retro-aldol reaction , breaking back down into its isovaleraldehyde precursors.[2] This gives a false positive for the starting material in your purified sample.

Troubleshooting Protocol: Confirming Thermal Decomposition

  • Lower the Inlet Temperature: Reduce the GC inlet temperature incrementally (e.g., from 250 °C to 200 °C, then 180 °C). If the relative area of the isovaleraldehyde peak decreases as the temperature drops, thermal decomposition is the confirmed cause.

  • Use an Alternative Analytical Method: Analyze the sample using ¹H NMR spectroscopy. This technique is performed at room temperature and will not induce thermal degradation. The absence of significant isovaleraldehyde signals in the NMR spectrum, while it is present in the GC-MS, provides definitive proof of on-instrument decomposition.

  • Derivatization: As a final confirmation, you can derivatize the aldehyde to a more stable compound (e.g., an oxime or a 2,4-DNP derivative) before GC analysis. These derivatives are typically more thermally robust.

Preventative Measures:

  • Always use the lowest possible GC inlet temperature that still allows for efficient volatilization of your compound.

  • Rely on room-temperature analytical methods like NMR for quantitative purity assessment.

FAQ 2: My product yield is low after distillation, and I'm left with a viscous, dark residue. What is causing this product loss?

This problem points to two common degradation pathways for α,β-unsaturated aldehydes that are accelerated by heat: polymerization and aldol condensation .

The Science Behind the Problem: The conjugated double bond in α,β-unsaturated aldehydes makes them susceptible to polymerization, often via a free-radical mechanism initiated by heat or trace impurities.[3] The extended π-system lowers the activation energy for such reactions. Furthermore, residual base or acid from the synthesis step can catalyze further aldol-type condensation reactions at elevated temperatures, leading to high-molecular-weight, non-volatile oligomers.[4]

Troubleshooting Workflow: Diagnosing the Cause of Low Yield

G start Low Yield & Viscous Residue After Distillation check_temp Was Distillation Temperature >150°C at atm. pressure? start->check_temp check_stabilizer Was a stabilizer or antioxidant used? check_temp->check_stabilizer No high_temp High Probability of Thermal Polymerization check_temp->high_temp Yes check_neutralization Was the crude product thoroughly neutralized and washed? check_stabilizer->check_neutralization Yes no_stabilizer High Probability of Radical Polymerization check_stabilizer->no_stabilizer No not_neutral High Probability of Base/Acid-Catalyzed Condensation check_neutralization->not_neutral No solution1 Implement Vacuum Distillation (See Protocol Below) high_temp->solution1 solution2 Add Stabilizer (e.g., BHT, α-tocopherol) Pre-Distillation no_stabilizer->solution2 solution3 Perform Aqueous Wash with dilute acid/base then brine not_neutral->solution3 G Aldehyde This compound CarboxylicAcid 2-Isopropyl-5-methyl-2-hexenoic Acid Aldehyde->CarboxylicAcid Air (O₂) / Light [Oxidation] Polymer High MW Polymer / Oligomer Aldehyde->Polymer Heat / Light / Catalysts [Polymerization]

References

stability issues of 2-Isopropyl-5-methyl-2-hexenal under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-IMH-2025-12-31 Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Isopropyl-5-methyl-2-hexenal. As an α,β-unsaturated aldehyde, this compound possesses a reactive chemical profile that can lead to stability issues under various experimental conditions. This document provides a comprehensive overview of the potential degradation pathways, troubleshooting advice for unexpected experimental outcomes, and validated protocols for handling, analysis, and stabilization. Our goal is to empower you to anticipate and mitigate these challenges, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My sample of this compound shows a new, prominent peak in the GC-MS analysis that I can't identify. What could it be?

A1: The most common artifact observed during GC-MS analysis is the thermal degradation of the parent compound in the hot injector port. This often manifests as a peak corresponding to isovaleraldehyde . This occurs via a retro-aldol reaction, which is a thermally-induced cleavage of the molecule at the α-β carbon bond.

  • Causality: The high temperature of the GC inlet provides the activation energy for this fragmentation.[1]

  • Immediate Action: Lower the injector temperature and use a faster oven ramp rate to minimize the time the analyte spends at high temperatures.

Q2: I've noticed a gradual decrease in the purity of my stored this compound, even when kept in the dark. What's happening?

A2: This is likely due to slow oxidation or polymerization. α,β-Unsaturated aldehydes are susceptible to autoxidation, where atmospheric oxygen can lead to the formation of the corresponding carboxylic acid, 2-isopropyl-5-methyl-2-hexenoic acid . Additionally, the conjugated system makes the molecule prone to self-polymerization, which can be initiated by trace impurities or exposure to light and heat over time.[2]

  • Causality: The aldehyde group is easily oxidized, and the conjugated double bond is susceptible to radical-initiated polymerization.

  • Preventative Measure: Ensure your sample is stored under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature (2-8°C). If the compound is used frequently, consider aliquoting it to minimize repeated exposure of the bulk sample to air.

Q3: My reaction yield is lower than expected, and I'm seeing a new, more polar byproduct. My reaction involves a nucleophilic reagent. What could be the issue?

A3: You are likely observing a byproduct from a Michael addition (1,4-conjugate addition) reaction. The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to attack by nucleophiles.[3][4] Common laboratory nucleophiles like amines, thiols, or even water (if present as an impurity) can add to this position, leading to a saturated aldehyde or ketone adduct.

  • Causality: The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic. Weaker nucleophiles tend to favor this 1,4-addition over direct (1,2-) addition to the carbonyl group.[1]

  • Troubleshooting: Use aprotic, anhydrous solvents and ensure all reagents are dry. If the nucleophile is part of your intended reaction, consider protecting the aldehyde or using a less nucleophilic reagent if possible.

Q4: I'm seeing a broadening of peaks in my NMR spectrum, and the baseline is uneven. What does this indicate?

A4: This is often a sign of polymerization . The formation of oligomers and polymers in your sample will result in a complex mixture of species with overlapping signals, leading to broad, unresolved peaks in the NMR spectrum.[5]

  • Causality: Polymerization creates a distribution of larger molecules, which have different chemical environments and relaxation times, resulting in signal broadening.

  • Action: Your sample has likely degraded significantly. It is recommended to purify the sample by vacuum distillation if possible, or to use a fresh, un-degraded lot of the compound. Ensure that the purified material is properly stabilized for storage (see Section 3).

Part 2: In-Depth Troubleshooting and Degradation Pathways

This section provides a more detailed look at the primary instability issues you may encounter with this compound.

Thermal Instability: The Retro-Aldol Reaction

The retro-aldol reaction is a significant degradation pathway for this compound, particularly under thermal stress. This is a direct reversal of its synthesis via the aldol condensation of isovaleraldehyde.[6]

  • Mechanism: The reaction is typically initiated by heat, which provides the energy to break the carbon-carbon bond between the α and β carbons.

  • Key Trigger: High temperatures, especially those encountered in GC injectors or during distillation at atmospheric pressure.[1]

  • Primary Degradation Product: Isovaleraldehyde.

Retro_Aldol cluster_main Retro-Aldol Degradation start This compound product 2x Isovaleraldehyde start->product Retro-Aldol Reaction heat High Temperature (e.g., GC Inlet) heat->start

Caption: Retro-Aldol degradation of this compound.

Chemical Reactivity: Michael Addition (1,4-Conjugate Addition)

The conjugated system in this compound makes the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.[3][4] This can lead to the formation of unintended byproducts.

  • Mechanism: A nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated (typically on the α-carbon) to yield the final saturated product.[1]

  • Common Nucleophiles and Products:

    • Water: Can lead to the formation of 3-hydroxy-2-isopropyl-5-methylhexanal.[7]

    • Amines (primary and secondary): Form β-amino aldehydes.[7]

    • Thiols: Form β-thioether aldehydes.

  • Reaction Conditions: Can be catalyzed by both acids and bases. The presence of water or other protic solvents can facilitate this reaction.

Michael_Addition cluster_pathway Michael Addition Pathway reactant This compound intermediate Enolate Intermediate reactant->intermediate Nucleophilic Attack at β-carbon nucleophile Nucleophile (Nu-H) (e.g., H2O, RNH2, RSH) nucleophile->intermediate product 1,4-Adduct (β-substituted aldehyde) intermediate->product Protonation

Caption: Generalized Michael Addition pathway for this compound.

Oxidation and Polymerization

Like many aldehydes, this compound is prone to oxidation and polymerization, especially during long-term storage or when exposed to air and light.

  • Oxidation:

    • Mechanism: The aldehyde proton is susceptible to abstraction, leading to the formation of a carboxylic acid. This can be initiated by atmospheric oxygen (autoxidation) and is often catalyzed by light or trace metal impurities.

    • Product: 2-Isopropyl-5-methyl-2-hexenoic acid.[8][9]

  • Polymerization:

    • Mechanism: Can proceed via free-radical, anionic, or cationic mechanisms, often initiated by light, heat, or acidic/basic impurities. The conjugated double bond readily participates in chain-growth reactions.[10]

    • Product: A mixture of oligomers and high molecular weight polymers.

Part 3: Experimental Protocols and Best Practices

Recommended Storage and Handling

To maintain the integrity of this compound, adhere to the following storage and handling procedures:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of thermal degradation, oxidation, and polymerization.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[2]
Light Amber Vial or Protect from LightPrevents photo-initiated degradation and polymerization.
Inhibitor α-Tocopherol (Vitamin E) at 100-500 ppmActs as a radical scavenger to inhibit autoxidation and polymerization.[7][11]
Handling Use clean, dry glassware and syringes.Prevents contamination with water, acids, bases, or other nucleophiles that can initiate degradation.
Protocol for Stability-Indicating Analysis by GC-MS

This protocol is designed to minimize on-column degradation and effectively separate the parent compound from its potential degradation products.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a high-purity, anhydrous solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If derivatization is required for other components in your sample, be aware that some derivatizing agents can be basic or acidic and may cause degradation. A silylation reagent like BSTFA is generally a good choice for hydroxylated degradation products.

  • GC-MS Parameters:

ParameterSettingRationale
Injector Temperature 200°C (or lower if possible)Minimizes thermal stress and the retro-aldol reaction.
Injection Mode Split (e.g., 50:1)Reduces the mass of analyte introduced, further minimizing thermal stress.
Carrier Gas Helium at 1.0 mL/min (constant flow)Standard carrier gas.
Oven Program Initial: 60°C (hold 1 min) Ramp: 15°C/min to 250°C (hold 2 min)A relatively fast ramp reduces the overall analysis time at elevated temperatures.
Column Low-polarity column (e.g., DB-5ms, HP-5ms)Good for general-purpose separation of moderately polar compounds.
MS Ion Source Temp. 230°CStandard temperature.
MS Quadrupole Temp. 150°CStandard temperature.
Mass Scan Range m/z 40-300Covers the molecular ion and expected fragments.
  • Data Interpretation:

    • Parent Compound (C10H18O): Molecular Ion (M+) at m/z 154.

    • Retro-Aldol Product (Isovaleraldehyde): Look for a peak with a molecular ion at m/z 86.

    • Oxidation Product (2-isopropyl-5-methyl-2-hexenoic acid): Look for a peak corresponding to the carboxylic acid (M+ at m/z 170) or its silyl derivative if derivatized.

Protocol for Quenching Reactions

To prevent further degradation of this compound after a reaction is complete but before analysis, a proper quenching procedure is essential.

Quenching_Workflow cluster_flow Reaction Quenching Workflow start Reaction Complete (Monitor by TLC/LC-MS) cool Cool Reaction Mixture (e.g., 0°C ice bath) start->cool quench Slowly Add Quenching Agent cool->quench extract Perform Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate analyze Proceed to Analysis (GC-MS, NMR, etc.) concentrate->analyze

Caption: General workflow for quenching reactions involving this compound.

Choosing a Quenching Agent:

  • For reactions with strong bases or organometallics: Use a proton source. A saturated aqueous solution of ammonium chloride (NH4Cl) is a good first choice as it is mildly acidic and effective at neutralizing many basic reagents. For very reactive reagents, a less reactive alcohol like isopropanol should be added first, followed by water.[12]

  • For acidic reactions: Use a weak base. A saturated aqueous solution of sodium bicarbonate (NaHCO3) is typically sufficient to neutralize acidic catalysts.

  • Important Considerations:

    • Always perform the quench at a low temperature (e.g., 0°C) to dissipate any heat generated.

    • Add the quenching agent slowly and dropwise to maintain control of the reaction.[11]

    • Proceed with the workup and analysis as quickly as possible after quenching to minimize the risk of degradation in the aqueous/biphasic mixture.

References

improving selectivity in the synthesis of 2-Isopropyl-5-methyl-2-hexenal isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Isopropyl-5-methyl-2-hexenal

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the stereoselective synthesis of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy.

Foundational Understanding: The Aldol Condensation Pathway

The primary route to this compound is the base-catalyzed self-condensation of isovaleraldehyde.[1][2] Understanding this reaction mechanism is critical to controlling its outcome. The process occurs in two main stages: an initial aldol addition to form a β-hydroxy aldehyde, followed by a dehydration step to yield the target α,β-unsaturated aldehyde.

The initial addition is reversible and can produce two diastereomeric intermediates (threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal). The subsequent dehydration of these intermediates leads to the formation of the (E) and (Z) isomers of the final product. Your ability to control the reaction conditions at each stage dictates the final isomeric ratio and overall yield.

G cluster_0 Aldol Addition (Reversible) cluster_1 Dehydration Isovaleraldehyde_1 Isovaleraldehyde Enolate Enolate Formation (+ Base) Isovaleraldehyde_1->Enolate - H+ Addition_Product threo/erythro β-Hydroxy Aldehyde Enolate->Addition_Product + Isovaleraldehyde Isovaleraldehyde_2 Isovaleraldehyde Isovaleraldehyde_2->Addition_Product Final_Product (E)/(Z) Isomers of This compound Addition_Product->Final_Product - H₂O (Heat/Acid)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction is producing a low yield of the desired α,β-unsaturated aldehyde. What are the most likely causes?

Answer: Low yields in this aldol condensation can typically be traced to two primary factors: unfavorable equilibrium and thermal instability.

  • Unfavorable Equilibrium: The initial aldol addition step is reversible.[3] If the equilibrium favors the starting materials, the concentration of the β-hydroxy aldehyde intermediate will be low, leading to a poor overall yield. To drive the reaction forward, it is often necessary to remove the water formed during the subsequent dehydration step. This removal shifts the overall equilibrium toward the final, more stable conjugated product, in accordance with Le Châtelier's principle.

  • Thermal Retro-Aldol Decomposition: The product, this compound, can undergo thermal retro-aldol decomposition, particularly at high temperatures during distillation.[1] This breaks the molecule back down into isovaleraldehyde. Careful control over purification temperatures is essential.

Troubleshooting Steps:

  • Ensure Dehydration: If your protocol involves isolating the β-hydroxy aldehyde intermediate first, ensure the subsequent dehydration step goes to completion. This is often achieved by heating, sometimes with a mild acid catalyst.

  • Optimize Temperature: During the reaction, maintain the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

  • Purification Conditions: When purifying via distillation, use a high-vacuum setup (e.g., a spinning-band column) to lower the boiling point and minimize thermal stress on the product.[1]

Question 2: I am struggling with poor selectivity between the (E) and (Z) isomers. How can I control the stereochemical outcome?

Answer: Controlling the E/Z isomer ratio is a classic challenge in stereoselective synthesis and hinges on understanding the transition state of the reaction. The geometry of the enolate and the subsequent elimination step are key.

  • The Zimmerman-Traxler Model: While originally developed for diastereoselectivity, the principles of the Zimmerman-Traxler model are highly relevant here. It proposes a six-membered, chair-like transition state involving the metal cation of the base, the enolate, and the aldehyde.[4] The steric interactions within this transition state influence the stereochemical outcome. The geometry of the enolate (E or Z) is a primary determinant of the final product geometry.[5][6]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Low Temperature, Strong/Bulky Base): At lower temperatures and with sterically hindered bases (like Lithium Diisopropylamide - LDA), the less sterically hindered proton is removed faster, leading to the kinetic enolate. This can favor one isomeric pathway over the other.[5][7]

    • Thermodynamic Control (Higher Temperature, Weaker Base): At higher temperatures and with smaller, weaker bases (like NaOH or KOH), the reaction is often reversible, allowing equilibrium to be established. This favors the formation of the most stable product, which is typically the (E)-isomer due to reduced steric strain.

Actionable Protocol Adjustments for Isomer Control:

ParameterTo Favor (E)-Isomer (Thermodynamic Product)To Favor (Z)-Isomer (Kinetic Product)Rationale
Temperature Higher temperature (e.g., room temp to reflux)Low temperature (e.g., -78 °C to 0 °C)Allows for equilibration to the more stable isomer.
Base Weaker, less hindered bases (e.g., NaOH, KOH)Strong, bulky bases (e.g., LDA, LiTMP)Favors formation of the thermodynamic enolate.
Reaction Time Longer reaction timesShorter reaction times (quench once started)Ensures equilibrium is reached.
Solvent Protic or polar aprotic solvents (e.g., Ethanol, THF)Aprotic, non-polar solvents (e.g., Hexane, Toluene)Can influence enolate aggregation and reactivity.

Question 3: My final product is an impure oil that is difficult to clean up. What purification strategies are most effective?

Answer: Since the product is a liquid oil, standard recrystallization is not an option. The choice of purification method depends on the nature of the impurities.[3]

  • High-Vacuum Fractional Distillation: This is the most cited method for purifying this compound.[1] Using an efficient fractionating column (e.g., Vigreux or spinning-band) under high vacuum (e.g., <25 mmHg) is critical. This separates compounds based on boiling point while minimizing the risk of thermal decomposition. The product is reported to distill at approximately 95-100 °C at 24 mmHg.[1]

  • Column Chromatography: For removing non-volatile impurities or separating isomers with different polarities, silica gel column chromatography is highly effective.[3] You will need to determine an appropriate eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate. Monitor the separation using Thin-Layer Chromatography (TLC).

Question 4: How can I monitor the reaction's progress and confirm the identity and isomeric ratio of my product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for both monitoring and final characterization.

  • Reaction Monitoring (TLC): Thin-Layer Chromatography is an indispensable tool for tracking the consumption of the isovaleraldehyde starting material and the appearance of the less polar aldehyde product.[3]

  • Structural Confirmation (NMR & IR):

    • ¹H NMR Spectroscopy: This is the most powerful tool for determining the E/Z ratio. The chemical shifts and coupling constants of the vinylic and aldehydic protons will be distinct for each isomer.

    • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ (conjugated aldehyde) and a C=C stretch around 1620-1640 cm⁻¹.

  • Purity and Identity (GC-MS):

    • Gas Chromatography (GC): Can be used to determine the purity of the final product and, with proper calibration, the isomeric ratio. The NIST WebBook lists retention indices for this compound on various GC columns.[8]

    • Mass Spectrometry (MS): Provides the molecular weight (m/z 154.25) and a characteristic fragmentation pattern for unambiguous identification.[9]

Recommended Experimental Protocol & Workflow

The following is a generalized protocol for the base-catalyzed self-condensation of isovaleraldehyde. Critical control points for selectivity are highlighted.

Materials:

  • Isovaleraldehyde (freshly distilled)

  • Anhydrous Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Diethyl Ether or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 10% solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isovaleraldehyde (2.0 eq) in ethanol. Cool the flask in an ice bath to 0-5 °C.

  • Base Addition (Critical Control Point): Slowly add an aqueous solution of NaOH (1.0 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C. Rapid addition or poor temperature control can lead to side reactions and reduced selectivity.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. A patent suggests that prolonged reaction times (e.g., 6+ hours) favor the formation of the dehydrated product over the aldol addition intermediate.[1] Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture and neutralize it by slowly adding 10% HCl until the pH is acidic.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude oily product by vacuum distillation as described in the FAQ section.

Caption: Experimental workflow with critical control points for selectivity.

References

degradation pathways of 2-Isopropyl-5-methyl-2-hexenal in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Isopropyl-5-methyl-2-hexenal

Introduction

Welcome to the technical support guide for this compound (CAS 35158-25-9). This document is designed for researchers, scientists, and drug development professionals who are working with this compound in solution. As an α,β-unsaturated aldehyde, this compound possesses inherent reactivity due to the conjugation of an alkene with an aldehyde functional group[1]. This structure makes it susceptible to various degradation pathways, which can impact experimental reproducibility, potency, and analytical accuracy. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you navigate the challenges associated with the stability of this molecule.

Frequently Asked Questions (FAQs)

Q1: What makes this compound inherently unstable in solution?

The reactivity of this compound stems from its structure as an α,β-unsaturated aldehyde. The molecule contains two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkene[2]. This conjugated system makes the molecule susceptible to:

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially in the presence of atmospheric oxygen or other oxidizing agents[3].

  • Polymerization: The activated double bond can undergo free-radical or anionic polymerization, particularly when exposed to light, heat, or impurities[1].

  • Michael Addition (1,4-Conjugate Addition): Nucleophiles can attack the electrophilic β-carbon, leading to the formation of adducts[2].

  • Retro-Aldol Condensation: As it is formed via an aldol condensation of isovaleraldehyde, it can undergo a reverse reaction under certain conditions, such as high heat, breaking down into its precursor[4][5].

Q2: What are the optimal storage conditions for solutions of this compound?

To minimize degradation, solutions should be handled with care. The following storage conditions are recommended, based on best practices for reactive aldehydes[6][7]:

  • Solvent Choice: Use high-purity, peroxide-free solvents. HPLC-grade acetonitrile or ethanol are common choices. Avoid solvents with reactive nucleophilic impurities.

  • Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Store solutions in amber glass vials or protect them from light to prevent photo-induced degradation and polymerization.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to significantly slow the rate of all degradation reactions. For daily use, allow the solution to come to room temperature before opening to prevent condensation.

  • Prepare Freshly: Whenever possible, prepare working solutions fresh from a concentrated stock or solid material on the day of the experiment.

Q3: What are the most probable degradation products I might observe?

Based on the primary degradation pathways, you can anticipate the formation of several key products:

  • 2-Isopropyl-5-methyl-2-hexenoic acid: The direct product of the oxidation of the aldehyde functional group[8].

  • Isovaleraldehyde: Formed via a retro-aldol reaction, which can be thermally induced, for instance, in a hot GC inlet[4].

  • Polymers/Oligomers: High molecular weight species resulting from the polymerization of the C=C double bond[9]. These may appear as a broad, unresolved hump in a chromatogram or precipitate out of solution.

  • Michael Adducts: If your solution contains nucleophiles (e.g., thiols from a biological matrix, or amine-containing buffers), these can form adducts via 1,4-conjugate addition.

Primary Degradation Pathways

The following diagram illustrates the key chemical transformations that this compound can undergo in solution. Understanding these pathways is critical for diagnosing experimental issues.

DegradationPathways cluster_main This compound Parent This compound (C₁₀H₁₈O) Oxidation 2-Isopropyl-5-methyl-2-hexenoic acid Parent->Oxidation Oxidation (e.g., O₂, H₂O₂) RetroAldol Isovaleraldehyde Parent->RetroAldol Retro-Aldol (Heat) Polymer Oligomers / Polymers Parent->Polymer Polymerization (Light, Heat, Initiators) Adduct Michael Adduct (with Nucleophile Nu-H) Parent->Adduct 1,4-Conjugate Addition

Caption: Key degradation pathways of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: I'm observing a rapid decrease in the concentration of my compound, even in a freshly prepared solution. What is the cause?

A rapid loss of the parent compound indicates a significant stability issue. The cause is likely chemical degradation accelerated by your experimental conditions.

Causality & Troubleshooting Steps:

  • Check for Oxidants: The aldehyde group is highly susceptible to oxidation. Atmospheric oxygen dissolved in your solvent is a common culprit.

    • Action: Degas your solvents using sonication or helium sparging before use. Prepare your solutions and seal the vial under an inert gas like nitrogen or argon. This simple step removes the primary reactant for oxidation.

  • Evaluate Solvent Purity: Solvents can contain impurities that catalyze degradation. Peroxides in ethers or THF, or trace amounts of acid/base, can initiate polymerization or hydrolysis.

    • Action: Use the highest purity solvents available (e.g., HPLC or LC-MS grade). If using solvents prone to peroxide formation (like THF), test for peroxides and purify if necessary, or use a freshly opened bottle containing inhibitors[6].

  • Protect from Light and Heat: Polymerization is often initiated by UV light or heat.

    • Action: Work with solutions in amber vials. Avoid leaving solutions on a benchtop under direct lab lighting for extended periods. If your experimental setup involves heat, minimize the exposure time and temperature as much as possible.

Issue 2: My HPLC or GC chromatogram shows multiple unexpected peaks that are not present in the reference standard. How do I identify them?

The appearance of new peaks is a classic sign of degradation or an analytical artifact. The key is to systematically identify the source.

Causality & Troubleshooting Workflow:

This workflow can help you diagnose the issue.

TroubleshootingWorkflow Start Unexpected Peaks Observed CheckMethod Is the analytical method validated for stability indication? Start->CheckMethod CheckGC Using GC? Check for thermal degradation. CheckMethod->CheckGC LowerTemp Lower injector temperature. Do peaks disappear? CheckGC->LowerTemp ForcedDeg Perform Forced Degradation Study (See Protocol 1) CheckGC->ForcedDeg Using HPLC or problem persists YesRetro Yes: Peaks are likely from retro-aldol reaction (isovaleraldehyde). LowerTemp->YesRetro Yes NoRetro No: Peaks are likely true degradation products. LowerTemp->NoRetro No NoRetro->ForcedDeg ComparePeaks Compare retention times of unknown peaks with stressed samples. ForcedDeg->ComparePeaks LCMS Analyze samples by LC-MS to obtain mass of unknown peaks. ComparePeaks->LCMS Identify Identify degradants by correlating mass and forced degradation data. LCMS->Identify

Caption: Workflow for identifying unknown peaks in chromatography.

Step-by-Step Guidance:

  • Rule out Analytical Artifacts (Especially for GC): this compound can undergo thermal decomposition in a hot GC inlet, primarily through a retro-aldol reaction to yield isovaleraldehyde[4].

    • Action: Analyze your sample using a lower injector temperature. If the unknown peak corresponding to isovaleraldehyde decreases or disappears, you have confirmed thermal degradation as an artifact of the method. If this is the case, consider using HPLC or developing a GC method with a colder injection technique.

  • Confirm Degradation Products with LC-MS: The most definitive way to identify unknown peaks is to determine their mass.

    • Action: Analyze your sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Compare the measured mass-to-charge ratio (m/z) of the unknown peaks with the theoretical masses of potential degradation products (see table below). Analytical techniques like GC-MS and LC-MS are standard for aldehyde analysis[10].

  • Perform a Forced Degradation Study: Intentionally degrading the compound under controlled stress conditions helps to generate and confirm the identity of degradation products[6].

    • Action: Follow the detailed Protocol 1 below. By comparing the chromatograms of your experimental sample to those from the stressed samples, you can tentatively identify the degradation products based on matching retention times.

Issue 3: Why am I seeing poor peak shape (e.g., tailing, fronting) or shifting retention times?

These issues often point to problems with the chromatographic system or interactions between the analyte and the column, which can be exacerbated by the reactive nature of aldehydes.

Causality & Troubleshooting Steps:

  • Column Activity: The aldehyde can interact with active sites (e.g., free silanols) on the silica-based column packing, leading to peak tailing.

    • Action: Use a well-end-capped, high-purity silica column. Ensure your mobile phase is appropriately buffered to suppress silanol activity. A common choice is a buffer made from a weak acid and its conjugate base salt, such as formic acid with ammonium formate[11].

  • Mobile Phase Instability: If the compound is reacting with the mobile phase, it can lead to broad or distorted peaks.

    • Action: Ensure the mobile phase pH is in a range where the compound is stable and the column is not degrading (typically pH 2-8 for silica columns). Avoid highly nucleophilic mobile phase additives if possible.

  • System Hardware Issues: Fluctuating retention times are often a sign of hardware problems, such as leaks, pump malfunctions, or inconsistent mobile phase composition.

    • Action: Perform a systematic check of your LC system. Check for pressure fluctuations, inspect fittings for leaks, and purge the pump to remove air bubbles. Running a system suitability test with a stable standard can help confirm if the issue is with the hardware or the analyte itself[11].

Forced Degradation Data Summary

This table summarizes the expected degradation behavior of this compound under various stress conditions, based on the known chemistry of α,β-unsaturated aldehydes. This serves as a guide for interpreting results from a forced degradation study.

Stress ConditionReagent/ConditionExpected Primary Degradation PathwayLikely Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60 °CGenerally stable, potential for slow isomerizationMinimal degradation expected
Base Hydrolysis 0.1 M NaOH, RTPolymerization, potential aldol reactionsOligomers/Polymers
Oxidative 3% H₂O₂, RTOxidation of aldehyde, epoxidation of alkene2-Isopropyl-5-methyl-2-hexenoic acid
Thermal 80 °C in solutionRetro-Aldol CondensationIsovaleraldehyde
Photolytic High-intensity UV/Vis light, RTPhoto-initiated PolymerizationOligomers/Polymers

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to help identify potential degradation products and establish the stability-indicating nature of an analytical method[6].

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile).

  • 0.1 M Hydrochloric Acid (HCl).

  • 0.1 M Sodium Hydroxide (NaOH).

  • 30% Hydrogen Peroxide (H₂O₂).

  • HPLC-grade water and acetonitrile.

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a clear vial. For the thermal and photolytic studies, use a 1:1 mixture of stock solution and a 50:50 acetonitrile/water solution. Prepare a control sample by mixing 1 mL of stock with 1 mL of 50:50 acetonitrile/water.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equimolar amount of 0.1 M NaOH.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Before analysis, neutralize with an equimolar amount of 0.1 M HCl.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ (freshly diluted from 30% stock). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the sample at 80°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose the sample to a photostability chamber (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for a suitable duration. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Analysis: Analyze all stressed samples and the control sample using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Example Stability-Indicating HPLC-UV Method

This is a starting point for a reversed-phase HPLC method. It must be validated for your specific application. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to improve detection and is often used in aldehyde analysis[12][13]. However, a direct UV method is presented here for simplicity.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) % B
    0 40
    15 95
    18 95
    19 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

References

Technical Support Center: Optimization of Aldol Condensation of Isovaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the aldol condensation of isovaleraldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile C-C bond-forming reaction. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven protocols.

Troubleshooting Guide: Overcoming Common Hurdles

This section provides solutions to specific problems you may encounter during the aldol condensation of isovaleraldehyde.

Question 1: My reaction suffers from very low yield. What are the primary causes and how can I fix it?

Answer: Low yields in aldol condensations of isovaleraldehyde can typically be traced back to an unfavorable equilibrium, suboptimal reaction conditions, or competing side reactions.[1]

Possible Causes & Recommended Solutions:

  • Unfavorable Equilibrium: The initial aldol addition is often a reversible process.[1] The equilibrium might favor the starting materials, especially at lower temperatures.

    • Solution: If the desired product is the condensed α,β-unsaturated aldehyde, applying heat can drive the reaction forward by removing water (Le Châtelier's principle).[2] Monitor the reaction temperature closely, as excessive heat can promote side reactions. For the self-condensation of isovaleraldehyde, refluxing at approximately 100°C has been shown to be effective.[3]

  • Suboptimal Catalyst Concentration: The amount of base catalyst is critical. Too little may result in a slow or incomplete reaction, while too much can promote undesired side reactions like the Cannizzaro reaction (if applicable) or polymerization.[1][4]

    • Solution: Methodically screen catalyst loading. For the crossed-aldol condensation with acetone, specific molar percentages of NaOH have been demonstrated to be effective.[4] Start with catalytic amounts and incrementally increase while monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Incorrect Temperature Control: The aldol condensation of isovaleraldehyde can be exothermic.[3][6] An uncontrolled temperature rise can lead to the formation of high-molecular-weight byproducts and polymers.[4][7]

    • Solution: Implement controlled heating and efficient stirring. For exothermic reactions, consider slow, dropwise addition of one reactant to the mixture to manage the heat generated.[4][8] For specific syntheses, maintaining a precise temperature, such as 120°C under pressure for the reaction with acetone, is crucial for success.[9][10]

Question 2: I'm seeing significant formation of high-molecular-weight byproducts and a complex product mixture. What is happening?

Answer: This is a classic sign of uncontrolled self-condensation.[4] Isovaleraldehyde contains α-hydrogens, making it capable of acting as both a nucleophilic enolate and an electrophilic carbonyl acceptor, leading to dimerization and polymerization.[3][4] In crossed-aldol reactions, this leads to a mixture of self- and cross-condensation products.[11][12]

Possible Causes & Recommended Solutions:

  • High Concentration of Enolizable Aldehyde: If the concentration of isovaleraldehyde is too high at the start of the reaction, it will readily react with itself.[4][8]

    • Solution (for Crossed Reactions): The most effective strategy is to add the isovaleraldehyde slowly and dropwise to a mixture of the base and the other carbonyl reactant (e.g., acetone).[4][8] This keeps the instantaneous concentration of the isovaleraldehyde enolate low, minimizing self-condensation.

  • Comparable Reactivity of Carbonyl Partners: In a crossed reaction, if both partners can form an enolate, a mixture of up to four products is possible.[8][11]

    • Solution 1 (Stoichiometry): Use a molar excess (typically 3-5 equivalents) of the other reaction partner, especially if it is less prone to self-condensation (like acetone).[3][4] This statistically favors the desired crossed-aldol pathway.

    • Solution 2 (Directed Aldol Reaction): For maximum control, pre-form the enolate of one carbonyl partner quantitatively using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C).[4][11] Then, add the second carbonyl compound (the electrophile). This approach dictates exactly which molecule acts as the nucleophile.

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to diagnosing and solving common issues in the aldol condensation of isovaleraldehyde.

TroubleshootingWorkflow problem problem cause cause solution solution start start problem_node Low Yield or Poor Selectivity start->problem_node START cause1 Uncontrolled Self-Condensation problem_node->cause1 Is self-condensation a major byproduct? cause2 Suboptimal Conditions problem_node->cause2 Is the reaction slow or incomplete? cause3 Lack of Selectivity problem_node->cause3 Is it a crossed reaction with 4+ products? sol1a Slowly add isovaleraldehyde to the reaction mixture. cause1->sol1a Solution sol1b Use 3-5x excess of the other carbonyl partner. cause1->sol1b Solution (for crossed reactions) sol2a Optimize catalyst concentration (e.g., NaOH loading). cause2->sol2a Solution sol2b Increase temperature or apply heat to drive dehydration. cause2->sol2b Solution sol3a Use a non-enolizable partner (e.g., benzaldehyde). cause3->sol3a Preferred Method sol3b Employ a directed aldol strategy: Pre-form enolate with LDA at -78°C. cause3->sol3b Advanced Method

Caption: A workflow for troubleshooting common issues in aldol condensations involving isovaleraldehyde.

Frequently Asked Questions (FAQs)

Question 3: What is the fundamental mechanism of a base-catalyzed aldol condensation?

Answer: The base-catalyzed aldol condensation proceeds through three primary steps:

  • Enolate Formation: A base (e.g., hydroxide ion) removes an acidic α-hydrogen from a molecule of isovaleraldehyde to form a nucleophilic enolate ion.[3][13]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second isovaleraldehyde molecule, forming a new carbon-carbon bond and a β-hydroxy aldehyde (the aldol addition product).[2][13]

  • Dehydration: If heat is applied or the conditions are sufficiently forcing, a molecule of water is eliminated from the aldol addition product to form an α,β-unsaturated aldehyde, which is often a more stable, conjugated system.[2][14]

Question 4: How do I choose the right base for my reaction?

Answer: The choice of base is critical and depends on the desired outcome.

  • Alkali Hydroxides (NaOH, KOH): These are common, inexpensive catalysts suitable for many standard aldol condensations, including the self-condensation of isovaleraldehyde and crossed reactions with excess acetone.[3] They are typically used in aqueous or alcoholic solutions.

  • Phase-Transfer Catalysts (e.g., TEBA): In two-phase systems (e.g., aqueous NaOH and an organic aldehyde), a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) is essential to facilitate the reaction between the aqueous base and the organic reactant.[3]

  • Strong, Non-Nucleophilic Bases (LDA, LiHMDS): These bases are used for directed aldol reactions.[4][11] They are strong enough to quantitatively and irreversibly convert the carbonyl compound into its enolate at low temperatures. This is the preferred method for achieving high selectivity in crossed-aldol reactions where both partners are enolizable.[8][11]

Question 5: What is the difference between an aldol addition and an aldol condensation?

Answer: The terms are often used interchangeably, but they refer to two distinct stages of the reaction.[2][13]

  • Aldol Addition: This is the initial reaction that forms the β-hydroxy carbonyl compound. This reaction is often reversible.[2][15]

  • Aldol Condensation: This refers to the subsequent dehydration (loss of a water molecule) of the aldol addition product to form an α,β-unsaturated carbonyl compound.[13][14] This step is typically irreversible and is often promoted by heat.[2]

Experimental Protocols & Data

Protocol 1: Self-Aldol Condensation of Isovaleraldehyde

This protocol is adapted from patent CN103242147A for the synthesis of 2-isopropyl-5-methyl-2-hexenal.[3]

Materials:

  • Isovaleraldehyde

  • Sodium hydroxide (NaOH)

  • Triethylbenzylammonium chloride (TEBA)

  • Deionized water

  • 500 mL three-necked round-bottom flask with reflux condenser, mechanical stirrer, and thermometer

Procedure:

  • Reaction Setup: In the 500 mL flask, combine 15 parts by mass of isovaleraldehyde, an aqueous solution of 14% (w/w) NaOH (prepared by dissolving 0.5 parts by mass of NaOH in the appropriate amount of water), and 0.2 parts by mass of the phase-transfer catalyst, TEBA.[3]

  • Reaction Execution: Stir the mixture vigorously and heat to reflux. The reaction is exothermic, and the temperature may rise initially. Maintain a steady reflux at approximately 100°C for 3 hours.[3]

  • Work-up and Purification: After 3 hours, cool the reaction mixture to room temperature. Transfer the mixture to a distillation apparatus and purify the product by vacuum distillation. Collect the product fraction at 99°C/1 mmHg.[3]

Data Presentation: Optimization of Self-Condensation

The following table summarizes data adapted from patent CN103242147A, illustrating the effect of reactant and catalyst ratios on the reaction outcome.[3]

Exp. No.Isovaleraldehyde (parts by mass)NaOH (parts by mass)TEBA* (parts by mass)NaOH Conc. (w/w %)Temp (°C)Time (h)Yield (%)Purity (%)
1100.50.310100292.797.8
2150.50.214100393.298.5
3100.10.120110592.998.3
TEBA: Triethylbenzylammonium chloride
Protocol 2: Crossed-Aldol Condensation of Isovaleraldehyde with Acetone

This protocol describes a two-phase system for the synthesis of 6-methylheptan-2-one via an in-situ aldol condensation followed by hydrogenation, adapted from patent US6583323B2.[9][10]

Materials:

  • Isovaleraldehyde

  • Acetone (3-5 fold molar excess)

  • Sodium Hydroxide (NaOH)

  • Palladium on carbon (Pd/C, 5 wt.%)

  • Water

  • Hydrogen gas

  • High-pressure autoclave (2L) with mechanical stirrer

Procedure:

  • Catalyst Suspension: In the 2L autoclave, suspend 6 g of the 5% Pd/C hydrogenation catalyst in 250 g of water.[10]

  • Base Addition: Add 4 g of NaOH (0.1 mol) to the suspension and stir until it is completely dissolved.[10]

  • Reactant Addition: Add 436 g of acetone (7.5 mol) to the aqueous catalyst suspension.[10]

  • Reaction Conditions: Seal the autoclave and pressurize with hydrogen to 15 bar at room temperature with intensive stirring. Heat the two-phase mixture to 120°C.[10]

  • Isovaleraldehyde Dosing: Slowly dose the isovaleraldehyde into the heated, stirring mixture over several hours. The aldol condensation occurs, followed by in-situ dehydration and hydrogenation.

  • Work-up and Isolation: After the reaction is complete (monitor by GC), cool the reactor and carefully release the pressure. Filter the mixture to remove the Pd/C catalyst. Separate the organic and aqueous phases of the filtrate. The organic phase, containing the 6-methylheptan-2-one product, can be purified by distillation.

References

minimizing by-product formation in 2-Isopropyl-5-methyl-2-hexenal synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropyl-5-methyl-2-hexenal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable compound. Our goal is to equip you with the knowledge to minimize by-product formation and optimize your reaction outcomes.

I. Understanding the Synthesis: The Self-Aldol Condensation of Isovaleraldehyde

The primary industrial and laboratory-scale synthesis of this compound proceeds via a base-catalyzed self-aldol condensation of isovaleraldehyde.[1] This reaction involves the dimerization of two isovaleraldehyde molecules to form a β-hydroxy aldehyde intermediate, which then undergoes dehydration to yield the desired α,β-unsaturated aldehyde.

Reaction Pathway

The overall reaction can be visualized as a two-step process:

  • Aldol Addition: Two molecules of isovaleraldehyde react in the presence of a base to form 2-isopropyl-5-methyl-3-hydroxyhexanal.

  • Dehydration (Condensation): The β-hydroxy aldehyde intermediate eliminates a molecule of water to form the final product, this compound.

Diagram: Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Aldol Addition cluster_1 Dehydration isovaleraldehyde1 Isovaleraldehyde (Molecule 1) intermediate 2-Isopropyl-5-methyl-3-hydroxyhexanal (β-hydroxy aldehyde) isovaleraldehyde1->intermediate + Base (e.g., NaOH) isovaleraldehyde2 Isovaleraldehyde (Molecule 2) isovaleraldehyde2->intermediate + Base (e.g., NaOH) product This compound intermediate->product - H₂O (Heat) water H₂O

Caption: Overall synthesis pathway for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Retro-Aldol Reaction: High temperatures during reaction or purification can lead to the decomposition of the product back to isovaleraldehyde.[2][3] 3. Suboptimal Catalyst Concentration: Incorrect amount of base catalyst can hinder the reaction rate.1. Optimize Reaction Time and Temperature: A typical protocol suggests refluxing at approximately 100°C for 3 hours. Monitor the reaction progress using TLC or GC to determine the optimal endpoint. 2. Careful Temperature Control During Distillation: Purify the product via vacuum distillation at a lower temperature (e.g., 99°C at 1 mmHg or 95-100°C at 24 mmHg) to minimize thermal decomposition.[2] 3. Adjust Catalyst Loading: While specific molar ratios can vary, a good starting point is to use a catalytic amount of a strong base like NaOH or KOH. A molar percentage of NaOH relative to isovaleraldehyde has been shown to be effective.[2]
Presence of a Significant Amount of the β-hydroxy Aldehyde Intermediate Incomplete Dehydration: The elimination of water is often the slower step and may require more forcing conditions.Promote Dehydration:     a. Increase Reaction Temperature/Time: Prolonged heating can drive the dehydration to completion.     b. Choice of Solvent: Using alcoholic solvents can sometimes favor the formation of the α,β-unsaturated product.[4]     c. Acidic Workup (with caution): A mild acidic workup after the base-catalyzed reaction can sometimes facilitate dehydration, but care must be taken to avoid other acid-catalyzed side reactions.
Formation of High-Molecular-Weight By-products (Oligomers/Polymers) Excessive Self-Condensation: This is more likely to occur with high concentrations of the aldehyde and/or catalyst, or at elevated temperatures for extended periods.Control Reaction Conditions:     a. Slow Addition of Reactant: Adding the isovaleraldehyde slowly to the reaction mixture containing the catalyst can help to keep the instantaneous concentration of the enolate low, thus reducing polymerization.[2]     b. Optimize Catalyst Concentration: Use the minimum effective amount of catalyst.
Identification of an Ester By-product in GC-MS or NMR Tishchenko Reaction: In the presence of certain catalysts (especially aluminum alkoxides, but can also occur with strong bases), aldehydes can undergo a disproportionation reaction to form an ester.[5][6] Two molecules of isovaleraldehyde would react to form isobutyl isovalerate.Minimize Tishchenko Reaction:     a. Avoid Aluminum-Based Catalysts: Stick to alkali metal hydroxides like NaOH or KOH.     b. Lower Reaction Temperature: The Tishchenko reaction is often favored at higher temperatures.     c. Control Catalyst Loading: Use a catalytic amount of base rather than stoichiometric amounts.
Product has a Yellowish Tint After Purification Formation of Colored Impurities: This can be due to the presence of highly conjugated by-products or degradation products.Purification and Prevention:     a. Effective Purification: Ensure thorough purification, potentially including a column chromatography step after distillation if the color persists.     b. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may lead to colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal catalyst and concentration for this synthesis?

A: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most commonly used catalysts for the self-aldol condensation of isovaleraldehyde. While the optimal concentration can be experiment-specific, a good starting point is to use a catalytic amount. It is crucial to optimize the catalyst concentration, as too little will result in a slow reaction, and too much can promote side reactions like polymerization and the Tishchenko reaction.

Q2: How does temperature affect the reaction and by-product formation?

A: Temperature plays a critical role. The aldol addition is often exothermic, and the subsequent dehydration to the final product typically requires heating. A common protocol suggests refluxing at around 100°C.[1] However, excessively high temperatures, especially during distillation, can lead to a retro-aldol reaction, where the product decomposes back into the starting isovaleraldehyde.[2][3][7] Therefore, careful temperature control is essential for maximizing yield and minimizing by-products.

Q3: What is the best solvent for this reaction?

A: This reaction can be run under solvent-free conditions or in the presence of a solvent. Alcoholic solvents may favor the formation of the dehydrated α,β-unsaturated product.[4] However, for industrial applications, a two-phase system (e.g., aqueous NaOH and the organic reactants) can offer better control.[2] The choice of solvent can influence reaction rates and by-product profiles, so it is a parameter worth optimizing for your specific setup.

Q4: How can I effectively purify the final product?

A: Vacuum distillation is the most common and effective method for purifying this compound.[2] Typical reported conditions are 99°C at 1 mmHg or 95-100°C at 24 mmHg.[2] It is important to use an efficient distillation setup to ensure good separation from the higher-boiling β-hydroxy aldehyde intermediate and any polymeric by-products. For very high purity requirements, column chromatography can be employed as a secondary purification step.

Q5: What are the key analytical techniques to monitor the reaction and characterize the product?

A:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the progress of the reaction by observing the disappearance of the isovaleraldehyde peak and the appearance of the product peak. It is also invaluable for identifying by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and characterizing the β-hydroxy aldehyde intermediate and any other significant by-products.

  • Infrared (IR) Spectroscopy: IR can be used to monitor the reaction by observing the disappearance of the O-H stretch from the β-hydroxy intermediate and the appearance of the C=C stretch in the final product.

IV. Experimental Protocols

A. Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isovaleraldehyde.

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/w) to the stirred isovaleraldehyde. The amount of NaOH should be catalytic. The reaction is exothermic, and a slight temperature increase may be observed.

  • Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 3 hours.[1] Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., 1 M HCl) until the aqueous layer is neutral. Separate the organic layer.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

B. Analytical Characterization
  • GC-MS: Use a standard non-polar column (e.g., DB-5 or equivalent). A typical temperature program would be an initial hold at a low temperature (e.g., 50°C) followed by a ramp to a higher temperature (e.g., 250°C).

  • ¹H NMR (CDCl₃): The spectrum of this compound will show characteristic signals for the aldehydic proton, the vinylic proton, and the isopropyl and isobutyl groups.

  • ¹³C NMR (CDCl₃): The spectrum will show characteristic peaks for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons.

V. Mechanistic Insights into By-product Formation

Understanding the mechanisms of side reactions is key to their prevention.

Diagram: Competing Reaction Pathways

Byproduct_Formation isovaleraldehyde Isovaleraldehyde enolate Enolate Intermediate isovaleraldehyde->enolate + Base ester_byproduct Isobutyl Isovalerate (Ester By-product) isovaleraldehyde->ester_byproduct + Isovaleraldehyde (Strong Base/High Temp) enolate->isovaleraldehyde Reversible desired_product This compound (Desired Product) enolate->desired_product + Isovaleraldehyde - H₂O polymers Oligomers/Polymers enolate->polymers + n(Enolate/Aldehyde) desired_product->isovaleraldehyde High Heat retro_aldol Retro-Aldol Reaction tishchenko Tishchenko Reaction polymerization Polymerization

References

Technical Support Center: 2-Isopropyl-5-methyl-2-hexenal Skin Sensitization and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the skin sensitization potential and safe handling of 2-Isopropyl-5-methyl-2-hexenal. It is intended for researchers, scientists, and drug development professionals who may be working with this compound in experimental settings.

Section 1: Understanding the Hazard - Skin Sensitization Potential

FAQ 1: What is this compound and why is it a concern for skin sensitization?

This compound is a medium-chain, alpha,beta-unsaturated aldehyde.[1] Its chemical structure, which includes a reactive aldehyde group, makes it an electrophilic substance. This reactivity is the primary reason for its potential to cause skin sensitization.[2] Electrophilic compounds can act as haptens, which are small molecules that can trigger an immune response when they bind to larger carrier molecules like proteins.

When this compound comes into contact with the skin, it can covalently bind to skin proteins. This newly formed hapten-protein conjugate can be recognized as a foreign substance by the immune system. This initiates a complex series of events that can lead to allergic contact dermatitis (ACD) upon subsequent exposures.[2] The Research Institute for Fragrance Materials (RIFM) has assessed this compound and confirmed its potential to induce skin sensitization in some individuals.[3]

Section 2: Risk Assessment and Experimental Planning

FAQ 2: We are considering using this compound in a new formulation. How do we assess its skin sensitization potential?

A tiered, evidence-based approach is the recommended strategy for assessing the skin sensitization potential of any new compound, including this compound. This typically involves a combination of computational methods and in vitro (non-animal) testing.

Workflow for Skin Sensitization Assessment

Caption: A tiered approach to skin sensitization testing.

Troubleshooting Guide: In Vitro Skin Sensitization Assays
Observed Issue Potential Cause Recommended Action
High variability between replicate wells in the Direct Peptide Reactivity Assay (DPRA). - Incomplete dissolution of this compound in the vehicle.- Pipetting errors.- Ensure complete solubilization of the test compound. Use of a vortex mixer and visual confirmation is critical.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Unexpected cytotoxicity in the KeratinoSens™ or h-CLAT assays at low concentrations. - The compound may be highly reactive and damaging to cells, independent of the specific sensitization pathway.- Contamination of cell cultures.- Perform a preliminary cytotoxicity assay to determine the appropriate non-cytotoxic concentration range for the sensitization assay.- Aseptically prepare all test solutions and routinely screen cell lines for mycoplasma.
Conflicting results between different in vitro assays (e.g., positive in DPRA but negative in KeratinoSens™). [4]- Different assays measure different key events in the sensitization adverse outcome pathway (AOP). A compound can be reactive to peptides (DPRA) but may not induce a sufficient downstream cellular response (KeratinoSens™).[4]- This is not necessarily a "conflict" but rather a more complete picture of the compound's activity. Utilize a defined approach, such as a "2 out of 3" method, to weigh the evidence from all sources and make a final classification.[5]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

FAQ 3: What are the essential safe handling procedures for working with this compound in a laboratory setting?

Given its potential as a skin sensitizer, a proactive approach to minimizing exposure is crucial. The following hierarchy of controls should be implemented:

  • Elimination/Substitution : If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls :

    • Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.

    • Use a dedicated and clearly labeled area for handling this compound.

  • Administrative Controls :

    • Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical.

    • Ensure all personnel are trained on the specific hazards and handling requirements.[6]

    • Keep the quantity of the chemical used and stored to a minimum.

  • Personal Protective Equipment (PPE) :

    • Gloves : Use appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is essential to check the manufacturer's glove compatibility chart for breakthrough time and permeation rate for aldehydes. Double-gloving is recommended, especially when handling concentrated solutions.

    • Eye Protection : Chemical splash goggles are mandatory.[6]

    • Lab Coat : A buttoned lab coat is required to protect from incidental splashes.

    • Respiratory Protection : While a fume hood is the primary control, a respirator with an organic vapor cartridge may be required for certain high-concentration or emergency situations. A risk assessment should determine this need.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Weigh/Aliquot in Hood Weigh/Aliquot in Hood Verify Fume Hood->Weigh/Aliquot in Hood Review SOP Review SOP Review SOP->Don PPE Perform Experiment Perform Experiment Weigh/Aliquot in Hood->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Standard workflow for handling this compound.

Troubleshooting Guide: Accidental Exposures and Spills
Scenario Immediate Action Follow-up
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8]- Remove contaminated clothing.[7]- Wash the area with mild soap and water.[7]- Seek medical attention, even if no immediate symptoms are present. Provide the Safety Data Sheet (SDS) to the medical professional.[8]- Document the incident according to your institution's policy.
Eye Contact - Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8]- Use an emergency eyewash station if available.- Seek immediate medical attention.[8]- Do not attempt to neutralize the chemical.
Small Spill (<100 mL) in a Fume Hood - Alert others in the immediate area.[9]- Use an appropriate absorbent material to contain and clean up the spill.[8]- Place the used absorbent material in a sealed, labeled hazardous waste container.[8]- Decontaminate the area with a suitable cleaning agent.- Review the incident to prevent future occurrences.
Large Spill or Spill Outside of a Fume Hood - Evacuate the immediate area.[8]- Alert your institution's emergency response team.- Do not attempt to clean up the spill yourself unless you are trained and equipped to do so.- Follow the instructions of the emergency response team.

Section 4: Mechanism of Action - The "Why" Behind the Hazard

FAQ 4: Can you explain the molecular mechanism of skin sensitization by an α,β-unsaturated aldehyde like this compound?

The process of skin sensitization is a complex immunological process that can be described by the Adverse Outcome Pathway (AOP).[2][10][11] This framework outlines a sequence of key events from the initial molecular interaction to the final adverse effect.

Adverse Outcome Pathway for Skin Sensitization

G cluster_0 Key Events cluster_1 Adverse Outcome KE1 Key Event 1: Molecular Initiating Event (Haptenation) KE2 Key Event 2: Keratinocyte Activation KE1->KE2 KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 KE4 Key Event 4: T-Cell Proliferation KE3->KE4 AO Allergic Contact Dermatitis KE4->AO

Caption: The key events in the skin sensitization AOP.

  • Key Event 1: Molecular Initiating Event (Haptenation) : this compound, being an electrophile, covalently binds to nucleophilic amino acid residues on skin proteins.[2] This is the irreversible first step.

  • Key Event 2: Keratinocyte Activation : The haptenated proteins can induce a stress response in keratinocytes, leading to the production and release of pro-inflammatory cytokines and chemokines.[2]

  • Key Event 3: Dendritic Cell Activation : These signaling molecules, along with the haptenated proteins themselves, activate resident dendritic cells.[2] The dendritic cells then migrate to the local lymph nodes, maturing along the way.

  • Key Event 4: T-Cell Proliferation : In the lymph nodes, the mature dendritic cells present the haptenated peptide fragments to naive T-cells, leading to the activation and proliferation of antigen-specific T-cells.[2][12] This is the "sensitization" phase.

  • Adverse Outcome : Upon a subsequent exposure to this compound, the now-sensitized individual's memory T-cells will quickly recognize the antigen, leading to a more rapid and robust inflammatory response that manifests as allergic contact dermatitis.[2]

Understanding this pathway is critical for interpreting data from in vitro assays, as each assay is designed to measure one or more of these key events.[5][12][13]

Section 5: References

  • Aleksic, M., et al. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Critical Reviews in Toxicology, 54(2), 69-91. --INVALID-LINK--

  • The Fragrance Conservatory. (n.d.). This compound. --INVALID-LINK--

  • Taylor & Francis Online. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Critical Reviews in Toxicology, 54(2). --INVALID-LINK--

  • PubMed. (2024). The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment. Critical Reviews in Toxicology, 54(2), 69-91. --INVALID-LINK--

  • XCellR8. (n.d.). Skin Sensitisation Testing. --INVALID-LINK--

  • AOP-Wiki. (n.d.). Covalent Protein binding leading to Skin Sensitisation. --INVALID-LINK--

  • J-Stage. (2019). The performance of an in vitro skin sensitisation test, IL-8 Luc assay (OECD442E), and the integrated approach with direct peptide reactive assay (DPRA). Journal of Toxicological Sciences, 44(10), 639-648. --INVALID-LINK--

  • YouTube. (2020, April 30). How in vitro skin sensitisation tests work. --INVALID-LINK--

  • ResearchGate. (2016). The adverse outcome pathway for skin sensitization initiated by covalent binding to proteins. --INVALID-LINK--

  • RIFM. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 35158-25-9. Food and Chemical Toxicology, 156, 112570. --INVALID-LINK--

  • Delphic HSE. (2017, October 10). In-vitro Skin sensitisation testing – What are the benefits/limitations. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • Spectrum Chemical. (2024, December 4). SAFETY DATA SHEET. --INVALID-LINK--

  • Eurofins. (n.d.). Human Cell Line Activation Test (h-CLAT). --INVALID-LINK--

  • Vulcanchem. (n.d.). This compound. --INVALID-LINK--

  • ChemicalBook. (2023, July 15). 2-isopropyl-5-methylhex-2-enal - Safety Data Sheet. --INVALID-LINK--

  • Chemsrc. (n.d.). (2E)-2-Isopropyl-5-methyl-2-hexenal. --INVALID-LINK--

  • Wikipedia. (n.d.). 2-Isopropyl-5-methylhex-2-enal. --INVALID-LINK--

  • Australian Government Department of Health. (2022, January 14). C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. --INVALID-LINK--

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. --INVALID-LINK--

  • European Chemicals Agency. (n.d.). C&L Inventory. --INVALID-LINK--

  • FooDB. (2010, April 8). Showing Compound this compound (FDB016156). --INVALID-LINK--

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. --INVALID-LINK--

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. --INVALID-LINK--

  • YouTube. (2025, October 19). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. --INVALID-LINK--

References

Technical Support Guide: Improving the Solubility of 2-Isopropyl-5-methyl-2-hexenal for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for effectively solubilizing 2-Isopropyl-5-methyl-2-hexenal for in vitro assays. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot common challenges in your experimental workflow.

Part 1: Understanding the Challenge – Physicochemical Properties

This compound is a medium-chain, α,β-unsaturated aldehyde.[1][2] Its structure, characterized by a ten-carbon backbone, confers significant nonpolar character.[3] This chemical nature is the primary reason for its poor aqueous solubility, a property that presents a considerable hurdle for researchers conducting cell-based assays or other experiments in aqueous buffer systems. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) explicitly notes that it is insoluble in water, though soluble in organic solvents like ethanol.[4]

PropertyValueSource
Molecular Formula C₁₀H₁₈O[4][5][6]
Molecular Weight 154.25 g/mol [5][7]
Appearance Pale yellow to colorless liquid[4][8]
Water Solubility Insoluble; Estimated at 81.08 mg/L (at 25°C)[4][7][9]
Organic Solvents Soluble in ethanol and other common organic solvents[3][4][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?

The difficulty arises from its molecular structure. While the aldehyde group (C=O) is polar and can form some hydrogen bonds with water, the long, nonpolar hydrocarbon chain (ten carbons) dominates its behavior.[3][10][11] In an aqueous environment, water molecules preferentially interact with each other through strong hydrogen bonds. The large nonpolar portion of this compound disrupts this network, making it energetically unfavorable for the compound to dissolve.[11] As a general rule, the water solubility of aldehydes decreases significantly as the carbon chain length increases beyond four or five atoms.[10][12][13]

Q2: Can I just add the compound directly to my cell culture medium and expect it to dissolve?

No, this is strongly discouraged. Direct addition will likely result in a non-homogenous suspension of oily droplets, not a true solution. This leads to inaccurate and non-reproducible dosing for your cells, as the actual concentration of the compound in the media will be unknown and inconsistent. Furthermore, undissolved compound may form aggregates that can be directly cytotoxic or interfere with assay readouts.

Q3: What is the maximum concentration of an organic solvent like DMSO that my cells can tolerate?

This is a critical, cell-line-dependent parameter. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many hydrophobic compounds, it is not inert.[14][15]

  • General Guideline: Most robust, immortalized cell lines can tolerate a final DMSO concentration of up to 0.5% without severe cytotoxicity.[16] A concentration of 0.1% is widely considered safe for almost all cell types.[15][16]

  • Sensitive Cells: Primary cells and some specific cell lines are far more sensitive, and the final DMSO concentration may need to be kept below 0.1%.[16]

  • Above 1%: Concentrations of 1% or higher can significantly impact experimental results by inhibiting cell proliferation, inducing cell cycle arrest, or causing cell death.[14][15][17] Crucially, you must always include a vehicle control in your experiments, which consists of your cell culture medium with the same final concentration of DMSO (or other solvent) used to deliver your compound.[18]

Q4: What are the main strategies to improve the solubility of this compound?

There are three primary, field-proven strategies, which we will detail in the troubleshooting guide:

  • Co-Solvency: Using a water-miscible organic solvent, most commonly DMSO, to first dissolve the compound at a high concentration before diluting it into the aqueous assay medium.[19][20]

  • Micellar Solubilization (Surfactants): Using non-ionic surfactants (detergents) like Polysorbate 80 (Tween® 80) to form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[21][22]

  • Inclusion Complexation (Cyclodextrins): Using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior, to form a host-guest complex with the compound, thereby increasing its apparent water solubility.[23][24][]

Part 3: Troubleshooting Guide – A Systematic Workflow

This section provides a logical progression for tackling the solubility of this compound. The goal is to achieve the desired final concentration in your assay medium while minimizing artifacts from the solubilization method itself.

G start Start: Need to dissolve This compound stock_prep STEP 1: Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous assay buffer stock_prep->dilution check Does it precipitate? Is final DMSO conc. <0.5%? dilution->check success Success! Proceed with experiment. CRITICAL: Use vehicle control. check->success No troubleshoot Precipitation or high DMSO. Proceed to advanced methods. check->troubleshoot Yes advanced STEP 2: Advanced Solubilization troubleshoot->advanced surfactants Option A: Use Surfactants (e.g., Tween® 80) advanced->surfactants cyclodextrins Option B: Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrins validate STEP 3: Validate Method Test vehicle for assay interference and cytotoxicity. surfactants->validate cyclodextrins->validate

Decision workflow for solubilizing the compound.
Step 1: The First Line of Attack – Organic Solvents (DMSO)

This co-solvent approach is the most common starting point due to its simplicity and the powerful solubilizing ability of DMSO.[15]

Q: How do I properly prepare a stock solution using DMSO?

Accuracy at this stage is paramount for reproducible results.[26][27] Do not approximate volumes or weights.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurate Weighing: Use a calibrated analytical balance to weigh out 1.543 mg of this compound (MW: 154.25 g/mol ). For different stock concentrations, adjust the mass accordingly. It is often easier to weigh a larger mass (e.g., 15.43 mg) and adjust the final solvent volume.[26]

  • Solvent Addition: Transfer the weighed compound to a sterile glass vial with a Teflon-lined screw cap.[28] Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile DMSO.

  • Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particles or oily film remains. If needed, gentle warming in a 37°C water bath or brief sonication can facilitate dissolution.[18][29]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[18]

Q: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What's happening and how do I fix it?

This is a classic problem known as "crashing out." When the highly concentrated DMSO stock is rapidly diluted into the aqueous medium, the local concentration of DMSO plummets. The compound is suddenly in an environment that cannot support its solubility, causing it to precipitate or form an emulsion.

Troubleshooting Strategies:

  • Improve Mixing: When adding the stock to your buffer, vortex or pipette-mix the buffer continuously to ensure the stock solution is dispersed rapidly, avoiding localized high concentrations of the compound.

  • Step-wise Dilution: Perform a serial dilution. For example, instead of adding 2 µL of a 10 mM stock directly to 2 mL of media (a 1:1000 dilution), first dilute the 10 mM stock 1:10 in media (to make a 1 mM intermediate), vortex well, and then dilute this intermediate stock 1:100 to reach your final 10 µM concentration.

  • Warm the Medium: Pre-warming the assay medium to 37°C can sometimes help keep the compound in solution.[29]

  • Reduce Stock Concentration: If precipitation persists, your stock solution may be too concentrated. Prepare a new, less concentrated stock (e.g., 1 mM instead of 10 mM). This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.[30]

Final DMSO ConcentrationGeneral Effect on In Vitro CulturesSource
≤ 0.1% Considered safe for most cell types, including sensitive and primary cells. The ideal target.[15][16]
0.1% - 0.5% Tolerated by many robust, immortalized cell lines. Potential for subtle, non-cytotoxic effects.[14][16]
0.5% - 1.0% Can induce inhibitory or stimulatory effects depending on the cell type and assay. Increased risk of artifacts.[15][17]
> 1.0% Often cytotoxic. Significantly inhibits cell proliferation and viability. Should be avoided.[14][15]
Step 2: When DMSO Is Not an Option – Advanced Solubilization Techniques

If precipitation remains an issue at a tolerable DMSO concentration, or if your assay is incompatible with any level of DMSO, you must employ more advanced methods.

Q: How do surfactants work, and which one should I choose?

Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[22][31] The hydrophobic "tails" of the surfactant molecules form a core, creating a microenvironment where a hydrophobic compound like this compound can be sequestered. The hydrophilic "heads" face outward, allowing the entire micelle structure to be dispersed in the aqueous solution. For biological assays, non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are preferred due to their lower potential for causing cell lysis or protein denaturation compared to ionic surfactants.[21][30]

Protocol 2: Solubilization Using Tween® 80

  • Prepare Surfactant Solution: Prepare a sterile, 10% (w/v) stock solution of Tween® 80 in your assay buffer (e.g., PBS or DMEM).

  • Initial Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to create a highly concentrated primary stock.

  • Formulation: Slowly add the primary stock from step 2 to a vigorously vortexing aliquot of the 10% Tween® 80 solution. The goal is to create a concentrated, clear stock formulation. The final concentration of Tween® 80 in this stock should be well above its CMC.

  • Final Dilution: This formulated stock can now be serially diluted into your final assay medium.

  • Important Control: Your vehicle control must contain the same final concentration of both the organic solvent and Tween® 80 as your experimental conditions.

Q: How do cyclodextrins work, and are they suitable for my assay?

Cyclodextrins are ring-shaped molecules made of glucose units.[24][] They function as molecular "buckets" with a hydrophobic interior and a hydrophilic exterior.[23][32] this compound can enter the hydrophobic cavity, forming an "inclusion complex." This complex shields the hydrophobic compound from the water, dramatically increasing its apparent solubility. Cyclodextrin derivatives, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) , are widely used because they have high aqueous solubility and are considered a benign vehicle with low toxicity.[17][24]

Protocol 3: Solubilization Using HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your assay buffer. This may require stirring and gentle warming to fully dissolve.

  • Complexation: Add the neat this compound (or a concentrated stock in a volatile solvent like ethanol that can be evaporated later) directly to the HP-β-CD solution.

  • Incubation: Seal the vial and stir or shake the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterilization & Use: Sterilize the final solution by passing it through a 0.22 µm filter. This is now your stock solution, which can be diluted into the final assay medium.

  • Important Control: The vehicle control must contain the same final concentration of HP-β-CD as your experimental conditions.

G cluster_0 Micellar Solubilization (Surfactant) cluster_1 Inclusion Complexation (Cyclodextrin) surfactant Surfactant Monomer micelle Micelle surfactant->micelle + Above CMC compound Compound compound_in_micelle Solubilized Compound compound->compound_in_micelle micelle->compound_in_micelle Encapsulation cyclodextrin Cyclodextrin complex Inclusion Complex cyclodextrin->complex compound2 Compound compound2->complex Host-Guest Binding

Comparison of solubilization mechanisms.

Part 4: Final Validation – Ensuring Scientific Integrity

Q: How can I be sure my chosen solubilization method isn't affecting my experimental results?

This is the most critical part of your assay development. A solubilization agent is an excipient, and it must be proven to be inert in your specific experimental context.

  • Vehicle Controls are Non-Negotiable: As stated previously, every plate and every experiment must contain a control group that is treated with the exact same concentration of solvent/surfactant/cyclodextrin as your test group, but without the compound. This establishes the baseline and allows you to subtract any background effects of the vehicle itself.

  • Test for Vehicle Cytotoxicity: Before running your main experiment, perform a dose-response curve of your vehicle alone (e.g., 0.01% to 1% DMSO; 0.001% to 0.1% Tween® 80) on your cells using your standard viability assay (e.g., MTT, CellTiter-Glo®). This will define the maximum non-toxic concentration of the vehicle you can use.

  • Confirm Absence of Precipitation: After diluting your compound to its final concentration in the assay medium, take an aliquot and examine it under a microscope. Look for crystals, particulates, or an oily film. What appears clear to the naked eye may contain micro-precipitates that can confound results.

  • Check for Assay Interference: Run your assay's detection step on a sample containing only the vehicle in media. Some vehicles can have intrinsic fluorescence or may quench a fluorescent signal, leading to false positive or false negative results.

By following this systematic approach—starting with the simplest method and progressing to more complex formulations only when necessary, all while validating at each step—you can confidently prepare solutions of this compound that are suitable for generating accurate and reproducible in vitro data.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Isopropyl-5-methyl-2-hexenal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for 2-Isopropyl-5-methyl-2-hexenal, a significant volatile compound in the flavor, fragrance, and food industries.[1][2] As researchers, scientists, and drug development professionals, the integrity of our quantitative data is paramount. A properly validated analytical method ensures that the results are reliable, reproducible, and fit for their intended purpose. This document moves beyond a simple checklist of steps, delving into the scientific rationale behind the validation process and comparing common analytical approaches, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3][4]

Understanding the Analyte: this compound

This compound is a medium-chain aldehyde known for its characteristic fruity, woody, and blueberry-like aroma.[1] It is found naturally in products like cocoa and malted barley and is synthesized for use as a flavoring agent.[1][5]

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₈O[6]

  • Boiling Point: ~189 °C

  • Volatility: High, making it an ideal candidate for Gas Chromatography (GC).

  • Structure: Contains an α,β-unsaturated aldehyde functional group. This provides a chromophore, making UV detection a possibility for High-Performance Liquid Chromatography (HPLC), though its absorptivity may be modest.

The primary challenge in its analysis is its potential reactivity and the complexity of the matrices in which it is often found (e.g., food products, essential oils). Therefore, the choice of analytical method is a critical first step.

Selecting the Optimal Analytical Technique

The selection of an analytical method is a balance of sensitivity, selectivity, cost, and the specific question being asked. For this compound, three techniques are primary contenders.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the workhorse for quantifying volatile organic compounds. Given the analyte's volatility and hydrocarbon-rich structure, GC-FID offers excellent robustness, a wide linear range, and high precision. It is often the most cost-effective quantitative method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides superior selectivity and definitive identification. While it can be used for quantification, its primary strength lies in confirming the analyte's identity through its mass spectrum and for analyzing it in highly complex matrices where co-eluting peaks are a concern.[7]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Less common for this specific analyte due to its volatility. Direct analysis is possible, but sensitivity can be limited. A more robust HPLC method involves pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH). This reaction targets the aldehyde group, creating a stable, strongly UV-absorbing derivative, significantly enhancing sensitivity and selectivity.[8][9]

For this guide, we will focus on the validation of a GC-FID method , as it represents the most common and practical approach for routine quantification. We will then compare its performance characteristics to GC-MS and HPLC-UV.

The Validation Blueprint: A Deep Dive into ICH Q2(R2) Parameters

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10] We will follow the framework established by the ICH Q2(R2) guideline, which is the global standard for analytical procedure validation.[3][11][12]

Below is the workflow for a comprehensive validation study.

G cluster_prep Phase 1: Preparation & Specificity cluster_quant Phase 2: Quantitative Performance cluster_limits Phase 3: Sensitivity & Robustness cluster_final Phase 4: Finalization Dev Method Development & Optimization Spec Specificity / Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robust Robustness LOQ->Robust Report Validation Report & SOP Robust->Report G node_gcfid GC-FID + High Precision + Wide Linear Range + Robust & Low Cost - No Structural Info - Lower Selectivity node_gcms GC-MS + Definitive ID + Highest Selectivity + Excellent for Impurity ID - Higher Cost/Complexity - May require more maintenance node_hplc HPLC-UV (Deriv.) + Good for Non-Volatiles + High Sensitivity (as derivative) - Indirect Method (Deriv.) - Deriv. step adds time/variability - Not ideal for this analyte

References

A Comparative Analysis of 2-Isopropyl-5-methyl-2-hexenal and Other Medium-Chain Aldehydes in Flavor Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Aldehydes in Flavor Perception

In the intricate world of flavor chemistry, aldehydes are indispensable architects of aroma. Among these, medium-chain aldehydes, typically containing six to twelve carbon atoms, contribute significantly to the characteristic notes of a vast array of foods and beverages.[1][2][3][4] Their low odor thresholds and diverse sensory profiles, ranging from green and fruity to waxy and citrusy, make them key targets for flavor scientists and product developers. This guide provides an in-depth comparative analysis of 2-isopropyl-5-methyl-2-hexenal against a selection of common medium-chain aldehydes, offering technical insights and experimental protocols for their evaluation.

Our focus, this compound, is a fascinating molecule with a complex and powerful aroma profile.[5][6] Found naturally in cocoa, malted barley, and roasted coffee beans, it imparts unique woody, nutty, and even fruity notes.[7][8] Understanding its distinct characteristics in relation to more ubiquitous aldehydes like hexanal, octanal, nonanal, and decanal is crucial for leveraging its full potential in flavor creation.

Comparative Olfactory Landscape: A Head-to-Head Analysis

The perceived flavor of an aldehyde is a function of its chemical structure. Subtle differences in chain length, branching, and saturation can lead to vastly different sensory experiences. The following table summarizes the key flavor and aroma characteristics of this compound and its linear-chain counterparts.

Aldehyde Chemical Structure Common Flavor/Aroma Descriptors Natural Occurrence (Examples) Odor Threshold in Water (ppb)
This compound (CH₃)₂CHCH₂CH=C(CHO)CH(CH₃)₂Woody, nutshell, cocoa, herbaceous, fruity (blueberry, peach), lavender, cooling, creamy.[5][6][7][8][9]Cocoa, malted barley, roasted coffee beans.[7][8]Data not readily available
Hexanal CH₃(CH₂)₄CHOGreen, grassy, fatty, leafy, fruity (apple-like).[2][10][11][12]Green peas, black walnuts, corn, tea.[2][11]4.5[13]
Octanal CH₃(CH₂)₆CHOCitrusy, green, waxy, orange peel, fatty, fruity.[4][14][15][16][17]Citrus oils (orange, lemon), bergamot.[4][16]0.7[13]
Nonanal CH₃(CH₂)₇CHOFatty, citrus, floral (rose), waxy, green.[1][18][19][20]Citrus oils, rose oils, corn, tea, ginger.[1][18]1[13]
Decanal CH₃(CH₂)₈CHOSweet, waxy, floral, citrus (orange peel), fatty.[3][21][22][23]Citrus oils, coriander, dill, ginger.[3]0.1[13]

Key Insights from the Comparative Data:

  • Structural Complexity and Flavor Nuance: The branched and unsaturated structure of this compound contributes to its multifaceted aroma profile, which is significantly more complex than the relatively straightforward "green" or "citrus" notes of its linear counterparts. Its woody and cocoa notes are particularly distinctive.

  • Application-Specific Utility: The choice of aldehyde is highly dependent on the desired flavor profile. For fresh, green notes in fruit flavors, hexanal is a classic choice.[10][28] For bright, citrusy top notes, octanal, nonanal, and decanal are invaluable.[14][22][29] this compound, with its unique profile, is particularly well-suited for enhancing chocolate, coffee, nut, and certain fruit flavors like blueberry and cranberry.[5][8]

Experimental Protocols for Aldehyde Flavor Analysis

To objectively compare the flavor profiles of these aldehydes, a combination of instrumental and sensory analysis is essential. The following protocols are designed to be self-validating, ensuring robust and reproducible results.

Protocol 1: Instrumental Analysis via Gas Chromatography-Olfactometry (GC-O)

Rationale: GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[30][31][32][33][34] This allows for the identification of specific aroma-active compounds in a sample and a description of their sensory character.

Experimental Workflow:

GC_O_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_split Effluent Splitting cluster_detect Detection cluster_data Data Analysis A Prepare dilute solutions of each aldehyde (e.g., 10 ppm in a neutral solvent like ethanol) B Inject sample into GC with a non-polar column A->B Injection C Separate volatile compounds based on boiling point and polarity B->C Elution D Split column effluent between two detectors C->D Splitting E Mass Spectrometer (MS) (for chemical identification) D->E 50% F Olfactometry Port (Sniff Port) (for sensory detection) D->F 50% G Correlate retention times of aroma events with MS peaks E->G MS Data F->G Sensory Data H Generate an aromagram plotting aroma intensity/duration vs. time G->H Integration

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of each aldehyde at a concentration of 10 ppm in a suitable solvent (e.g., ethanol). This concentration is chosen to be above the expected odor threshold for reliable detection without overwhelming the senses.

  • GC Injection and Separation: Inject a small volume (e.g., 1 µL) of the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5). The temperature program should be optimized to ensure good separation of the aldehydes.

  • Effluent Splitting: At the end of the column, the effluent is split, with a portion directed to a mass spectrometer (MS) for compound identification and the other portion to a heated olfactometry port.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and a detailed description of each aroma perceived.

  • Data Analysis: The retention times of the aroma events are correlated with the peaks from the MS detector to identify the compounds responsible for each scent. An aromagram is constructed to visualize the aroma-active regions of the chromatogram.

Protocol 2: Sensory Evaluation via Descriptive Analysis

Rationale: Descriptive analysis provides a comprehensive and quantitative description of the sensory attributes of a product.[35][36][37][38] Using a trained panel ensures that the terminology is consistent and the intensity ratings are reliable.

Logical Relationship of Sensory Evaluation:

Sensory_Evaluation A Panelist Training & Lexicon Development B Sample Preparation & Presentation A->B Standardized Terminology C Individual Evaluation B->C Blinded & Randomized Samples D Data Collection & Analysis C->D Intensity Scoring E Flavor Profile Generation D->E Statistical Analysis

Caption: Logical Flow of a Descriptive Sensory Analysis Protocol.

Step-by-Step Methodology:

  • Panelist Training and Lexicon Development: A panel of 8-12 individuals is trained to identify and quantify the key aroma attributes of the aldehydes. The panel collaboratively develops a lexicon of descriptive terms to ensure consistent language.

  • Sample Preparation and Presentation: Prepare aqueous solutions of each aldehyde at a concentration that is clearly perceivable but not overpowering. Samples should be presented in identical, odor-free containers, coded with random three-digit numbers, and served at a controlled temperature.

  • Individual Evaluation: In individual booths under controlled lighting and air circulation, panelists evaluate the samples in a randomized order. They rate the intensity of each attribute from the agreed-upon lexicon on a numerical scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Data Collection and Analysis: The intensity ratings are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the aldehydes.

  • Flavor Profile Generation: The results are visualized using a spider plot or other graphical representation to provide a clear and concise comparison of the flavor profiles.

Conclusion: Strategic Application in Flavor Design

The choice between this compound and other medium-chain aldehydes is not a matter of superiority, but of strategic application. While linear aldehydes provide foundational green, citrus, and fatty notes, this compound offers a unique and complex palette of woody, cocoa, and herbaceous aromas. Its distinctive character can be used to add depth and sophistication to a wide range of flavor systems, particularly in the confectionery, beverage, and bakery sectors.

By employing rigorous instrumental and sensory analysis techniques, flavor scientists can precisely characterize the contribution of each aldehyde and make informed decisions in the creative process. The protocols outlined in this guide provide a robust framework for such evaluations, enabling the development of innovative and impactful flavor profiles.

References

A Comparative Guide to the Quantification of 2-Isopropyl-5-methyl-2-hexenal: A Cross-Validation of GC-MS and HPLC-UV Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of flavor and fragrance chemistry, as well as in food science and quality control, the accurate quantification of volatile aroma compounds is paramount. 2-Isopropyl-5-methyl-2-hexenal, a notable aldehyde, contributes a characteristic fruity, blueberry, and woody aroma to various food products, including cocoa and malted barley.[1][2] Its presence and concentration can significantly impact the sensory profile and consumer acceptance of these goods. Consequently, robust and reliable analytical methodologies for its quantification are essential for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of two widely employed analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (DNPH). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to guide the selection of the most appropriate technique for your specific research needs.

The Rationale Behind Method Selection: Volatility vs. Derivatization

The choice between GC-MS and HPLC-UV for the analysis of this compound is fundamentally a choice between leveraging its inherent volatility or enhancing its detectability through chemical modification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is intrinsically well-suited for the analysis of volatile and semi-volatile compounds.[3] The technique separates compounds based on their boiling points and affinity for a stationary phase, with subsequent detection and identification by mass spectrometry. For a relatively volatile aldehyde like this compound, GC-MS offers the potential for direct analysis with minimal sample preparation, providing high sensitivity and structural confirmation.[4]

  • High-Performance Liquid Chromatography (HPLC) , on the other hand, separates compounds based on their polarity and interactions with a stationary phase in a liquid mobile phase. Aldehydes themselves often lack a strong chromophore, making their detection by UV-Vis challenging at low concentrations.[5] To overcome this, a derivatization step is employed. The reaction of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) yields a stable 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV detection at approximately 360 nm.[3][6][7][8] This approach is a well-established and robust method for the analysis of a wide range of carbonyl compounds.[9]

Method 1: Direct Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method capitalizes on the volatility of this compound, allowing for its direct quantification with high specificity and sensitivity.

Experimental Protocol: GC-MS

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

For solid or liquid food matrices, HS-SPME is a solvent-free and effective technique for extracting volatile and semi-volatile compounds.[1][7]

  • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of internal standard (e.g., 2-octanone) to correct for matrix effects and variations in extraction efficiency.

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to allow for the equilibration of volatile compounds in the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Target Ions for this compound (m/z): 43, 55, 83, 111, 154 (molecular ion).

    • Target Ions for Internal Standard (2-octanone, m/z): 43, 58, 71, 128.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) over the desired concentration range.

  • Spike a blank matrix with the calibration standards and the internal standard and analyze using the HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Workflow for GC-MS Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample IS_spike Spike with Internal Standard Sample->IS_spike Incubate Incubate (e.g., 60°C) IS_spike->Incubate SPME HS-SPME Extraction Incubate->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation GC Separation (HP-5ms) Desorption->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HS-SPME-GC-MS.

Method 2: Quantification by HPLC-UV Following DNPH Derivatization

This classic and robust method enhances the detectability of this compound for reliable quantification using standard HPLC-UV instrumentation.

Experimental Protocol: HPLC-UV

1. Sample Preparation and Derivatization

  • For liquid samples (e.g., beverages), a direct derivatization may be possible. For solid samples, a solvent extraction (e.g., with acetonitrile) is required.

  • To 1 mL of the sample extract or liquid sample, add 1 mL of the DNPH derivatizing reagent (e.g., 0.2% DNPH in acetonitrile with 2% phosphoric acid).

  • Vortex the mixture and allow it to react at room temperature for 1-2 hours, protected from light.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 60% B

    • 15-20 min: 60% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 360 nm.[6]

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in acetonitrile.

  • Derivatize each standard using the same procedure as the samples.

  • Inject the derivatized standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the analyte.

  • Quantify the amount of this compound in the derivatized samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extract Derivatization Add DNPH Reagent Sample->Derivatization Reaction React (1-2 hours) Derivatization->Reaction Filter Filter (0.45 µm) Reaction->Filter Injection Inject into HPLC Filter->Injection Separation RP-C18 Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV after DNPH derivatization.

Performance Comparison

The following table provides a summary of the expected performance characteristics for the two methodologies, based on typical results for aldehyde analysis. These values should be considered illustrative and will require in-house validation for specific applications.

ParameterGC-MS (Direct)HPLC-UV (DNPH Derivatization)Rationale
Linearity (R²) > 0.995> 0.998Both methods are capable of excellent linearity. The derivatization in HPLC can sometimes lead to more consistent responses.
Limit of Detection (LOD) 0.1 - 1 µg/kg1 - 5 µg/LGC-MS in SIM mode is generally more sensitive for volatile analytes.[4] LOD for HPLC is dependent on the derivatization efficiency and detector sensitivity.[10]
Limit of Quantification (LOQ) 0.3 - 3 µg/kg3 - 15 µg/LLOQ is typically 3-5 times the LOD.[10][11]
Precision (%RSD) < 10%< 5%The derivatization and liquid handling in HPLC are often more amenable to automation, leading to higher precision.
Accuracy (% Recovery) 85 - 110%90 - 105%Recovery in GC-MS can be more variable due to the efficiency of the headspace extraction from different matrices.
Specificity Very HighHighMass spectrometry provides structural information, offering very high specificity. Chromatographic resolution in HPLC provides good specificity, but co-eluting compounds can interfere.
Throughput ModerateHighThe derivatization step in HPLC can be performed in parallel for multiple samples, and modern UHPLC systems offer very fast run times.[12] GC run times are typically longer.
Cost (Instrument) HighModerateGC-MS systems are generally more expensive than standard HPLC-UV systems.
Sample Matrix Suitability Excellent for volatile and semi-volatile compounds in complex matrices.Broadly applicable to liquid samples and extracts from solid samples.HS-SPME is very effective at isolating volatile analytes from complex matrices. DNPH derivatization is a robust method for a wide range of sample types.

Conclusion and Recommendations

Both GC-MS and HPLC-UV with DNPH derivatization are powerful and valid techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • GC-MS is the recommended technique when:

    • The highest sensitivity and specificity are required.

    • Confirmation of the analyte's identity is crucial.

    • A solvent-free sample preparation method is preferred.

    • Analysis of other volatile compounds in the same run is desired.

  • HPLC-UV with DNPH derivatization is a suitable alternative when:

    • A large number of samples need to be analyzed (high throughput).

    • A more cost-effective instrumentation is a consideration.

    • The laboratory has extensive experience with HPLC methodologies for carbonyl analysis.

    • Simultaneous analysis of a wide range of aldehydes and ketones is the primary goal.

Ultimately, for a comprehensive cross-validation, it is advisable to analyze a subset of samples by both methods to ensure consistency and accuracy of the results. This approach provides the highest level of confidence in the quantification of this compound, a key contributor to the sensory landscape of many important consumer products.

References

A Comparative Guide to the Bioactive Properties of 2-Isopropyl-5-methyl-2-hexenal and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the exploration of structure-activity relationships (SAR) is fundamental to the discovery of novel therapeutic agents. This guide provides a comprehensive comparison of the known and potential properties of 2-Isopropyl-5-methyl-2-hexenal, a C10 terpenoid aldehyde, and its key structural analogs. Due to a lack of direct comparative studies in existing literature, this document serves as both a review of current knowledge and a proposed framework for the systematic evaluation of these compounds.

Introduction to this compound

This compound, also known as isodihydrolavandulal, is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₈O. It is a component of some natural products, including cocoa, and is utilized in the fragrance and flavor industries for its characteristic fruity and woody aroma[1][2]. The presence of the α,β-unsaturated aldehyde moiety suggests potential for biological activity, as this functional group is known to be reactive and can participate in various biological interactions[3].

Structural Analogs for Comparative Analysis

To elucidate the structure-activity relationships of this compound, a logical selection of structural analogs is essential. This guide focuses on four key analogs that allow for the systematic evaluation of the contributions of the aldehyde functional group and the α,β-unsaturation to the overall bioactivity.

Compound Structure Key Feature Rationale for Inclusion
This compound this compoundα,β-Unsaturated AldehydeThe parent compound for establishing a baseline of activity.
2-Isopropyl-5-methyl-2-hexen-1-ol 2-Isopropyl-5-methyl-2-hexen-1-olAllylic AlcoholTo assess the role of the aldehyde carbonyl in bioactivity, while retaining the carbon backbone and unsaturation.
2-Isopropyl-5-methylhexanal 2-Isopropyl-5-methylhexanalSaturated AldehydeTo evaluate the contribution of the α,β-unsaturation to the observed biological effects.
2-Isopropyl-5-methylhexan-1-ol 2-Isopropyl-5-methylhexan-1-olSaturated AlcoholTo serve as a control for the combined effects of the aldehyde and the double bond.
Citral (3,7-Dimethyl-2,6-octadienal) CitralIsomeric α,β-Unsaturated AldehydeA well-studied terpenoid aldehyde with known biological activities, providing a benchmark for comparison.

Comparative Analysis of Bioactive Properties: A Proposed Investigation

While data on the specific bioactivities of this compound and its immediate analogs is sparse, we can infer potential properties from the broader class of terpenoid aldehydes. The α,β-unsaturated aldehyde functional group is a known Michael acceptor, which can lead to cytotoxicity but also presents opportunities for targeted therapeutic effects[3]. This section outlines the key biological properties to be investigated and the established methodologies for their assessment.

Cytotoxicity

Hypothesis: The presence of the α,β-unsaturated aldehyde in this compound will confer the highest cytotoxicity among the analogs due to its reactivity as a Michael acceptor. The allylic alcohol and saturated aldehyde will exhibit intermediate cytotoxicity, while the saturated alcohol is expected to be the least cytotoxic.

Supporting Evidence: α,β-Unsaturated aldehydes are known to exert cytotoxic effects, often mediated by their ability to form adducts with cellular nucleophiles such as glutathione and proteins, leading to oxidative stress and apoptosis[4].

Antimicrobial Activity

Hypothesis: this compound is expected to show significant antimicrobial activity, potentially greater than its saturated and alcohol analogs. The lipophilicity of the C10 backbone will facilitate interaction with microbial cell membranes.

Supporting Evidence: Terpenoid aldehydes, including citral, are well-documented for their antimicrobial properties against a range of bacteria and fungi[5]. The aldehyde group is often implicated in the mechanism of action, which can involve disruption of the cell membrane and inhibition of essential enzymes. One study has noted that 2-isopropyl-5-methyl-hexen-2-al exhibits a broad spectrum of antimicrobial activity, particularly against spores and mycobacteria[1].

Antioxidant Potential

Hypothesis: The allylic alcohol, 2-Isopropyl-5-methyl-2-hexen-1-ol, may exhibit the most significant radical scavenging activity. While the α,β-unsaturated aldehyde can have some antioxidant properties, its pro-oxidant potential through Michael addition could be a confounding factor.

Supporting Evidence: The antioxidant activity of terpenoids is often attributed to their ability to donate hydrogen atoms to free radicals. Allylic alcohols can readily participate in such reactions. While some aldehydes like citral have demonstrated antioxidant effects, their reactivity can also lead to depletion of cellular antioxidants like glutathione[6][7].

Experimental Protocols for Comparative Analysis

To generate the necessary comparative data, the following standardized assays are recommended.

Synthesis of Analogs

While this compound is commercially available, its structural analogs may require synthesis. A general synthetic scheme is outlined below.

Synthesis_Pathway isovaleraldehyde Isovaleraldehyde aldol Aldol Condensation isovaleraldehyde->aldol Base hexenal This compound aldol->hexenal reduction1 Selective Reduction (e.g., NaBH4) hexenal->reduction1 hydrogenation1 Catalytic Hydrogenation (e.g., H2/Pd) hexenal->hydrogenation1 hexenol 2-Isopropyl-5-methyl-2-hexen-1-ol reduction1->hexenol hexanal 2-Isopropyl-5-methylhexanal hydrogenation1->hexanal reduction2 Reduction (e.g., NaBH4) hexanal->reduction2 hexanol 2-Isopropyl-5-methylhexan-1-ol reduction2->hexanol

Caption: Proposed synthetic pathways to the structural analogs.

A patent describes the synthesis of this compound via the self-condensation of isovaleraldehyde[8]. The corresponding alcohol can be obtained by selective reduction of the aldehyde, and the saturated analogs can be prepared through catalytic hydrogenation[8].

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compounds treat_cells Treat Cells with Compounds (24-48h) prepare_compounds->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals (e.g., DMSO) add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth. Due to the low water solubility of these compounds, a solubilizing agent like Tween 80 may be required[9].

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prepare_inoculum Prepare Standardized Microbial Inoculum prepare_dilutions Prepare Serial Dilutions of Compounds in Broth inoculate_wells Inoculate Wells with Microorganisms prepare_dilutions->inoculate_wells incubate_plate Incubate Plate (18-24h) inoculate_wells->incubate_plate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate_plate->determine_mic determine_mbc Determine MBC (Optional subculture) determine_mic->determine_mbc

Caption: Workflow for the broth microdilution antimicrobial assay.

Antioxidant Capacity Assessment: DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the radical scavenging activity of a compound.

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction: Add the sample solutions to the DPPH solution and incubate in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value for each compound. Ascorbic acid or Trolox can be used as a positive control[10].

DPPH_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prepare_dpph Prepare DPPH Solution in Methanol prepare_samples Prepare Compound Solutions mix_solutions Mix Compound and DPPH Solutions prepare_samples->mix_solutions incubate Incubate in Dark (30 min) mix_solutions->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate % Radical Scavenging Activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 Values calculate_scavenging->determine_ic50

Caption: Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

The systematic investigation of this compound and its structural analogs holds significant potential for uncovering novel structure-activity relationships within the class of C10 terpenoid aldehydes. The proposed experimental framework provides a robust methodology for a direct and reliable comparison of their cytotoxic, antimicrobial, and antioxidant properties. The resulting data will be invaluable for guiding future drug discovery and development efforts, potentially leading to the identification of new lead compounds with optimized efficacy and safety profiles.

References

A Comparative Read-Across Analysis for the Toxicological Assessment of 2-Isopropyl-5-methyl-2-hexenal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth toxicological assessment of 2-Isopropyl-5-methyl-2-hexenal (CAS No. 35158-25-9), a fragrance ingredient, utilizing a scientifically robust read-across approach. In the absence of extensive empirical data for the target compound, this methodology leverages existing information from structurally and mechanistically similar molecules to predict its toxicological profile. This document is intended for researchers, scientists, and drug development professionals, offering a transparent and scientifically grounded framework for risk assessment, while championing the reduction of animal testing in favor of alternative methods.

Introduction to Read-Across in Toxicological Assessment

The principle of read-across is founded on the concept that the toxicological properties of a substance can be inferred from one or more structurally and/or mechanistically similar substances.[1][2] This approach is a cornerstone of modern chemical safety assessment, advocated by regulatory bodies such as the European Chemicals Agency (ECHA) and the Organisation for Economic Co-operation and Development (OECD) to fill data gaps and reduce reliance on animal testing.[3][4][5] The scientific justification for a read-across is built upon a clear hypothesis of similarity, encompassing structural analogy, shared metabolic pathways, and a common mechanism of action.[6][7]

For fragrance ingredients like this compound, where a complete toxicological dataset may not be available, read-across is a frequently employed and scientifically accepted methodology.[8][9][10] This guide will delineate a systematic read-across strategy, from the selection of appropriate surrogate molecules to the evaluation of key toxicological endpoints.

The Target Compound: this compound

This compound is an α,β-unsaturated aldehyde used as a fragrance ingredient.[11][12][13] Its chemical structure, characterized by the presence of an aldehyde group conjugated with a carbon-carbon double bond, is the primary determinant of its reactivity and potential toxicity. α,β-Unsaturated aldehydes are known electrophiles that can react with biological nucleophiles, such as cysteine and lysine residues in proteins, via Michael addition.[14][15][16] This reactivity is the molecular initiating event for several adverse outcomes, including skin sensitization and other forms of toxicity.[17][18][19]

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 35158-25-9[11]
Molecular Formula C10H18O[11]
Molecular Weight 154.25 g/mol [20]
Physical State Pale yellow liquid[11]
Boiling Point 189 °C[20]
Density 0.845 g/mL at 25 °C[20]
Water Solubility Insoluble[11]
LogP 3.35 (estimated)

Surrogate Selection for Read-Across Analysis

The selection of suitable surrogate molecules is a critical step in the read-across process. The chosen analogues must exhibit a high degree of structural and mechanistic similarity to the target compound. For this compound, the primary selection criteria include:

  • Presence of an α,β-unsaturated aldehyde functional group: This is the key toxico-pharmacophore.

  • Similar alkyl branching and chain length: These features influence physicochemical properties, metabolic fate, and steric effects on reactivity.

  • Availability of reliable toxicological data: Surrogates must have a robust dataset for the endpoints of interest.

Based on these criteria, the following compounds have been selected as surrogates for this analysis:

  • Citral (CAS No. 5392-40-5): A mixture of two geometric isomers, geranial and neral. It is a well-characterized α,β-unsaturated aldehyde with extensive toxicological data.[17][18]

  • 2-Ethyl-2-hexenal (CAS No. 645-62-5): An α,β-unsaturated aldehyde with a similar carbon chain length and branching at the α-position.[14][21]

  • 2-Methyl-2-pentenal (CAS No. 623-36-9): A smaller α,β-unsaturated aldehyde, previously used as a read-across analogue for this compound in a safety assessment by the Research Institute for Fragrance Materials (RIFM).[21][22][23]

Visualizing the Read-Across Workflow

The logical flow of the read-across analysis is depicted in the following diagram:

ReadAcrossWorkflow Target Target: this compound (Data Gap) Hypothesis Hypothesis: Structural and mechanistic similarity (α,β-unsaturated aldehyde) Target->Hypothesis Surrogates Surrogate Selection Hypothesis->Surrogates Citral Citral Surrogates->Citral EthylHexenal 2-Ethyl-2-hexenal Surrogates->EthylHexenal MethylPentenal 2-Methyl-2-pentenal Surrogates->MethylPentenal Data Data Collection (Toxicity Endpoints) Citral->Data EthylHexenal->Data MethylPentenal->Data Analysis Comparative Analysis & Weight of Evidence Data->Analysis Conclusion Toxicity Profile Prediction for Target Analysis->Conclusion

Figure 1: Workflow of the read-across analysis for this compound.

Comparative Toxicological Assessment

This section presents a comparative analysis of the available toxicological data for the selected surrogates to predict the profile of this compound.

Acute Toxicity
CompoundOral LD50 (rat, mg/kg)Dermal LD50 (rat/rabbit, mg/kg)Source
Citral 4960 - 6800>2000 (rat), 2250 (rabbit)[8][17]
2-Ethyl-2-hexenal 2500 - 35402500 - 5000[14]
2-Methyl-2-pentenal No data availableNo data available

Analysis: The available data for citral and 2-ethyl-2-hexenal suggest low to moderate acute oral and dermal toxicity. Given the structural similarities, it is predicted that this compound will also exhibit low acute toxicity.

Skin Irritation and Sensitization

The primary toxicological concern for α,β-unsaturated aldehydes upon dermal exposure is skin irritation and sensitization.

CompoundSkin IrritationSkin Sensitization (LLNA EC3)Source
Citral Irritating6.3% (Sensitizer)[17]
2-Ethyl-2-hexenal Moderate irritantSensitizer[14][24]
2-Methyl-2-pentenal IrritatingMay cause an allergic skin reaction[23][25]

Analysis: All selected surrogates are known skin irritants and sensitizers. The electrophilic nature of the α,β-unsaturated aldehyde moiety facilitates covalent binding to skin proteins, initiating an immune response. Therefore, it is highly probable that this compound is also a skin irritant and sensitizer.

Genotoxicity
CompoundIn Vitro Micronucleus TestOther Genotoxicity DataSource
Citral Not genotoxicNegative in Ames test[18]
2-Ethyl-2-hexenal No data availableNo data available
2-Methyl-2-pentenal Not clastogenic (in vivo)Not genotoxic[21]

Analysis: The available data for citral and 2-methyl-2-pentenal indicate a lack of genotoxic potential. Based on this, and a previous safety assessment by RIFM for this compound which concluded no concern for genotoxicity, it is predicted that the target compound is not genotoxic.[21]

Repeated Dose Toxicity
CompoundNOAEL (oral, rat)Source
Citral 210 mg/kg/day (2-year)[17]
2-Ethyl-2-hexenal No data available
2-Methyl-2-pentenal 200 mg/kg/day (90-day, read-across from hexen-2-al)[21]

Analysis: The available repeated dose toxicity data for the surrogates suggest that adverse effects are observed at relatively high dose levels. The RIFM safety assessment for this compound established a NOAEL of 200 mg/kg/day based on a read-across to hexen-2-al, which is consistent with the data for citral.[21] This provides confidence in the low repeated-dose toxicity potential of the target compound.

Experimental Protocols for In Vitro Toxicity Assessment

To further substantiate the read-across predictions and to provide a framework for future testing, detailed protocols for key in vitro assays are provided below. The selection of these assays is based on their relevance to the known toxicological mechanisms of α,β-unsaturated aldehydes and their acceptance by regulatory authorities.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis (RhE) model.[10][11]

Protocol:

  • RhE Tissue Culture: Reconstituted human epidermis tissues (e.g., EpiDerm™, SkinEthic™ RHE) are cultured at the air-liquid interface.

  • Test Chemical Application: 50 µL of the test chemical (or a suitable dilution in a vehicle) is applied topically to the surface of the RhE tissue. A negative control (vehicle) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are included.

  • Exposure and Incubation: The tissues are exposed to the test chemical for 60 minutes at 37°C. Following exposure, the tissues are thoroughly rinsed with phosphate-buffered saline (PBS).

  • Post-Incubation: The tissues are transferred to fresh culture medium and incubated for 42 hours at 37°C.

  • MTT Assay: After post-incubation, the tissues are incubated with MTT solution (0.3 mg/mL) for 3 hours. The MTT is converted by viable cells into a blue formazan salt.

  • Formazan Extraction: The formazan is extracted from the tissues using isopropanol.

  • Quantification: The optical density of the extracted formazan is measured at 570 nm using a spectrophotometer.

  • Data Analysis: The cell viability is expressed as a percentage of the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.

In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD TG 442D)

This assay assesses the ability of a chemical to induce the Keap1-Nrf2-ARE signaling pathway in keratinocytes, a key event in skin sensitization.[15][26][27]

Protocol:

  • Cell Culture: KeratinoSens™ or LuSens™ cells, which are immortalized human keratinocytes containing a luciferase gene under the control of the ARE element, are cultured in 96-well plates.

  • Test Chemical Exposure: The cells are exposed to a range of concentrations of the test chemical for 48 hours. A positive control (e.g., cinnamaldehyde) and a negative control (vehicle) are included.

  • Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT or resazurin) is performed to determine the concentrations at which the test chemical is not cytotoxic.

  • Luciferase Assay: After the 48-hour exposure, the luciferase substrate is added to the cells, and the luminescence is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. A chemical is considered a sensitizer if it induces a statistically significant luciferase induction of ≥ 1.5-fold at a concentration that does not cause significant cytotoxicity.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This test is used to detect the genotoxic potential of a chemical by identifying its ability to cause chromosomal damage, leading to the formation of micronuclei.[19][28][29]

Protocol:

  • Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured.

  • Test Chemical Exposure: The cells are exposed to at least three concentrations of the test chemical, with and without metabolic activation (S9 mix), for a short (3-6 hours) or long (continuous for 1.5-2 normal cell cycles) duration.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells that have completed one cell division.

  • Cell Harvesting and Staining: The cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.

Proposed Mechanism of Toxicity

The toxicity of this compound is primarily driven by the electrophilic nature of its α,β-unsaturated aldehyde moiety. The proposed mechanism of action, particularly for skin sensitization, is illustrated below.

ToxicityMechanism cluster_skin Skin Penetration cluster_cellular Cellular Events cluster_immune Immune Response Compound This compound MichaelAddition Michael Addition: Covalent binding to skin proteins (Haptenation) Compound->MichaelAddition Molecular Initiating Event Keap1Nrf2 Induction of Keap1-Nrf2-ARE Pathway in Keratinocytes MichaelAddition->Keap1Nrf2 DendriticCell Dendritic Cell Activation and Migration Keap1Nrf2->DendriticCell TCell T-Cell Proliferation and Differentiation DendriticCell->TCell Sensitization Allergic Contact Dermatitis (Sensitization) TCell->Sensitization Adverse Outcome

Figure 2: Proposed mechanism of toxicity for this compound leading to skin sensitization.

Conclusion and Weight of Evidence

  • Acute Toxicity: Predicted to have low acute oral and dermal toxicity.

  • Skin Irritation and Sensitization: Predicted to be a skin irritant and a skin sensitizer. This is the primary hazard associated with dermal exposure to this substance.

  • Genotoxicity: Predicted to be non-genotoxic.

  • Repeated Dose Toxicity: Predicted to have a low potential for systemic toxicity upon repeated exposure.

This read-across assessment provides a robust and scientifically defensible estimation of the toxicity of this compound, in line with modern toxicological practices that prioritize the use of alternative methods to animal testing. The provided experimental protocols offer a clear path for any future in vitro studies to confirm these predictions.

References

A Comparative Olfactory Analysis: 2-Isopropyl-5-methyl-2-hexenal Versus Key Lavender Aroma Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Essence of Lavender for Advanced Applications

To researchers, scientists, and professionals in drug development, the nuanced understanding of aromatic compounds is paramount. The olfactory profile of a substance can influence everything from patient compliance in medicinal formulations to the perceived efficacy of a topical therapeutic. Lavender, a botanical long-heralded for its calming and therapeutic properties, presents a complex tapestry of volatile organic compounds. While linalool and linalyl acetate are widely recognized as the primary constituents of its signature scent, a deeper dive into its chemical makeup reveals a symphony of major and minor components, each contributing to the overall sensory experience.[1][2]

This guide provides an in-depth comparative analysis of the aroma profile of 2-Isopropyl-5-methyl-2-hexenal, a powerful, diffusive trace component found in lavender, with the more abundant and well-known constituents of lavender essential oil.[3] By examining their individual olfactory characteristics, relative abundance, and synergistic interactions, we aim to provide a comprehensive resource for formulators and researchers seeking to understand and harness the specific aromatic nuances of these compounds. This exploration is grounded in experimental data and established analytical methodologies, offering a scientifically rigorous perspective on the building blocks of one of nature's most iconic scents.

The Olfactory Landscape of Lavender: A Chemical Breakdown

The characteristic aroma of lavender is not the result of a single molecule but rather a complex blend of volatile compounds, primarily monoterpenes and their esters.[2] The relative concentrations of these components can vary significantly depending on the lavender species (e.g., Lavandula angustifolia vs. Lavandula x intermedia), geographical origin, and processing methods.[4][5] However, a core set of compounds consistently defines the lavender aroma profile.

Key Aroma Components of Lavender Essential Oil
CompoundTypical Concentration Range (%)Aroma Profile
Linalool25 - 45Floral, sweet, slightly woody and spicy.[1]
Linalyl Acetate30 - 55Sweet, fruity, floral, and herbaceous.[1]
Camphor< 1 (in high-quality L. angustifolia) - 15Pungent, medicinal, camphoraceous.[2]
1,8-Cineole (Eucalyptol)< 1 (in high-quality L. angustifolia) - 8Fresh, camphoraceous, medicinal.
Lavandulyl Acetate2 - 6Sweet, herbaceous, slightly fruity.
Terpinen-4-ol1 - 6Woody, spicy, herbaceous.
(E)-β-Ocimene1 - 5Green, herbaceous, slightly woody.
This compound Trace (<0.1) Powerful, herbaceous, woody, with lavender overtones and hints of cocoa, blueberry, bergamot, and clary sage. [3][6]

Concentration ranges are approximate and can vary based on the specific lavender species and oil source. Data compiled from multiple sources.[7][8][9]

A Head-to-Head Comparison: this compound vs. Major Lavender Components

While present in minute quantities, this compound is described as a key contributor to the natural lavender scent, providing a powerful and diffusive character.[3][6] Its complex aroma profile, with both herbaceous and gourmand facets, sets it apart from the more straightforwardly floral and fruity notes of linalool and linalyl acetate.

Olfactory Profile Showdown
FeatureThis compoundLinaloolLinalyl AcetateCamphor
Primary Scent Herbaceous, Woody, LavenderFloral, SweetSweet, Fruity, FloralPungent, Medicinal
Subtle Nuances Cocoa, blueberry, bergamot, clary sageSlightly woody and spicyHerbaceous-
Intensity Powerful, diffusiveModerateModerateStrong
Contribution to Lavender Adds a natural, powerful, and complex herbaceous characterCore floral and sweet notesEnhances sweetness and fruitinessIn high concentrations, imparts a medicinal quality

This comparison highlights the unique role of this compound. While linalool and linalyl acetate form the pleasant, calming heart of the lavender aroma, this compound introduces a more complex, almost "wild" herbaceousness, grounding the sweeter notes with its woody and slightly bitter undertones. Its multifaceted nature, with hints of cocoa and fruit, showcases the intricate chemical synergies that create a truly natural and rich aroma.[6][10]

Visualizing the Chemical Relationships

To better understand the structural context of these aroma compounds, the following diagram illustrates their classification.

G Linalool Linalool Linalyl_Acetate Linalyl_Acetate Camphor Camphor Cineole 1,8-Cineole Lavandulyl_Acetate Lavandulyl_Acetate Terpinen_4_ol Terpinen-4-ol Ocimene (E)-β-Ocimene Hexenal This compound Terpenoids Terpenoids Terpenoids->Linalool Monoterpenoid Alcohol Terpenoids->Linalyl_Acetate Monoterpenoid Ester Terpenoids->Camphor Monoterpenoid Ketone Terpenoids->Cineole Monoterpenoid Ether Terpenoids->Lavandulyl_Acetate Monoterpenoid Ester Terpenoids->Terpinen_4_ol Monoterpenoid Alcohol Terpenoids->Ocimene Monoterpene Aroma_Profile Aroma_Profile Aroma_Profile->Linalool Aroma_Profile->Linalyl_Acetate Aroma_Profile->Camphor Aroma_Profile->Cineole Aroma_Profile->Lavandulyl_Acetate Aroma_Profile->Terpinen_4_ol Aroma_Profile->Ocimene Aroma_Profile->Hexenal

Caption: Classification of key lavender aroma compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Aroma Profiling

To quantitatively and qualitatively assess the aroma components of an essential oil like lavender, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard analytical technique.[7][11][12] This method separates the volatile compounds in a sample and then identifies them based on their mass-to-charge ratio and fragmentation patterns.

Methodology
  • Sample Preparation:

    • Dilute 1 µL of the essential oil in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate). This prevents column overload and ensures sharp chromatographic peaks.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A polar capillary column such as HP-INNOWax (60 m x 0.32 mm, 0.5 µm film thickness) is often used for good separation of essential oil components.[13]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 240 °C at a rate of 3 °C/min.

      • Hold at 240 °C for 5 minutes.

      • This programmed temperature ramp allows for the separation of compounds with a wide range of boiling points.

    • MSD Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

      • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

  • Data Analysis:

    • Identify the individual components by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Confirm identifications using retention indices (RI) calculated from a series of n-alkane standards run under the same conditions.

    • Quantify the relative abundance of each component by peak area normalization.

Workflow Diagram

G cluster_workflow GC-MS Aroma Profiling Workflow Sample_Prep Sample Preparation (Dilution) GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Component_ID Component Identification (Spectral Library & Retention Index) Data_Processing->Component_ID Quantification Quantification (Peak Area Normalization) Data_Processing->Quantification Report Final Report Component_ID->Report Quantification->Report

References

A Guide to Inter-Laboratory Comparison for the Analysis of 2-Isopropyl-5-methyl-2-hexenal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Aldehyde Quantification

2-Isopropyl-5-methyl-2-hexenal is a medium-chain aldehyde that contributes to the sensory profile of various food products, including cereals, cocoa, and fruits.[1] As a volatile aroma compound, its accurate quantification is critical for quality control, flavor and fragrance development, and food science research.[2] Given the compound's reactivity and the complexity of food matrices, analytical methods for its determination must be robust, reliable, and reproducible.

Methodology Comparison: Gas Chromatography-Mass Spectrometry (GC-MS) vs. High-Performance Liquid Chromatography (HPLC) with UV Detection

The two most prevalent techniques for the analysis of volatile and semi-volatile organic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide will compare a direct headspace GC-MS method with an HPLC method that requires derivatization of the aldehyde.

Method 1: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS)

Principle: This method leverages the volatility of this compound. A sample is sealed in a vial and heated, allowing the volatile compounds to partition into the headspace. A sample of this headspace gas is then injected into the GC-MS system for separation and detection. This technique is highly selective and sensitive for volatile analytes.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1 gram of the homogenized sample into a 20 mL headspace vial. Add a known concentration of an appropriate internal standard (e.g., deuterated this compound).

  • Incubation: Equilibrate the vial at 80°C for 20 minutes.

  • Injection: Automatically inject 1 mL of the headspace into the GC-MS.

  • Gas Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 41, 43, 154) and the internal standard.[4]

Workflow for SHS-GC-MS Analysis:

SHS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Vial Weigh into Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Seal Seal Vial IS->Seal Incubate Incubate at 80°C Seal->Incubate Inject Inject Headspace Incubate->Inject GC GC Separation Inject->GC MS MS Detection (SIM) GC->MS Integrate Integrate Peaks MS->Integrate Quantify Quantify vs. IS Integrate->Quantify

Caption: Workflow for SHS-GC-MS analysis of this compound.

Method 2: HPLC with UV Detection following Derivatization

Principle: For compounds lacking a strong chromophore, derivatization is employed to enhance UV detection. 2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes to form a stable hydrazone derivative that is highly responsive to UV detection. This method is suitable for laboratories that may not have routine access to GC-MS.

Experimental Protocol:

  • Extraction: Extract this compound from the sample matrix using a suitable solvent like acetonitrile.

  • Derivatization:

    • To 1 mL of the extract, add 1 mL of a saturated solution of DNPH in acidified acetonitrile.

    • Allow the reaction to proceed at 40°C for 30 minutes.

    • Add an internal standard (e.g., the DNPH derivative of another aldehyde not present in the sample).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 365 nm.

    • Injection Volume: 20 µL.

Workflow for HPLC-UV Derivatization Analysis:

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Extract Solvent Extraction Sample->Extract Derivatize Derivatize with DNPH Extract->Derivatize Add_IS Add Internal Standard Derivatize->Add_IS Inject Inject into HPLC Add_IS->Inject LC_Sep C18 Separation Inject->LC_Sep UV_Detect UV Detection (365 nm) LC_Sep->UV_Detect Integrate Integrate Peaks UV_Detect->Integrate Quantify Quantify vs. IS Integrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound after DNPH derivatization.

Inter-Laboratory Comparison Framework

For a successful inter-laboratory comparison, a coordinating body should prepare and distribute a homogenous and stable sample to all participating laboratories. Each laboratory will analyze the sample in replicate (e.g., n=5) using their chosen method and report the results.

Performance Characteristics for Comparison

The following performance characteristics should be evaluated as part of the method validation and comparison, in line with guidelines from bodies like the FDA and ICH.[5][6][7][8]

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Accuracy (Trueness): The closeness of agreement between the mean value obtained from a large series of test measurements and an accepted reference value. This can be assessed using a certified reference material or by spiking a blank matrix with a known amount of the analyte.

  • Precision (Repeatability and Reproducibility):

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within a single laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: The precision between laboratories. This is the key outcome of the inter-laboratory comparison.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Data Presentation and Comparison

The results from the participating laboratories should be compiled and analyzed statistically. The following tables provide a template for summarizing and comparing the performance data.

Table 1: Comparison of Method Validation Parameters

ParameterSHS-GC-MSHPLC-UV (DNPH)Acceptance Criteria
Linearity (r²) > 0.995> 0.995r² ≥ 0.99
Range (µg/g) 0.1 - 100.5 - 20Dependent on application
Accuracy (% Recovery) 90 - 110%85 - 115%80 - 120%
Repeatability (RSD%) < 10%< 15%< 15%
Intermediate Precision (RSD%) < 15%< 20%< 20%
LOQ (µg/g) ~0.1~0.5Method-dependent

Table 2: Inter-Laboratory Comparison Results (Hypothetical Data)

Laboratory IDMethod UsedReported Concentration (µg/g) ± SD (n=5)Z-Score*
Lab 1SHS-GC-MS5.2 ± 0.30.4
Lab 2SHS-GC-MS4.9 ± 0.4-0.8
Lab 3HPLC-UV5.5 ± 0.61.2
Lab 4SHS-GC-MS5.1 ± 0.20.0
Lab 5HPLC-UV4.8 ± 0.5-1.2
Assigned Value (Mean) 5.1
Standard Deviation for Proficiency 0.25

*Z-scores are calculated to evaluate the performance of each laboratory against the consensus value. A Z-score between -2 and 2 is generally considered satisfactory.

Conclusion and Recommendations

This guide outlines a framework for conducting an inter-laboratory comparison for the analysis of this compound. Both SHS-GC-MS and HPLC-UV with derivatization are viable methods, each with its own advantages. GC-MS offers higher sensitivity and specificity without the need for derivatization, while HPLC-UV is a robust alternative available in more laboratories.

By participating in such a comparison, laboratories can validate their methods, demonstrate their competence, and contribute to the generation of high-quality, comparable data. This is essential for ensuring the consistency and reliability of results across the scientific community, ultimately leading to better product quality and more robust research outcomes.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-Isopropyl-5-methyl-2-hexenal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a starting material is not merely a matter of compliance but a cornerstone of experimental validity and product integrity. 2-Isopropyl-5-methyl-2-hexenal, a key aroma compound and versatile synthetic intermediate, is no exception.[1][2][3] Sourced from various commercial suppliers, its purity can fluctuate, potentially introducing unaccounted variables into sensitive applications. This guide provides a comprehensive, multi-modal analytical strategy to rigorously assess the purity of commercially supplied this compound, ensuring the reliability of your research and development endeavors.

The synthetic route to this compound, typically an aldol condensation of isovaleraldehyde, hints at a predictable impurity profile.[3][4] This includes the starting material, aldol intermediates, and geometric isomers (cis/trans). A robust purity assessment, therefore, must not only quantify the main component but also identify and quantify these process-related impurities and any potential degradation products.

This guide is structured to provide a logical workflow, from initial screening to in-depth characterization, leveraging orthogonal analytical techniques to build a comprehensive and trustworthy purity profile.

The Orthogonal Analytical Workflow: A Strategy for Self-Validating Purity Assessment

A single analytical method is rarely sufficient to declare the purity of a compound definitively. Each technique has inherent biases and limitations. For instance, Gas Chromatography (GC) might not detect non-volatile impurities, while Nuclear Magnetic Resonance (NMR) may struggle to quantify impurities present at very low levels without specialized techniques. Our approach, therefore, is built on the principle of orthogonality, where different analytical methods with distinct separation and detection principles are employed. This creates a self-validating system where the results from one technique corroborate and complement the others.

G cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Impurity Identification & Characterization cluster_2 Phase 3: Comprehensive Purity Statement GC_FID Gas Chromatography-Flame Ionization Detection (GC-FID) (Primary Quantification) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Volatile Impurity ID) GC_FID->GC_MS Identical Separation, Different Detection Purity_Report Integrated Purity Report (Combines all data for a final purity value and impurity profile) GC_FID->Purity_Report Relative Area % Purity qHNMR Quantitative 1H NMR (qHNMR) (Orthogonal Quantification & Structural Confirmation) qHNMR->Purity_Report Absolute Molar Purity GC_MS->Purity_Report Impurity Structures HPLC_UV_MS High-Performance Liquid Chromatography (HPLC-UV/MS) (Non-Volatile & UV-Active Impurity ID) HPLC_UV_MS->Purity_Report Confirmatory Data

Caption: Orthogonal workflow for purity assessment of this compound.

Primary Quantification: Gas Chromatography-Flame Ionization Detection (GC-FID)

Expertise & Experience: GC-FID is the workhorse for analyzing volatile and semi-volatile compounds like this compound. The Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range. Its response is proportional to the number of carbon atoms in the analyte, making it a reliable tool for generating area-percent purity data without needing a reference standard for every single impurity.

Trustworthiness: The protocol's validity is ensured by system suitability tests (SSTs), including resolution checks between known isomers or closely eluting compounds and injection precision.

Experimental Protocol: GC-FID Analysis
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity acetone. This creates a ~5 mg/mL stock solution.

    • Prepare a working solution by performing a 1:10 dilution of the stock solution with acetone in a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent with FID.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • Detector: FID, 280°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the peak area of this compound by the total area of all peaks.

    • Note: This assumes all impurities have a similar response factor to the main component, which is a reasonable starting assumption for structurally similar, process-related impurities.

Orthogonal Quantification & Structural Verification: Quantitative ¹H NMR (qNMR)

Expertise & Experience: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method.[5] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity (on a mole/mole basis) of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[6] This method is non-destructive and provides structural confirmation simultaneously.[7]

Trustworthiness: The accuracy of qNMR hinges on using a high-purity, stable internal standard that has a simple spectrum with at least one signal well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices. The experiment must be run with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons, a critical parameter for accurate quantification.

Experimental Protocol: qNMR Analysis
  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure both the sample and standard are fully dissolved.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard quantitative ¹H experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds for quantitative work).

    • Number of Scans: 16 or 32, sufficient for good signal-to-noise.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., the aldehydic proton around 9.5 ppm) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid around 6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Impurity Identification: GC-Mass Spectrometry (GC-MS)

Expertise & Experience: While GC-FID quantifies, GC-MS identifies. By coupling the gas chromatograph to a mass spectrometer, we can obtain the mass spectrum for each eluting peak. This spectrum is a molecular fingerprint based on the mass-to-charge ratio of the molecule and its fragments.[8] For α,β-unsaturated aldehydes, derivatization with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to increase sensitivity and provide characteristic fragmentation patterns, aiding in structural elucidation.[9]

Trustworthiness: The identification of impurities is based on matching the obtained mass spectra against established libraries (e.g., NIST, Wiley) and by interpreting the fragmentation patterns based on known chemical principles. The presence of the molecular ion (M+) and characteristic fragments for aldehydes provides high confidence in the identification.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Use the same working solution as prepared for GC-FID analysis.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

    • GC Conditions: Identical to the GC-FID method to allow direct correlation of retention times.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • For each impurity peak observed in the GC-FID chromatogram, extract the corresponding mass spectrum from the GC-MS data.

    • Perform a library search to propose potential structures.

    • Manually interpret the fragmentation pattern to confirm the proposed structure. Look for characteristic fragments of the parent compound and potential precursors (e.g., isovaleraldehyde).

Comparative Data from Commercial Suppliers

The following table represents hypothetical data from the analysis of this compound from three different commercial suppliers, illustrating how the data from the described methods can be used for comparison.

Parameter Supplier A Supplier B Supplier C
Stated Purity >95%>97%>96% (FCC Grade)[1]
Appearance Colorless LiquidColorless LiquidPale Yellow Liquid
Purity by GC-FID (Area %) 96.2%98.5%97.1%
Purity by qNMR (wt/wt %) 95.8%98.1%96.5%
Identified Impurities (GC-MS)
Isovaleraldehyde0.8%0.1%0.3%
3-hydroxy-2-isopropyl-5-methylhexanal1.5%0.5%1.2%
Geometric Isomer0.9%0.4%0.8%
Unknown Impurity at RT 12.5 min0.6%0.5%0.6%
Water Content (Karl Fischer) 0.05%0.02%0.15%
Overall Assessment Meets stated purity, contains significant process-related impurities.Highest purity, lowest level of process-related impurities.Meets stated purity, slight coloration may indicate minor degradation.

Conclusion: Synthesizing a Definitive Purity Statement

A comprehensive assessment of commercially available this compound requires a multi-faceted analytical approach. By integrating quantification by GC-FID, orthogonal verification and absolute quantification by qNMR, and structural identification of impurities by GC-MS, a highly reliable and defensible purity profile can be established.

This guide demonstrates that while Supplier B provides the highest purity material in our hypothetical comparison, material from Suppliers A and C may still be suitable for less sensitive applications. The key is to understand the impurity profile and its potential impact on your specific research. The choice of supplier should always be guided by empirical data generated through a robust, orthogonal analytical workflow as outlined here. This ensures that the integrity of your starting materials underpins the integrity of your scientific outcomes.

References

Safety Operating Guide

Navigating the Disposal of 2-Isopropyl-5-methyl-2-hexenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed protocol for the proper disposal of 2-Isopropyl-5-methyl-2-hexenal (CAS No. 35158-25-9), a common fragrance and flavor ingredient. By grounding our procedures in established safety protocols and explaining the scientific rationale, we aim to empower researchers to handle this compound with confidence and precision.

Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal

This compound is an alpha,beta-unsaturated aldehyde.[1] This chemical structure is the primary determinant of its reactivity and hazard profile. The presence of the aldehyde group and the carbon-carbon double bond makes it a skin and eye irritant and a potential skin sensitizer.[2][3] Furthermore, it is classified as a combustible liquid, necessitating careful handling away from ignition sources.

Given these properties, direct disposal of this compound into sanitary sewer systems or general waste is strictly prohibited. Such actions can lead to unforeseen chemical reactions within the drainage system, pose a threat to aquatic ecosystems, and violate local and national environmental regulations. Therefore, it must be treated as hazardous waste , requiring a dedicated and controlled disposal pathway.

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound, informing its safe handling and disposal.

PropertyValueSource
CAS Number 35158-25-9--INVALID-LINK--[4]
Molecular Formula C10H18O--INVALID-LINK--[4]
Physical State Pale yellow liquid--INVALID-LINK--[4]
Boiling Point 189 °C (lit.)--INVALID-LINK--
Flash Point 63 °C (145.4 °F) - closed cup--INVALID-LINK--
Density 0.845 g/mL at 25 °C (lit.)--INVALID-LINK--
Solubility Insoluble in water; Soluble in ethanol--INVALID-LINK--[4]
Primary Hazards Skin Irritant, Eye Irritant, Skin Sensitizer, Combustible Liquid--INVALID-LINK--
Environmental Fate Not considered Persistent, Bioaccumulative, and Toxic (PBT)--INVALID-LINK--[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This procedure is designed to comply with general laboratory hazardous waste regulations.

Experimental Protocol: Waste Collection and Storage
  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles (or a face shield), nitrile gloves, and a lab coat.

  • Waste Container Selection:

    • Use a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

    • Ensure the container is clean and dry before the first addition of waste to prevent unintended reactions.

    • The container must be in good condition, free from cracks or leaks.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound".

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Indicate the primary hazards: "Combustible," "Irritant."

    • Record the date of the first addition of waste to the container.

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation.

    • Crucially, store this waste separately from incompatible materials. Specifically, keep it away from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.

    • Store in a well-ventilated area, away from heat, sparks, and open flames.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Requesting Disposal:

    • Once the container is full or you have no further use for the chemical, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for waste pickup requests.

Conceptual Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for managing this compound from use to final disposal.

DisposalWorkflow Disposal Decision Workflow for this compound start Chemical in Use: This compound is_waste Is the chemical no longer needed? start->is_waste is_waste->start No collect_waste Collect in a designated, labeled hazardous waste container. is_waste->collect_waste Yes check_compatibility Is the waste stream mixed with other chemicals? collect_waste->check_compatibility list_components List all chemical components and concentrations on the label. check_compatibility->list_components Yes storage Store in a designated Satellite Accumulation Area (SAA). check_compatibility->storage No list_components->storage segregate Segregate from incompatible materials (oxidizers, acids, bases). storage->segregate request_pickup Contact EHS for waste pickup. segregate->request_pickup end_disposal Disposal by licensed hazardous waste vendor. request_pickup->end_disposal

Caption: Logical flow for proper disposal of this compound.

Considerations for Chemical Deactivation

While some simpler aldehydes, such as formaldehyde, can be chemically deactivated in the lab prior to disposal, there are no established, validated protocols for the deactivation of this compound. Although reduction of the aldehyde group using a reducing agent like sodium borohydride is chemically feasible, this process would create a new waste stream with its own hazard profile and would require rigorous testing and validation to ensure complete reaction.[5]

Therefore, attempting in-lab chemical deactivation is not recommended as a standard disposal procedure. The most reliable and compliant method is to dispose of the unaltered chemical waste through your institution's hazardous waste program.

By adhering to these guidelines, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific EHS protocols and the Safety Data Sheet (SDS) for the most current and detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.